Product packaging for Vaccarin(Cat. No.:CAS No. 53452-16-7)

Vaccarin

Katalognummer: B1429031
CAS-Nummer: 53452-16-7
Molekulargewicht: 726.6 g/mol
InChI-Schlüssel: GYIKGLVKALOGDP-HLEFUGOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vaccarin is a natural flavonoid glycoside (CAS 53452-16-7, Molecular Formula: C₃₂H₃₈O₁₉) isolated from the seeds of Vaccaria segetalis , offered with a high purity of ≥98% . This compound is a valuable research tool with demonstrated biological activity in several key areas. In renal research, this compound has been shown to ameliorate renal fibrosis by activating the Nrf2/SLC7A11/GPX4 pathway, thereby inhibiting ferroptosis—a form of iron-dependent cell death characterized by oxidative stress and lipid peroxidation . Studies also highlight its role in lactation research, where this compound promotes the proliferation and milk synthesis (including milk fat and protein) in bovine mammary epithelial cells via the prolactin receptor-PI3K signaling pathway . Furthermore, its protective effects on the vascular endothelium are a significant area of investigation; this compound alleviates high glucose-induced endothelial inflammatory injury in diabetic models by mediating the miR-570-3p/HDAC1 pathway, reducing key inflammatory markers such as TNF-α and IL-1β . These multifaceted mechanisms, spanning anti-fibrotic, antioxidant, anti-inflammatory, and synthesis-promoting activities, make this compound a compelling compound for scientific investigation in physiology and pathology. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, or for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O19 B1429031 Vaccarin CAS No. 53452-16-7

Eigenschaften

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIKGLVKALOGDP-HLEFUGOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319173
Record name Vaccarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53452-16-7
Record name Vaccarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53452-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vaccarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Vaccarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vaccarin (VAC), a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, has garnered significant scientific interest due to its diverse pharmacological activities. Possessing a complex molecular structure, this compound has demonstrated a range of therapeutic effects, including anti-diabetic, anti-inflammatory, neuroprotective, and pro-angiogenic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key signaling pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of these complex biological processes.

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating a variety of intracellular signaling cascades. Its pleiotropic nature stems from its ability to interact with multiple molecular targets, leading to a cascade of downstream events that collectively contribute to its observed pharmacological profile. The primary mechanisms of action are categorized below based on their therapeutic implications.

Anti-Diabetic and Metabolic Effects

This compound has shown considerable promise in the management of type 2 diabetes mellitus (T2DM) and its complications, primarily through the modulation of glucose and lipid metabolism, improvement of insulin sensitivity, and protection against diabetes-induced organ damage.

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. This compound has been shown to activate AMPK, leading to beneficial effects on insulin resistance and hepatic steatosis.[1]

  • Mechanism: Activated AMPK enhances insulin sensitivity and reduces lipid accumulation in hepatocytes.[1] This is achieved through the downstream regulation of key metabolic enzymes and transcription factors involved in glucose uptake, gluconeogenesis, and fatty acid oxidation. In the context of diabetic angiopathy, this compound impedes high glucose-induced endothelial dysfunction through the ROS/AMPK/miRNA-34a/eNOS signaling cascade.[2]

G This compound This compound ROS ROS This compound->ROS Inhibits AMPK AMPK This compound->AMPK miRNA_34a miRNA-34a AMPK->miRNA_34a Inhibits eNOS eNOS AMPK->eNOS miRNA_34a->eNOS Inhibits NO_Production NO Production eNOS->NO_Production Endothelial_Dysfunction Endothelial Dysfunction NO_Production->Endothelial_Dysfunction Ameliorates

Caption: this compound's role in the ROS/AMPK/miRNA-34a/eNOS pathway.

Diabetic nephropathy (DN) is a severe complication of diabetes. This compound has been found to suppress DN by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4]

  • Mechanism: this compound directly targets and inhibits the phosphorylation of EGFR.[3][4] This, in turn, prevents the activation of its downstream mediator, ERK1/2. The inhibition of this pathway mitigates renal fibrosis, inflammation, and oxidative stress, key pathological features of DN.[3] this compound also suppresses the epithelial-mesenchymal transition (EMT), a critical process in renal fibrosis.[3][4]

G This compound This compound EGFR EGFR This compound->EGFR Inhibits Phosphorylation ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Renal_Fibrosis Renal Fibrosis ERK1_2->Renal_Fibrosis Inflammation Inflammation ERK1_2->Inflammation Oxidative_Stress Oxidative Stress ERK1_2->Oxidative_Stress

Caption: Inhibition of the EGFR/ERK1/2 pathway by this compound in DN.

This compound can also improve insulin sensitivity and glucose uptake through the G protein-coupled receptor 120 (GPR120)-PI3K/AKT/GLUT4 pathway.[5]

  • Mechanism: this compound activates GPR120 in adipose tissue, which subsequently triggers the PI3K/AKT signaling cascade.[5] This leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake in white adipose tissue and skeletal muscle.[5]

Angiogenesis and Wound Healing

This compound promotes angiogenesis, the formation of new blood vessels, which is a critical process in wound healing.[6][7]

The pro-angiogenic effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[6][7]

  • Mechanism: this compound treatment leads to increased phosphorylation of both ERK and AKT.[6][7] These kinases are central to signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.[7] Studies have shown that this compound enhances the expression of pro-angiogenic factors and increases microvascular density at wound sites.[6]

G This compound This compound Receptors Growth Factor Receptors This compound->Receptors PI3K PI3K Receptors->PI3K MAPK_ERK MAPK/ERK Receptors->MAPK_ERK AKT AKT PI3K->AKT Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Migration Migration AKT->Migration MAPK_ERK->Cell_Proliferation MAPK_ERK->Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Migration->Angiogenesis

Caption: this compound's activation of pro-angiogenic signaling pathways.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators and signaling pathways.

In the context of diabetic vascular complications, this compound alleviates high glucose-induced endothelial inflammatory injury by mediating the miR-570-3p/Histone Deacetylase 1 (HDAC1) pathway.[8]

  • Mechanism: High glucose levels decrease the expression of miR-570-3p, leading to increased HDAC1 expression and subsequent inflammation (e.g., increased TNF-α and IL-1β). This compound treatment upregulates miR-570-3p, which in turn inhibits HDAC1, thereby reducing the expression of pro-inflammatory cytokines.[8]

This compound has been shown to suppress the expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as Cyclooxygenase-2 (COX-2).[9] This contributes to its overall anti-inflammatory effect in various pathological conditions.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in the context of ischemic brain injury.[10]

  • Mechanism: The neuroprotective action of this compound is attributed to its ability to modulate hypoxia-inflammatory-apoptosis pathways through interactions with multiple targets. Key mechanistic components include the Vascular Endothelial Growth Factor (VEGF) and IL-17 signaling pathways.[10] By mitigating neuronal loss and improving neuronal morphology, this compound shows potential for the treatment of ischemic stroke.[10]

Quantitative Data

While numerous studies have demonstrated the dose-dependent effects of this compound, specific IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are not consistently reported across the literature. The effective concentrations of this compound observed in in-vitro studies typically range from the low micromolar to the microgram per milliliter level. For instance, a concentration of 2.15 µM was shown to significantly promote human microvascular endothelial cell (HMEC-1) proliferation, migration, and tube formation.[7] In another study, 0.5 μg/ml of this compound was found to have optimal stimulatory effects on the proliferation and milk synthesis of bovine mammary epithelial cells.[11]

Biological Activity Cell Line/Model Effective Concentration Observed Effect Reference
AngiogenesisHMEC-12.15 µMPromoted cell proliferation, migration, and tube formation.[7]
Cell ProliferationBovine Mammary Epithelial Cells0.5 µg/mlStimulated cell proliferation and milk synthesis.[11]

Experimental Protocols

The following sections provide generalized protocols for key experimental techniques frequently used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_this compound Treat with this compound (various concentrations) seed_cells->treat_this compound incubate Incubate (e.g., 24-72h) treat_this compound->incubate add_reagent Add MTT/MTS reagent incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent solubilize Add solubilization solution (for MTT) incubate_reagent->solubilize read_absorbance Read absorbance incubate_reagent->read_absorbance MTS solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., p-AKT, p-ERK, EGFR).

  • Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes (e.g., inflammatory cytokines, fibrosis markers).

  • Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Protocol:

    • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).

    • qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within tissue sections.

  • Principle: An antibody specific to the target protein is used to detect the protein in its native location within a tissue slice. The antibody is then visualized using a chromogenic or fluorescent detection system.

  • Protocol:

    • Tissue Preparation: Fix tissues in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Antigen Retrieval: Unmask the antigenic epitopes, typically by heat-induced epitope retrieval (HIER) in a citrate or EDTA buffer.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

    • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogenic substrate like DAB, which produces a brown precipitate at the site of the antigen.

    • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei, then dehydrate, clear, and mount with a coverslip.

Conclusion

This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in metabolism, inflammation, angiogenesis, and cell survival underscores its therapeutic potential for a wide range of diseases, including diabetes and its complications, inflammatory disorders, and ischemic injuries. This guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms, offering a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic efficacy and to explore its potential for clinical applications. The development of more targeted studies to determine specific binding affinities and kinetic parameters will be crucial for advancing this compound from a promising lead compound to a clinically relevant therapeutic agent.

References

A Technical Guide to the Role of Vaccarin in Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a compound of significant interest in the field of vascular biology.[1] Its pro-angiogenic properties, specifically its ability to stimulate the proliferation of endothelial cells, position it as a promising candidate for therapeutic applications in wound healing and ischemic diseases.[2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process in which endothelial cell proliferation is a critical step.[5] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on endothelial cell proliferation, supported by quantitative data and detailed experimental protocols.

Molecular Mechanism of Action: Signaling Pathways

This compound's pro-proliferative effect on endothelial cells is not mediated by a single, isolated mechanism but rather through the activation of multiple, interconnected signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3]

Evidence suggests that this compound's activity may be initiated through its interaction with the basic fibroblast growth factor receptor (bFGFR).[2][6] Activation of bFGFR by this compound leads to the phosphorylation and subsequent activation of downstream signaling cascades.[2] Specifically, this compound has been shown to increase the phosphorylation of Akt and Erk, key proteins in their respective pathways that are closely linked to the migration, proliferation, and survival of endothelial cells.[2][4][5] In models of diabetic wound healing, this compound has also been shown to promote the proliferation of endothelial cells under high-glucose conditions by activating the FOXP2/AGGF1 pathway, which subsequently enhances the phosphorylation of Akt and Erk1/2.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus V This compound bFGFR bFGF Receptor (bFGFR) V->bFGFR Activates PI3K PI3K bFGFR->PI3K Ras Ras bFGFR->Ras Akt Akt PI3K->Akt Phosphorylates Raf Raf Ras->Raf pAkt p-Akt Akt->pAkt Proliferation Endothelial Cell Proliferation pAkt->Proliferation MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Proliferation

This compound-induced signaling pathways in endothelial cells.

Quantitative Data on Endothelial Cell Proliferation

The pro-proliferative effects of this compound on human microvascular endothelial cells (HMEC-1) have been quantified in several studies. The data consistently demonstrates a dose-dependent increase in cell proliferation.

Cell LineTreatment ConditionThis compound Concentration (µM)Proliferation Effect (% of Control)Reference
HMEC-1Normal Glucose0.54103.15 ± 0.95[5]
HMEC-1Normal Glucose1.08109.71 ± 0.85[5]
HMEC-1Normal Glucose2.15 125.62 ± 1.14 (Optimum) [5]
HMEC-1Normal Glucose4.30117.54 ± 1.65[5]
HMEC-1Normal Glucose8.60114.54 ± 1.85[5]
HMEC-1Normal Glucose17.20110.21 ± 1.27[5]
HMEC-1High Glucose (30 mM)1, 2, 5, 10Significant increase in cell viability[7]

Table 1: Summary of quantitative data on the effect of this compound on endothelial cell proliferation.

Key Experimental Protocols

The investigation of this compound's role in endothelial cell proliferation involves a series of established in vitro and in vivo assays.

G cluster_0 In Vitro Workflow cluster_1 Functional Assays cluster_2 Mechanistic Analysis Start Culture Endothelial Cells (e.g., HMEC-1) Treatment Treat with this compound (Varying Concentrations) Start->Treatment Assay_Prolif Proliferation Assay (SRB or CCK-8) Treatment->Assay_Prolif Assay_Tube Tube Formation Assay (on Matrigel) Treatment->Assay_Tube WB Western Blotting (for p-Akt, p-ERK) Treatment->WB Data Data Analysis & Interpretation Assay_Prolif->Data Assay_Tube->Data WB->Data

General experimental workflow for in vitro studies.
Endothelial Cell Proliferation Assay (Sulforhodamine B Method)

This assay is used to determine cell density based on the measurement of cellular protein content.[5]

  • Cell Seeding: Seed HMEC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54 to 34.40 µM) and incubate for 48 hours.[5]

  • Fixation: Discard the supernatant and add 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

  • Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The proliferation ratio is calculated relative to the control group.

Western Blotting for Signaling Protein Phosphorylation

Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK.[2]

  • Cell Lysis: After treatment with this compound, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (p-Akt), total ERK, and phospho-ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][5][8][9]

  • Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.[10]

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]

  • Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the desired concentration of this compound.

  • Plating: Seed the cells onto the solidified matrix at a density of 1.5-3 x 10⁴ cells/well.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[10]

  • Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using imaging software.

Conclusion

This compound has been demonstrated to be a potent stimulator of endothelial cell proliferation.[4][5] Its mechanism of action is primarily attributed to the activation of the PI3K/Akt and MAPK/ERK signaling pathways, likely initiated through the bFGF receptor.[2][6] The quantitative data robustly supports its dose-dependent pro-proliferative effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other potential pro-angiogenic compounds. For professionals in drug development, this compound represents a promising lead compound for therapies aimed at promoting angiogenesis in contexts such as chronic wound healing and tissue ischemia.

References

Vaccarin: A Technical Guide for Angiogenesis and Neovascularization Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has emerged as a promising bioactive compound in the field of vascular biology.[1] This technical guide provides an in-depth overview of the current research on this compound's role in promoting angiogenesis and neovascularization. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design and execute further studies in this area. The guide summarizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Data Summary

This compound has been shown to promote key angiogenic processes in a dose-dependent manner. The following tables summarize the quantitative findings from in vitro studies on Human Microvascular Endothelial Cells (HMEC-1).

Table 1: Effect of this compound on HMEC-1 Proliferation

This compound Concentration (µM)Proliferation Ratio (% of Control)Significance (P-value)
0.54103.15 ± 0.95< 0.05
1.08109.71 ± 0.85< 0.05
2.15125.62 ± 1.14< 0.01
4.30117.54 ± 1.65< 0.05
8.60114.54 ± 1.85< 0.05
17.20110.21 ± 1.27< 0.05
34.40Not specifiedNot specified

Data extracted from a study utilizing a sulforhodamine B assay after 48 hours of cultivation.[2]

Table 2: Optimal this compound Concentration for In Vitro Angiogenic Activities

Angiogenic ProcessCell LineOptimal this compound Concentration (µM)
ProliferationHMEC-12.15
MigrationHMEC-12.15
Tube FormationHMEC-12.15

These optimal concentrations were identified as significantly promoting the respective angiogenic processes in HMEC-1 cells.[3][4]

Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments cited in the literature for studying the effects of this compound on angiogenesis.

In Vitro Assays

1. Cell Proliferation Assay (Sulforhodamine B Assay) [2][3]

  • Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

  • Seeding: Plate HMEC-1 cells in 96-well plates.

  • Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.54, 1.08, 2.15, 4.30, 8.60, 17.20, and 34.40 µM). A control group with no this compound treatment is included.

  • Incubation: Cultivate the cells for 48 hours.

  • Fixation: Fix the cells with trichloroacetic acid.

  • Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution.

  • Quantification: Dissolve the bound dye with a Tris-base solution and measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The proliferation ratio is calculated as a percentage of the control group.

2. Cell Migration Assay (Wound Healing Assay or Transwell Assay) [3][5][6][7]

  • Wound Healing Assay:

    • Cell Seeding: Grow HMEC-1 cells to confluence in a multi-well plate.

    • Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Treatment: Wash the wells to remove detached cells and add fresh medium with or without this compound (e.g., 2.15 µM).

    • Imaging: Capture images of the scratch at different time points (e.g., 0 and 24 hours).

    • Analysis: Measure the closure of the scratch area over time to quantify cell migration.

  • Transwell Assay (Boyden Chamber):

    • Chamber Setup: Use a two-chamber system with a porous membrane (e.g., 8 µm pores).

    • Cell Seeding: Seed HMEC-1 cells in the upper chamber in a serum-free medium.

    • Chemoattractant: Add medium containing this compound to the lower chamber as a chemoattractant.

    • Incubation: Allow cells to migrate through the membrane for a specified period.

    • Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.

3. Tube Formation Assay [3][8][9][10][11][12]

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel). Allow it to solidify at 37°C.

  • Cell Seeding: Seed HMEC-1 cells onto the solidified matrix in a medium containing this compound (e.g., 2.15 µM) or a control vehicle.

  • Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (typically 6-24 hours).

  • Visualization: Observe and photograph the tube network using a microscope.

  • Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

In Vivo Models

1. Mouse Matrigel Plug Assay [3]

  • Matrigel Preparation: Mix Matrigel with this compound at a predetermined concentration.

  • Injection: Subcutaneously inject the Matrigel mixture into the flanks of mice. A control group receives Matrigel without this compound.

  • Incubation Period: Allow the Matrigel plugs to solidify and for blood vessels to infiltrate for a specific duration (e.g., 7-14 days).

  • Plug Excision: Excise the Matrigel plugs.

  • Analysis: Analyze the plugs for neovascularization by:

    • Hemoglobin Content: Measure the amount of hemoglobin to quantify blood vessel formation.

    • Immunohistochemistry: Stain sections of the plug for endothelial cell markers like CD31 to visualize and quantify microvessel density.[3][13]

2. Rat Skin Excision Wound Healing Model [14][15]

  • Wound Creation: Create full-thickness skin excision wounds on the backs of rats.

  • Treatment: Topically apply an ointment containing this compound (e.g., 0.1%) to the wound site. A control group receives the vehicle ointment.

  • Observation: Monitor wound closure over time by measuring the wound area.

  • Histological Analysis: On specific days post-wounding (e.g., days 6, 9, and 11), excise the wound tissue for histological analysis.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31, bFGFR) to assess microvascular density in the healing tissue.[14][16]

Signaling Pathways and Mechanisms of Action

This compound promotes angiogenesis through the activation of several key signaling pathways within endothelial cells. The diagrams below illustrate these mechanisms.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR1 [label="FGFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration, Tube Formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bFGF [label="bFGF", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> FGFR1 [label=" activates"]; bFGF -> FGFR1 [label=" binds"]; FGFR1 -> PI3K; FGFR1 -> MAPK; PI3K -> AKT; AKT -> pAKT [label=" phosphorylation"]; MAPK -> ERK; ERK -> pERK [label=" phosphorylation"]; pAKT -> Angiogenesis; pERK -> Angiogenesis;

// Invisible edges for layout {rank=same; PI3K; MAPK;} {rank=same; AKT; ERK;} {rank=same; pAKT; pERK;} } .dot Figure 1: this compound activates the PI3K/AKT and MAPK/ERK signaling pathways, potentially through the FGF-2/FGFR1 axis, to promote angiogenesis.

// Nodes InVitro [label="In Vitro Studies\n(HMEC-1 Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation Assay\n(SRB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Migration Assay\n(Wound Healing/Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubeFormation [label="Tube Formation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Matrigel [label="Matrigel Plug Assay\n(Mouse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WoundHealing [label="Wound Healing Model\n(Rat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(p-AKT, p-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry\n(CD31, p-bFGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges InVitro -> Proliferation; InVitro -> Migration; InVitro -> TubeFormation; Proliferation -> InVivo; Migration -> InVivo; TubeFormation -> InVivo; InVivo -> Matrigel; InVivo -> WoundHealing; Matrigel -> Mechanism; WoundHealing -> Mechanism; Mechanism -> WesternBlot; Mechanism -> IHC; } .dot Figure 2: A logical workflow for investigating the pro-angiogenic effects of this compound, from in vitro screening to in vivo validation and mechanistic studies.

Conclusion

The available evidence strongly suggests that this compound is a potent promoter of angiogenesis and neovascularization.[3][14] It enhances endothelial cell proliferation, migration, and tube formation, key events in the angiogenic cascade.[2] The pro-angiogenic effects of this compound are mediated, at least in part, through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[14][17] Further research is warranted to fully elucidate the intricate molecular mechanisms and to explore the therapeutic potential of this compound in conditions where enhanced angiogenesis is beneficial, such as wound healing and ischemic diseases. This guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural compound.

References

The Flavonoid Glycoside Vaccarin: A Technical Guide to its Natural Source and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a significant flavonoid glycoside, has garnered attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of its primary natural source, the seeds of Vaccaria segetalis (Neck.) Garcke, commonly known as Semen Vaccariae or Wang-Bu-Liu-Xing in traditional Chinese medicine. This document details the natural occurrence of this compound, methods for its extraction and purification, and analytical techniques for its quantification. Furthermore, it elucidates the experimental protocols for investigating its biological activity, with a focus on its role in stimulating the Prolactin receptor (PrlR)-PI3K signaling pathway in bovine mammary epithelial cells.

Introduction

This compound is a flavonoid glycoside with the chemical formula C32H38O19.[1] It is recognized as one of the major bioactive constituents of Semen Vaccariae, the dried ripe seeds of the annual herb Vaccaria segetalis (Neck.) Garcke of the Caryophyllaceae family.[1] This plant is widely distributed across Asia and Europe and has a long history of use in traditional medicine for promoting lactation and activating blood circulation.[1] Modern research has begun to explore the pharmacological potential of this compound, including its effects on milk synthesis, its potential role in managing diabetes, and its anti-inflammatory properties. This guide serves as a comprehensive resource for researchers interested in the isolation, characterization, and biological investigation of this compound.

Natural Occurrence and Biosynthesis

Botanical Source

The exclusive natural source of this compound identified to date is the seed of Vaccaria segetalis. These seeds are small, spherical, and black. In traditional preparations, the seeds are sometimes fried, a process that can affect the concentration of this compound.

Quantitative Occurrence

The concentration of this compound in Semen Vaccariae can vary. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) is the standard method for determining its content.

Plant Material Analytical Method This compound Content Reference
Raw Semen VaccariaeHPLC-DADVaries; can be a major flavonoid constituentZhang et al., 2012
Stir-fried Semen VaccariaeHPLC-DADContent may be reduced due to degradationZhang et al., 2012
Biosynthesis Pathway

As of the current body of scientific literature, the specific biosynthetic pathway of this compound in Vaccaria segetalis has not been elucidated. Flavonoids, in general, are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway leads to the formation of a chalcone scaffold, which is then modified by a series of enzymes to produce various classes of flavonoids. Glycosylation, the attachment of sugar moieties, is a final step in the biosynthesis of flavonoid glycosides like this compound. Further research, including transcriptomic and metabolomic studies of Vaccaria segetalis, is required to delineate the precise enzymatic steps leading to this compound formation.

Experimental Protocols

Extraction of this compound from Vaccaria segetalis Seeds

This protocol describes a general method for the extraction of this compound for analytical purposes. For preparative scale, the quantities should be scaled up accordingly.

3.1.1. Materials and Reagents

  • Dried seeds of Vaccaria segetalis

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or mill

  • Ultrasonic bath

  • Filtration apparatus (e.g., filter paper or 0.45 µm membrane filter)

  • Rotary evaporator

3.1.2. Procedure

  • Sample Preparation: Grind the dried seeds of Vaccaria segetalis into a fine powder.

  • Extraction:

    • Accurately weigh a specific amount of the powdered seeds (e.g., 1.0 g).

    • Add a defined volume of methanol (e.g., 50 mL) to the powder.

    • Perform ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at room temperature.

  • Filtration: Filter the extract through filter paper or a 0.45 µm membrane filter to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Reconstitution: Redissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration for further analysis or purification.

Preparative Isolation of this compound

For obtaining pure this compound for biological studies, preparative chromatography techniques are employed. Counter-current chromatography (CCC) is a suitable method for the separation of polar compounds like flavonoid glycosides from complex mixtures, as it avoids irreversible adsorption onto a solid support.[2][3][4][5][6]

3.2.1. Principle of Counter-Current Chromatography CCC is a liquid-liquid partition chromatography technique where separation is based on the differential partitioning of solutes between two immiscible liquid phases. One phase acts as the stationary phase, held in place by centrifugal force, while the other mobile phase is pumped through it.

3.2.2. General Workflow for CCC Isolation of this compound

experimental_workflow cluster_extraction Crude Extract Preparation cluster_ccc Counter-Current Chromatography (CCC) cluster_purification Final Purification & Analysis A Powdered Semen Vaccariae B Methanol Extraction A->B Ultrasonication C Crude this compound Extract B->C Filtration & Concentration E CCC Separation C->E Sample Loading D Solvent System Selection (e.g., Ethyl Acetate-n-Butanol-Water) D->E F Fraction Collection E->F G HPLC Analysis of Fractions F->G H Pooling of this compound-rich Fractions G->H I Preparative HPLC (if needed) H->I J Pure this compound I->J K Structural Elucidation (NMR, MS) J->K

Caption: General workflow for the preparative isolation of this compound.

Analytical Quantification of this compound by HPLC-DAD

This protocol provides a validated method for the simultaneous quantification of this compound and other major constituents in Semen Vaccariae.

3.3.1. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: Agilent Zorbax SB-C18 column (or equivalent).

  • Mobile Phase: Gradient elution with methanol and water.

  • Detection Wavelength: As appropriate for this compound (e.g., around 270 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

3.3.2. Method Validation Parameters

  • Linearity: Establish a calibration curve with standard solutions of this compound at different concentrations. A good linearity is indicated by a correlation coefficient (R²) > 0.999.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Precision: Assess intra- and inter-day precision by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 3%.

  • Accuracy: Determine the recovery rate by spiking a known amount of this compound standard into a sample matrix. Recovery rates are generally expected to be within 95-105%.

Structural Characterization of this compound

The identity of isolated this compound should be confirmed using spectroscopic methods.

3.4.1. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (HPLC-ESI-MS).

  • Analysis: Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), information about its structure, including the sugar moieties and the aglycone core.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

  • Analysis: Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule, confirming the identity and purity of the isolated this compound.

In Vitro Analysis of this compound's Effect on Bovine Mammary Epithelial Cells (BMECs)

This protocol outlines the key steps to investigate the effect of this compound on the proliferation and milk synthesis of BMECs.

3.5.1. Cell Culture

  • Cell Line: Bovine Mammary Epithelial Cells (BMECs).

  • Culture Medium: DMEM/F-12 medium supplemented with fetal bovine serum (FBS), insulin, hydrocortisone, and antibiotics.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

3.5.2. Treatment Protocol

  • Seed BMECs in culture plates and allow them to adhere and grow to a desired confluency.

  • Starve the cells in a serum-free medium for a period (e.g., 12-24 hours) to synchronize them.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg/mL) for a specified duration (e.g., 24-48 hours). A positive control (e.g., prolactin) and a vehicle control should be included.

3.5.3. Western Blot Analysis for Signaling Pathway Proteins

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Logical Relationships

This compound has been shown to promote the proliferation and milk synthesis in bovine mammary epithelial cells through the Prolactin receptor (PrlR)-PI3K signaling pathway. The following diagram illustrates this proposed mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PrlR Prolactin Receptor (PrlR) PI3K PI3K PrlR->PI3K Activates Akt Akt PI3K->Akt Leads to phosphorylation p_Akt p-Akt mTOR mTOR p_Akt->mTOR Phosphorylates p_mTOR p-mTOR Genes Gene Expression (e.g., Cyclin D1, SREBP-1c) p_mTOR->Genes Regulates Proliferation Cell Proliferation Genes->Proliferation Milk_Synthesis Milk Synthesis (Fat and Protein) Genes->Milk_Synthesis This compound This compound This compound->PrlR Activates

Caption: Proposed signaling pathway of this compound in bovine mammary epithelial cells.

Conclusion

This compound, a prominent flavonoid glycoside from the seeds of Vaccaria segetalis, presents a compelling subject for further research in drug development and nutritional science. This technical guide provides a foundational framework for its extraction, purification, analysis, and in vitro investigation. The detailed protocols and workflow diagrams are intended to facilitate reproducible and robust scientific inquiry into the biological activities and potential applications of this promising natural compound. Future research should focus on elucidating the complete biosynthetic pathway of this compound and expanding the scope of its pharmacological evaluation in various preclinical models.

References

In-Depth Technical Guide to the Chemical Structure and Properties of Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of vaccarin. It includes detailed experimental protocols for key assays and visual representations of its known signaling pathways to support further research and development.

Chemical Structure and Identification

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities.[1] Its chemical structure consists of an apigenin aglycone backbone substituted with a glucosyl and an arabinosyl moiety.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[2]
CAS Number 53452-16-7[2][3]
Molecular Formula C₃₂H₃₈O₁₉[2]
Molecular Weight 726.63 g/mol [2]
Canonical SMILES C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6--INVALID-LINK--CO)O)O)O)O)CO)O)O)O)O">C@@HOPubChem
InChI Key GYIKGLVKALOGDP-HLEFUGOVSA-N[2]

Physicochemical Properties

This compound is typically a yellow crystalline powder. Its solubility and other physical characteristics are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Yellow crystalline powder
Melting Point 209-211 °C
Boiling Point (Predicted) 1088.1 ± 65.0 °C
Density (Predicted) 1.82 g/cm³
Solubility Easily soluble in methanol, ethanol, and methanol-water mixtures. Limited solubility in DMSO (≥7.26 mg/mL). Hardly soluble in chloroform, ethyl acetate, and petroleum ether.[4]
pKa (Predicted) 5.86 ± 0.40ChemAxon
Storage Store at -20°C for long-term stability.[3][4]

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide range of pharmacological activities, positioning it as a promising candidate for therapeutic development. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Key Pharmacological Activities:

  • Pro-angiogenic Effects: this compound promotes endothelial cell proliferation and neovascularization.

  • Anti-diabetic Properties: It improves insulin sensitivity and alleviates endothelial inflammatory injury associated with diabetes.

  • Bone Health: this compound shows potential in preventing osteoporosis by modulating osteoclast formation.

  • Hepatoprotective Effects: It has demonstrated protective effects on the liver.[1]

The biological activities of this compound are attributed to its ability to modulate specific cellular signaling pathways. In vivo metabolism studies in rats have shown that this compound undergoes biotransformation through methylation, hydroxylation, glycosylation, and deglycosylation.

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with several critical signaling pathways. The following diagrams illustrate these pathways.

vaccarin_akt_erk_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt activates p_akt p-Akt akt->p_akt phosphorylation proliferation Cell Proliferation, Migration, Angiogenesis p_akt->proliferation raf Raf ras->raf mek MEK raf->mek erk Erk mek->erk p_erk p-Erk erk->p_erk phosphorylation p_erk->proliferation

Caption: this compound-mediated activation of Akt and Erk signaling pathways.

vaccarin_mir570_hdac1_pathway This compound This compound mir570 miR-570-3p This compound->mir570 upregulates hdac1_mrna HDAC1 mRNA mir570->hdac1_mrna targets & inhibits translation hdac1_protein HDAC1 Protein hdac1_mrna->hdac1_protein translation inflammation Endothelial Inflammatory Injury hdac1_protein->inflammation promotes

Caption: this compound's role in the miR-570-3p/HDAC1 signaling pathway.

vaccarin_ptk2_p53_fn1_pathway This compound This compound ptk2 PTK2 This compound->ptk2 targets p53 p53 ptk2->p53 modulates fn1 FN1 p53->fn1 modulates osteoporosis Osteoporosis fn1->osteoporosis contributes to

Caption: The proposed PTK2/p53/FN1 signaling axis modulated by this compound.

vaccarin_tgr5_ampk_pathway This compound This compound tgr5 TGR5 This compound->tgr5 activates ampk AMPK tgr5->ampk activates p_ampk p-AMPK ampk->p_ampk phosphorylation metabolism Improved Glucose and Lipid Metabolism p_ampk->metabolism

Caption: TGR5/AMPK signaling pathway activation by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Proliferation (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1.08 and 2.15 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess cell migration in vitro.

  • Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in medium containing this compound or a vehicle control and seed them onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-Erk, anti-HDAC1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify gene expression levels.

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green master mix with gene-specific primers. A typical reaction setup includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.

Dual-Luciferase Reporter Assay

This assay is used to validate the interaction between a microRNA and its target mRNA.

  • Vector Construction: Clone the 3'-UTR of the target gene (e.g., HDAC1) containing the predicted microRNA (e.g., miR-570-3p) binding site into a luciferase reporter vector.

  • Transfection: Co-transfect cells with the reporter vector, a Renilla luciferase control vector, and either a microRNA mimic or a negative control.

  • Cell Lysis and Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the microRNA on the target gene's 3'-UTR.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential for various conditions, including those related to angiogenesis, diabetes, and bone health. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound. As with any natural product, further studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.

References

The Influence of Vaccarin on Intracellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential in promoting angiogenesis, wound healing, and regulating metabolic processes. The therapeutic effects of this compound are underpinned by its modulation of a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the key signaling cascades affected by this compound, with a focus on the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways, as well as its influence on apoptosis. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling networks to facilitate further investigation into the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways. The following sections detail the mechanisms of action and present the available quantitative data for each key pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, growth, and metabolism. This compound has been shown to activate this pathway in various cellular contexts, contributing to its pro-angiogenic and proliferative effects.

Mechanism of Action: this compound is reported to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth and proliferation. In the context of insulin signaling, this compound has been shown to activate this pathway, leading to enhanced glucose uptake[1][2]. One study on bovine mammary epithelial cells demonstrated that this compound promotes proliferation and milk synthesis through the Prl receptor-PI3K signaling pathway[3][4].

Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:

Cell Line/ModelThis compound ConcentrationObserved EffectReference
Human Microvascular Endothelial Cells (HMEC-1)2.15 µMSignificantly promoted proliferation, migration, and tube formation. Enhanced protein expression of p-Akt.[5][6]
Bovine Mammary Epithelial Cells (BMECs)0.5 µg/mlSimilar effects to prolactin on cell proliferation and milk synthesis. Stimulated phosphorylation of mTOR, a downstream target of Akt.[3][4]
Rat Skin Excision ModelNot specifiedIncreased expression of p-Akt in wound tissue.[7]

Signaling Pathway Diagram:

PI3K_Akt_Pathway This compound This compound Receptor Receptor (e.g., PrlR, GPR120) This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt (Active) PIP3->p_Akt recruits & activates Akt Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Glucose_Uptake Glucose Uptake p_Akt->Glucose_Uptake

This compound-mediated activation of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to activate this pathway, particularly in the context of angiogenesis and wound healing.

Mechanism of Action: this compound treatment leads to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell proliferation and angiogenesis.

Quantitative Data on this compound's Effect on the MAPK/ERK Pathway:

Cell Line/ModelThis compound ConcentrationObserved EffectReference
Human Microvascular Endothelial Cells (HMEC-1)2.15 µMEnhanced protein expression of p-Erk.[5]
Rat Skin Excision ModelNot specifiedIncreased expression of p-Erk in wound tissue.[7]

Signaling Pathway Diagram:

MAPK_ERK_Pathway This compound This compound Receptor Receptor This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

This compound-induced activation of the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, immunity, and cell survival. Some evidence suggests that this compound may possess anti-inflammatory properties through the inhibition of the NF-κB pathway.

Mechanism of Action: In inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα, which would otherwise release NF-κB to translocate to the nucleus and initiate gene transcription. However, direct quantitative data on this compound's effect on specific NF-κB pathway components is limited.

Signaling Pathway Diagram:

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK p_IkBa p-IκBα IKK->p_IkBa phosphorylates IkBa IκBα IkBa->p_IkBa NFkB NF-κB NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_translocation NF-κB (Nuclear Translocation) NFkB_IkBa->NFkB_translocation Proteasomal_Degradation Proteasomal Degradation p_IkBa->Proteasomal_Degradation Inflammatory_Genes Inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes

Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways to generate ATP while inhibiting anabolic pathways that consume ATP. This compound has been implicated in the activation of the AMPK signaling pathway, which may contribute to its metabolic regulatory effects.

Mechanism of Action: this compound may activate AMPK, leading to the phosphorylation of downstream targets involved in glucose uptake and fatty acid oxidation. This activation can improve insulin sensitivity and cellular energy status. Quantitative data directly linking this compound to specific fold-changes in AMPK phosphorylation is an area for further research.

Signaling Pathway Diagram:

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Metabolic_Regulation Metabolic Regulation (Glucose Uptake, Fatty Acid Oxidation) p_AMPK->Metabolic_Regulation

Activation of the AMPK signaling pathway by this compound.

Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. This compound has been suggested to have anti-apoptotic effects in certain contexts, contributing to its pro-survival and tissue-protective properties.

Mechanism of Action: this compound's anti-apoptotic effects are likely mediated through the activation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, which can inhibit the activity of pro-apoptotic proteins and promote the expression of anti-apoptotic factors. Studies have shown that this compound can alleviate cisplatin-induced acute kidney injury by inhibiting apoptosis[8]. However, specific quantitative data on the modulation of apoptotic markers like caspase activity or Bcl-2 family protein expression by this compound is an area requiring more detailed investigation.

Logical Relationship Diagram:

Apoptosis_Regulation This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Pro_survival_signals Pro-survival Signals PI3K_Akt->Pro_survival_signals MAPK_ERK->Pro_survival_signals Apoptosis Apoptosis Pro_survival_signals->Apoptosis inhibits

This compound's indirect inhibition of apoptosis via pro-survival pathways.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of intracellular signaling pathways. These protocols can be adapted for investigating the effects of this compound.

Western Blot Analysis

Objective: To detect and quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, ERK) in response to this compound treatment.

Experimental Workflow Diagram:

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

A typical workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a positive control for apoptosis (e.g., staurosporine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

NF-κB Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the untreated control.

AMPK Activity Assay

Objective: To determine the effect of this compound on the activity of AMPK.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse to obtain total protein extracts.

  • Immunoprecipitation (Optional): Immunoprecipitate AMPK from the cell lysates using an anti-AMPK antibody.

  • Kinase Assay: Perform a kinase assay using a specific AMPK substrate (e.g., SAMS peptide) and [γ-³²P]ATP.

  • Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter or by autoradiography after SDS-PAGE.

  • Data Analysis: Calculate the specific activity of AMPK and compare the activity in this compound-treated samples to control samples. Alternatively, non-radioactive kinase assay kits are commercially available.

Conclusion

This compound demonstrates a significant capacity to modulate key intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, NF-κB, and AMPK pathways. These interactions provide a molecular basis for its observed pharmacological effects on angiogenesis, cell proliferation, metabolism, and inflammation. The quantitative data and detailed experimental protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the upstream targets of this compound and expanding the quantitative understanding of its effects on a broader range of signaling molecules and cellular processes. The continued investigation of this compound's mechanisms of action holds promise for the development of novel therapeutic strategies for a variety of diseases.

References

Vaccarin: A Double-Edged Sword in Cellular Signaling and its Ambiguous Role in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis (Neck.) Garcke, has been investigated for various pharmacological activities. While some studies on crude extracts containing this compound have suggested potential cytotoxic effects against cancer cell lines, a deeper analysis of the isolated compound reveals a more complex and potentially contradictory role in the context of cancer biology. This technical guide synthesizes the currently available data on this compound, focusing on its influence on key cellular signaling pathways. Notably, evidence points towards this compound's ability to promote endothelial cell proliferation and angiogenesis through the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK, activities generally associated with tumor progression. This document presents the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways implicated in this compound's observed biological effects. The information presented herein aims to provide a comprehensive and nuanced understanding of this compound's potential, highlighting the critical need for further research to elucidate its true therapeutic window, if any, as an anti-cancer agent.

Introduction

The search for novel anti-cancer agents from natural sources is a cornerstone of modern drug discovery. Flavonoids, in particular, have garnered significant attention due to their diverse biological activities. This compound, a flavonoid glycoside, has been the subject of preliminary research. However, a thorough examination of the existing literature reveals a significant gap in our understanding of its specific anti-cancer properties. This whitepaper aims to provide a detailed overview of the current state of knowledge regarding this compound, with a specific focus on its effects on signaling pathways relevant to cancer cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

To date, research on the direct anti-cancer effects of isolated this compound is limited. One study investigated the cytotoxic activity of ethanolic extracts of Vitex agnus-castus (VAC) fruits, which are known to contain this compound, on several cancer cell lines. It is crucial to note that these values represent the activity of a crude extract and not purified this compound.

Cell LineCancer TypeExtractIC50 (µg/mL)
MDA-MB-231Breast CancerVAC Fruit Extract267
4T1Breast CancerVAC Fruit Extract162.5
CT26Colon CancerVAC Fruit Extract196.8

Table 1: Cytotoxic Activity of Vitex agnus-castus (VAC) Fruit Extract

In contrast, studies on isolated this compound have focused on its pro-angiogenic effects.

Cell LineBiological EffectConcentration (µM)
HMEC-1Proliferation2.15
HMEC-1Migration1.08 and 2.15
HMEC-1Tube Formation2.15

Table 2: Pro-angiogenic Effects of Isolated this compound

Experimental Protocols

This section details the methodologies employed in the key studies that have investigated the biological effects of this compound and related extracts.

Cytotoxicity Assay of Vitex agnus-castus (VAC) Fruit Extract
  • Cell Lines: MDA-MB-231 (human breast cancer), 4T1 (murine breast cancer), and CT26 (murine colon carcinoma).

  • Culture Conditions: Cells were cultured in a humidified atmosphere with 5% CO2 at 37°C.

  • Treatment: Ethanolic extracts of VAC fruits were dissolved in DMSO and diluted with the respective cell culture medium. The final DMSO concentration was maintained at 0.1%.

  • Assay: Cell viability was assessed using the Crystal Violet assay. Cells were seeded at 1 x 10^5 cells/well in 96-well plates and incubated for 24 hours before treatment with various concentrations of the VAC extract.

  • Data Analysis: Absorbance was measured at 600 nm. The half-maximal inhibitory concentration (IC50) was calculated using linear regression analysis.

In Vitro Angiogenesis Assays with Isolated this compound
  • Cell Line: Human microvascular endothelial cells (HMEC-1).

  • Proliferation Assay: The effect of this compound (1.08 and 2.15 µM) on HMEC-1 proliferation was evaluated using the sulforhodamine B (SRB) assay.

  • Migration Assay: The migratory capacity of HMEC-1 cells in the presence of this compound (1.08 and 2.15 µM) was assessed.

  • Tube Formation Assay: The ability of HMEC-1 cells to form capillary-like structures on Matrigel was observed after treatment with this compound (2.15 µM).

In Vivo Angiogenesis Model
  • Animal Model: Mouse Matrigel plug model.

  • Treatment: Daily oral administration of this compound.

  • Analysis: Neovascularization was assessed by detecting CD31 levels. The protein expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk) was evaluated by immunohistochemistry.

Signaling Pathways

The available evidence suggests that this compound's biological effects are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In the context of this compound, this pathway has been shown to be activated, leading to pro-angiogenic effects. In other studies related to insulin sensitivity, this compound was also found to activate the PI3K/Akt/GLUT4 pathway[1].

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Regulates Transcription

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that this compound can enhance the phosphorylation of Erk, indicating activation of this pathway, which contributes to its pro-angiogenic effects.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription Translocates & Activates Proliferation Cell Proliferation, Differentiation Transcription->Proliferation Regulates Gene Expression

Caption: this compound-induced activation of the MAPK/ERK signaling cascade.

Discussion and Future Directions

The pro-angiogenic properties of this compound are a significant concern for its potential development as an anti-cancer agent, as tumor growth and metastasis are highly dependent on the formation of new blood vessels. Therefore, the initial observation of cytotoxicity from crude extracts may be attributable to other components, or this compound might exhibit a dose-dependent biphasic effect, which has not yet been investigated.

To resolve these ambiguities and to truly assess the potential of this compound as an anti-cancer agent, the following future research is imperative:

  • Cytotoxicity of Isolated this compound: Comprehensive in vitro studies are needed to determine the IC50 values of pure this compound against a wide panel of cancer cell lines.

  • Dose-Response Studies: Elucidating whether this compound exhibits a biphasic dose-response, potentially being cytotoxic at high concentrations and pro-angiogenic at lower concentrations.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed anti-cancer effects, including its impact on apoptosis, cell cycle arrest, and other relevant cancer hallmarks.

  • In Vivo Xenograft Models: Should in vitro studies reveal significant anti-cancer activity, evaluation in well-characterized animal models of cancer is essential to determine its in vivo efficacy and safety.

  • Combination Therapies: Exploring the potential of this compound to sensitize cancer cells to existing chemotherapeutic agents.

Conclusion

Based on the currently available scientific literature, this compound cannot be conclusively classified as a promising anti-cancer agent. In fact, the documented pro-angiogenic effects of the isolated compound raise significant concerns about its potential to promote tumor growth. The preliminary cytotoxic findings from crude extracts containing this compound warrant further investigation to identify the responsible bioactive components. Until rigorous studies are conducted to address the critical questions outlined in the future directions, the scientific and drug development communities should approach the concept of this compound as an anti-cancer therapeutic with caution. This whitepaper serves as a call for more detailed and focused research to clarify the true biological role of this compound in the complex landscape of cancer biology.

References

The Pharmacological Profile of Vaccarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin is a flavonoid glycoside, a natural bioactive compound isolated from the seeds of Vaccaria segetalis (Neck.) Garcke.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Pharmacological Profile

This compound exhibits a broad spectrum of therapeutic potential, including neuroprotective, anti-diabetic, cardiovascular-protective, and wound healing properties. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cellular processes such as inflammation, apoptosis, proliferation, and metabolism.

Neuroprotective Effects

In a mouse model of ischemic brain injury, this compound has been shown to confer significant neuroprotection.[3] It is believed to modulate hypoxia-inflammatory-apoptosis pathways through multi-target interactions, with VEGF and IL-17 signaling as key components.[3]

Metabolic and Anti-Diabetic Effects

This compound has demonstrated promising effects in ameliorating insulin resistance and diabetic complications. Studies have shown that it can improve insulin sensitivity and glucose uptake in diet-induced obese mice.[4][5] Furthermore, this compound has been found to suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway.[2][6][7][8][9] It also alleviates endothelial inflammatory injury in diabetes by mediating the miR-570-3p/HDAC1 pathway.[10][11]

Cardiovascular Effects

This compound has been observed to ameliorate hypertension and cardiovascular remodeling in renovascular hypertensive rats.[12] Its antihypertensive effects are thought to be associated with the inhibition of sympathetic activity, the renin-angiotensin system (RAS), and oxidative stress.[12]

Wound Healing and Angiogenesis

This compound has been shown to hasten wound healing by promoting angiogenesis.[13][14][15][16] This is achieved through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.[15] It also promotes endothelial cell proliferation, a key process in neovascularization.[17]

Effects on Lactation

This compound has been found to promote the proliferation of and milk synthesis in bovine mammary epithelial cells.[18] This effect is mediated through the Prl receptor-PI3K signaling pathway.[18]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various in vivo and in vitro studies on this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models

Model Species This compound Dose Key Findings Reference
Ischemic Brain InjuryMouse10, 20, 40 mg/kg (i.p.)Significantly reduced neurological function scores and infarct volume (P<0.05 or P<0.01).[3]
Renovascular Hypertension (2K1C)Rat10 mg/kg, 30 mg/kg (i.p.)Significantly alleviated systolic blood pressure, diastolic blood pressure, and mean arterial pressure.[12]
Diabetic Nephropathy (HFD/STZ)Mouse1 mg/kg (i.p.)Improved glucose intolerance and insulin resistance; reduced creatinine, BUN, and albuminuria.[6][7]
Wound Healing (Skin Excision)RatNot specifiedSignificantly promoted wound healing, endothelial cell and fibroblast proliferation.[15]

Table 2: In Vitro Efficacy of this compound

Cell Line Model This compound Concentration Key Findings Reference
Human Microvascular Endothelial Cells (HMEC-1)Angiogenesis2.15 µMSignificantly promoted proliferation, migration, and tube formation.[17]
Bovine Mammary Epithelial Cells (BMECs)Milk Synthesis0.5 µg/mlStimulated cell proliferation, milk fat and protein synthesis.[18]
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial Inflammation5 µMAlleviated high glucose-induced inflammatory injury.[10][11]
HK-2 CellsDiabetic NephropathyNot specifiedInhibited high glucose-induced epithelial-mesenchymal transition (EMT).[6][7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

MAPK/ERK and PI3K/AKT Signaling in Wound Healing

Wound_Healing This compound This compound bFGFR bFGFR This compound->bFGFR PI3K PI3K bFGFR->PI3K MAPK_ERK MAPK/ERK bFGFR->MAPK_ERK AKT AKT PI3K->AKT phosphorylates p_AKT p-AKT PI3K->p_AKT Angiogenesis Angiogenesis p_AKT->Angiogenesis p_ERK p-ERK MAPK_ERK->p_ERK p_ERK->Angiogenesis Wound_Healing Wound Healing Angiogenesis->Wound_Healing

This compound promotes wound healing via MAPK/ERK and PI3K/AKT pathways.
EGFR/ERK1/2 Signaling in Diabetic Nephropathy

Diabetic_Nephropathy This compound This compound p_EGFR p-EGFR This compound->p_EGFR inhibits p_ERK1_2 p-ERK1/2 This compound->p_ERK1_2 inhibits EGFR EGFR EGFR->p_EGFR ERK1_2 ERK1/2 p_EGFR->ERK1_2 phosphorylates p_EGFR->p_ERK1_2 Renal_Fibrosis Renal Fibrosis p_ERK1_2->Renal_Fibrosis Diabetic_Nephropathy Diabetic Nephropathy Renal_Fibrosis->Diabetic_Nephropathy

This compound inhibits EGFR/ERK1/2 signaling in diabetic nephropathy.
GPR120-PI3K/AKT/GLUT4 Signaling in Insulin Resistance

Insulin_Resistance This compound This compound GPR120 GPR120 This compound->GPR120 PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT phosphorylates p_AKT p-AKT PI3K->p_AKT GLUT4 GLUT4 Translocation p_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Improved_Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Improved_Insulin_Sensitivity

This compound improves insulin sensitivity via GPR120-PI3K/AKT/GLUT4.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ischemic Brain Injury Mouse Model and Infarct Volume Assessment
  • Animal Model: Focal cerebral ischemia is induced in mice via distal middle cerebral artery occlusion (dMCAO).

  • Treatment: this compound (10, 20, 40 mg/kg) or vehicle is administered intraperitoneally for 5 days post-surgery.

  • Neurological Scoring: Neurological function is assessed on days 1, 3, and 5 post-surgery using a modified neurological severity score (mNSS).

  • Rotarod Test: Motor coordination and balance are evaluated using a rotarod apparatus.

  • Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume:

    • On day 5, mice are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.

    • Slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

    • Stained slices are then fixed in 4% paraformaldehyde.

    • The infarct area (unstained) and the total area of each slice are measured using image analysis software.

    • Infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness.

High-Fat Diet-Induced Obesity and Insulin Resistance Mouse Model
  • Animal Model: C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. Control mice are fed a standard chow diet.

  • Treatment: this compound is administered via oral gavage or intraperitoneal injection at a specified dose and frequency.

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are administered a glucose bolus (e.g., 2 g/kg) via oral gavage. Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • ITT: After a 4-6 hour fast, mice are administered an insulin bolus (e.g., 0.75 U/kg) via intraperitoneal injection. Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Hyperinsulinemic-Euglycemic Clamp: This procedure is performed to assess insulin sensitivity in conscious, unrestrained mice. It involves a continuous infusion of insulin and a variable infusion of glucose to maintain euglycemia.

Renovascular Hypertension (2K1C) Rat Model
  • Animal Model: Unilateral renal artery stenosis is induced in rats by placing a silver clip on the left renal artery (two-kidney, one-clip model).

  • Treatment: this compound (e.g., 10 mg/kg, 30 mg/kg) or a control vehicle is administered daily via intraperitoneal injection for a specified duration (e.g., 4 weeks).

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured non-invasively using a tail-cuff system.

  • Cardiovascular Remodeling Assessment: At the end of the study, hearts and aortas are excised. Left ventricular mass index, myocardial hypertrophy, and fibrosis (e.g., using Masson's trichrome staining) are assessed.

Rat Skin Excision Wound Healing Model
  • Animal Model: Full-thickness excisional wounds (e.g., 8 mm diameter) are created on the dorsal skin of rats.

  • Treatment: this compound, formulated in a suitable vehicle, is applied topically to the wounds daily.

  • Wound Closure Analysis: The wound area is traced and photographed at regular intervals. Wound closure is expressed as a percentage of the initial wound area.

  • Histological Analysis: On specified days, wound tissue is excised, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

  • Immunohistochemistry: Expression of markers for angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67) is assessed in the wound tissue.

High Glucose-Induced Endothelial Cell Inflammation Model
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Model Induction: Cells are exposed to high glucose (e.g., 30 mM) for 24-48 hours to induce an inflammatory response. Control cells are cultured in normal glucose media.

  • Treatment: Cells are pre-treated with various concentrations of this compound before or during high glucose exposure.

  • Analysis of Inflammatory Markers: The expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adhesion molecules (e.g., VCAM-1, ICAM-1) is measured at the mRNA (qRT-PCR) and protein (ELISA, Western blot) levels.

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its demonstrated efficacy in preclinical models of ischemic stroke, diabetes, hypertension, and impaired wound healing, coupled with its modulation of multiple key signaling pathways, highlights its potential for further drug development. This technical guide provides a comprehensive resource for researchers and scientists to understand the pharmacological properties of this compound and to design future studies to further elucidate its therapeutic potential.

References

Vaccarin's Impact on Vascular Endothelial Growth Factor (VEGF): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant pro-angiogenic properties in various preclinical models. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on vascular endothelial growth factor (VEGF) and its associated signaling pathways. While this compound robustly promotes angiogenesis, a critical process in wound healing and tissue regeneration, evidence suggests its primary mechanism may not directly involve the upregulation of VEGF or the phosphorylation of its receptor, VEGFR. Instead, current research points towards the activation of alternative pro-angiogenic pathways, notably involving basic fibroblast growth factor (bFGF) and the angiogenic factor AGGF1. This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the key signaling cascades to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

The Role of this compound in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for tissue repair and development.[1][2] Major angiogenic factors like VEGF are known to play a central role in promoting the proliferation, migration, and tube formation of endothelial cells.[1] this compound has been shown to stimulate these key angiogenic events in vitro and in vivo.[3][4] Studies have demonstrated that this compound can accelerate wound healing by promoting the proliferation of endothelial cells and fibroblasts.[2]

However, the direct involvement of VEGF in this compound's mechanism of action is not well-established. One study investigating the effect of this compound on wound healing in a rat skin excision model found no significant difference in the expression of phosphorylated VEGFR (p-VEGFR) in the this compound-treated group compared to the control group.[3] This suggests that this compound's pro-angiogenic effects may be mediated through pathways independent of direct VEGF/VEGFR2 activation.

Key Signaling Pathways Activated by this compound

Current evidence strongly indicates that this compound exerts its pro-angiogenic effects through the activation of the PI3K/Akt and MAPK/ERK signaling pathways.[2][5] These pathways are critical downstream mediators of various growth factor receptors and play a pivotal role in cell proliferation, survival, and migration.

The bFGF/bFGFR Signaling Pathway

A key finding in the investigation of this compound's mechanism is its impact on the basic fibroblast growth factor (bFGF) signaling pathway. Research has shown that this compound significantly increases the expression of phosphorylated bFGF receptor (p-bFGFR).[3] This suggests that this compound may stimulate endothelial cell proliferation and promote angiogenesis by targeting the bFGF/bFGFR2 signaling pathway.[3] In vitro studies have also reported that this compound promotes angiogenesis by activating the FGF-2-mediated FGFR1 signaling pathway in human microvascular endothelial cells.[3]

The FOXP2/AGGF1 Signaling Pathway in Diabetic Wound Healing

In the context of diabetic wound healing, this compound has been shown to promote the proliferation and migration of high glucose-stimulated human microvascular endothelial cells (HMEC-1) through the activation of the FOXP2/AGGF1 pathway.[6] Angiogenic factor with G patch and FHA domains 1 (AGGF1) is described as an angiogenic factor similar to VEGF.[6][7] The activation of this pathway by this compound leads to the enhanced phosphorylation of Akt and Erk1/2.[7]

Quantitative Data on this compound's Effects

While direct quantitative data on this compound's impact on VEGF is limited, studies have provided quantitative analysis of its effects on downstream signaling molecules and other related factors.

ParameterModel SystemTreatmentResultReference
p-Akt Expression Rat skin excision wound model0.1% this compound ointmentSignificantly higher than control group[2]
p-Erk Expression Rat skin excision wound model0.1% this compound ointmentMarkedly increased as compared with control group[2]
p-bFGFR Expression Rat skin excision wound model0.1% this compound ointmentSignificant difference in the this compound treated group as compared with control group (P<0.05)[3]
p-VEGFR Expression Rat skin excision wound model0.1% this compound ointmentNo significant difference in the expressions of p-VEGFR[3]
HMEC-1 Cell Proliferation In vitro (High Glucose)2 μΜ this compoundMost effective migration promoting effects (p < 0.01)[6]
NO Production HMEC-1 cells (High Glucose)5 μM this compoundDose-dependently increased nitric oxide (NO) generation[8]
eNOS Phosphorylation HMEC-1 cells (High Glucose)5 μM this compoundRestored lower levels of eNOS phosphorylation to a level higher than baseline[9]
miRNA-34a Expression HMEC-1 cells (High Glucose)5 μM this compoundInhibited HG-induced elevation of miRNA-34a expression[8]

Experimental Protocols

In Vivo Wound Healing Model
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Procedure: Full-thickness skin excision wounds (1 cm diameter) are created on the backs of anesthetized rats.[2]

  • Treatment: 0.02 g of a vehicle ointment or an ointment containing 0.1% this compound is applied to the wound site.[2]

  • Analysis: Wound healing is evaluated at different time points (e.g., days 6, 9, and 11). Histopathological characteristics are assessed using Hematoxylin and Eosin (H&E) staining. Angiogenesis is evaluated by immunohistochemistry for CD31 to determine microvascular density (MVD). Protein expression levels of p-Akt, p-Erk, p-bFGFR, and p-VEGFR are determined by Western blot and immunohistochemistry.[2][3]

Western Blot Analysis
  • Sample Preparation: Tissue or cell lysates are prepared using appropriate lysis buffers. Protein concentration is determined using a BCA protein assay kit.[10]

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, p-Erk, p-bFGFR, p-VEGFR, total Akt, total Erk, total bFGFR, total VEGFR) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.[11]

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.[11]

In Vitro Endothelial Cell Migration Assay (Scratch Assay)
  • Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured to confluence in appropriate media.[6]

  • Procedure: A scratch is made through the cell monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing different concentrations of this compound or a vehicle control.[6]

  • Analysis: The closure of the scratch is monitored and photographed at different time points. The rate of migration is quantified by measuring the area of the wound over time.[6]

Signaling Pathway and Experimental Workflow Visualizations

Vaccarin_Signaling_Pathway This compound This compound bFGF_Receptor bFGFR This compound->bFGF_Receptor Activates VEGFR VEGFR This compound->VEGFR PI3K PI3K bFGF_Receptor->PI3K MAPK_Pathway Ras/Raf bFGF_Receptor->MAPK_Pathway Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Angiogenesis Angiogenesis (Cell Proliferation, Migration) pAkt->Angiogenesis MEK MEK MAPK_Pathway->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Angiogenesis NoEffect No Significant Phosphorylation VEGFR->NoEffect Diabetic_Wound_Healing_Pathway High_Glucose High Glucose FOXP2 FOXP2 High_Glucose->FOXP2 Inhibits This compound This compound This compound->FOXP2 Activates AGGF1 AGGF1 FOXP2->AGGF1 Promotes Expression PI3K_Akt PI3K/Akt Pathway AGGF1->PI3K_Akt MAPK_Erk MAPK/Erk Pathway AGGF1->MAPK_Erk Cell_Prolif_Mig Endothelial Cell Proliferation & Migration PI3K_Akt->Cell_Prolif_Mig MAPK_Erk->Cell_Prolif_Mig Experimental_Workflow start Start: Rat Skin Excision treatment Topical Application: - Vehicle Control - 0.1% this compound Ointment start->treatment evaluation Wound Healing Evaluation (Days 6, 9, 11) treatment->evaluation histology Histology (H&E) evaluation->histology ihc Immunohistochemistry (CD31, p-Akt, p-Erk, p-bFGFR, p-VEGFR) evaluation->ihc western Western Blot (p-Akt, p-Erk, p-bFGFR, p-VEGFR) evaluation->western analysis Data Analysis: - Microvascular Density - Protein Expression Levels histology->analysis ihc->analysis western->analysis

References

The Role of Vaccarin in Regulating Nitric Oxide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Vaccarin, a flavonoid glycoside extracted from Vaccaria segetalis, is emerging as a significant regulator of nitric oxide synthase (NOS) activity. This document provides a comprehensive overview of the molecular mechanisms through which this compound modulates both endothelial NOS (eNOS) and inducible NOS (iNOS), isoforms critical to vascular health and inflammatory processes, respectively. By activating eNOS and inhibiting iNOS, this compound presents a dual-pronged therapeutic potential for conditions characterized by endothelial dysfunction and inflammation, such as diabetic angiopathy. This guide synthesizes current research, presenting key signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction to Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] In mammals, three distinct isoforms of NOS have been identified, each with unique regulatory mechanisms and physiological roles:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, nNOS is a constitutive, calcium (Ca²⁺)/calmodulin-dependent enzyme involved in synaptic plasticity and central regulation of blood pressure.[1][4]

  • Inducible NOS (iNOS or NOS2): Unlike the constitutive isoforms, iNOS expression is induced in various cells, particularly macrophages, by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[1][5] Once expressed, it produces large, sustained amounts of NO as part of the immune response, but its overactivity is implicated in the pathophysiology of inflammatory diseases and septic shock.[1][4]

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in vascular endothelial cells, eNOS is also a constitutive, Ca²⁺/calmodulin-dependent enzyme.[1][2] The NO produced by eNOS is crucial for maintaining vascular tone, controlling blood pressure, and exerting vasoprotective and anti-atherosclerotic effects.[1][4] Endothelial dysfunction, often characterized by reduced eNOS activity or bioavailability of NO, is a key initiating event in cardiovascular diseases.[6][7]

Given their central roles in health and disease, the NOS isoforms are critical targets for therapeutic intervention.

This compound: A Bioactive Flavonoid Glycoside

This compound (VAC) is an active flavonoid glycoside derived from the seeds of Vaccaria segetalis.[8][9] It has demonstrated a wide range of biological activities, including the protection of vascular endothelial cells, promotion of angiogenesis, and liver protection.[9] Recent research has increasingly focused on its role in mitigating endothelial dysfunction and inflammation, particularly in the context of diabetes and its vascular complications.[6][8]

This compound's Regulation of Endothelial Nitric Oxide Synthase (eNOS)

This compound has been shown to ameliorate endothelial dysfunction by enhancing the activity of eNOS, thereby increasing the production of vasodilatory NO. This effect is particularly evident under conditions of high glucose (HG), which mimic diabetic pathology.

Mechanism of Action & Signaling Pathway

Research indicates that this compound's protective effect on endothelial cells is mediated through the ROS/AMPK/miRNA-34a/eNOS signaling cascade .[7][8][10] Under hyperglycemic conditions, increased reactive oxygen species (ROS) production leads to the dephosphorylation (inactivation) of AMP-activated protein kinase (AMPK). This, in turn, upregulates microRNA-34a (miRNA-34a), which subsequently inhibits eNOS, leading to decreased NO production and endothelial dysfunction.[7]

This compound intervenes in this pathological process by:

  • Reducing ROS: Acting as an antioxidant, this compound scavenges ROS.[7][10]

  • Activating AMPK: By mitigating ROS-induced stress, this compound preserves or increases the phosphorylation (activation) of AMPK.[7]

  • Downregulating miRNA-34a: Activated AMPK inhibits the upregulation of miRNA-34a.[7]

  • Promoting eNOS Phosphorylation: The reduction in miRNA-34a relieves the inhibition on eNOS, promoting its phosphorylation at Ser1177, a key activating site. This leads to increased NO synthesis and improved endothelium-dependent vasorelaxation.[6][7]

G HG High Glucose (HG) ROS Reactive Oxygen Species (ROS) HG->ROS induces AMPK AMPK ROS->AMPK dephosphorylates pAMPK p-AMPK (Active) miR34a miRNA-34a pAMPK->miR34a eNOS eNOS miR34a->eNOS inhibits peNOS p-eNOS (Active) Dysfunction Endothelial Dysfunction eNOS->Dysfunction leads to NO Nitric Oxide (NO) peNOS->NO NO->Dysfunction Vasorelaxation Improved Vasorelaxation NO->Vasorelaxation This compound This compound This compound->ROS inhibits This compound->pAMPK

Caption: this compound's activation of eNOS under high-glucose conditions.

Quantitative Data on eNOS Regulation

The following table summarizes the quantitative effects of this compound on key components of the eNOS pathway as reported in studies using human microvascular endothelial cells (HMEC-1).

ParameterConditionTreatmentConcentrationResultReference
NO Production High Glucose (HG)This compound1 µMIncreased NO release[6]
High Glucose (HG)This compound2.5 µMIncreased NO release[6]
High Glucose (HG)This compound5 µMDose-dependent increase; most effective concentration[6]
p-eNOS (Ser1177) High Glucose (HG)This compound5 µMIncreased phosphorylation compared to HG control[7]
p-AMPK High Glucose (HG)This compound5 µMIncreased phosphorylation compared to HG control[7]
miRNA-34a High Glucose (HG)This compound5 µMInhibited HG-triggered upregulation[7]
Experimental Protocols
  • Cell Line: Human Microvascular Endothelial Cells (HMEC-1) or Human Umbilical Vein Endothelial Cells (HUVECs).[6][8]

  • Culture Medium: MCDB 131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin.

  • High Glucose Model: Cells are typically cultured in normal glucose (5.5 mM D-glucose) medium and then exposed to high glucose (33 mM D-glucose) for 24-48 hours to induce endothelial dysfunction. An osmotic control group (5.5 mM D-glucose + 27.5 mM L-glucose) is used to ensure effects are due to hyperglycemia and not hyperosmolarity.

  • This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1, 2.5, 5 µM) for a set period (e.g., 2 hours) before and during the high glucose challenge.[6]

  • After treatment, collect the cell culture medium.

  • Centrifuge the medium to remove any cellular debris.

  • Transfer 50 µL of the supernatant to a 96-well plate.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-eNOS (Ser1177), total eNOS, p-AMPK, total AMPK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using imaging software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

This compound's Regulation of Inducible Nitric Oxide Synthase (iNOS)

While direct studies on this compound's effect on iNOS are less prevalent, its established anti-inflammatory properties strongly suggest a role in downregulating this enzyme. Flavonoids, as a class, are known to inhibit iNOS expression and activity, primarily by targeting pro-inflammatory signaling pathways.[11]

Postulated Mechanism of Action

This compound has been shown to alleviate inflammatory injury in endothelial cells by mediating the miR-570-3p/HDAC1 pathway .[8] This action reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] These cytokines are potent inducers of the NF-κB and MAPK signaling pathways , which are the primary transcriptional activators of the iNOS gene. Therefore, it is highly probable that this compound inhibits iNOS expression by:

  • Upregulating miR-570-3p: this compound treatment increases the levels of miR-570-3p.[8]

  • Inhibiting HDAC1: miR-570-3p directly targets and inhibits Histone Deacetylase 1 (HDAC1).[8]

  • Reducing Pro-inflammatory Cytokines: The inhibition of HDAC1 leads to a decrease in the production of TNF-α and IL-1β.[8]

  • Suppressing NF-κB and MAPK Pathways: By reducing the primary inflammatory stimuli (TNF-α, IL-1β), this compound likely attenuates the activation of downstream transcription factors like NF-κB and kinases like ERK1/2, thereby preventing them from binding to the iNOS promoter and initiating transcription.[11]

G cluster_pathway Inflammatory Cascade LPS Inflammatory Stimuli (e.g., LPS, Cytokines) Cytokines TNF-α, IL-1β LPS->Cytokines induce HDAC1 HDAC1 HDAC1->Cytokines promotes miR570 miR-570-3p miR570->HDAC1 inhibits NFkB NF-κB / MAPK Pathways Cytokines->NFkB activate iNOS_exp iNOS Gene Expression NFkB->iNOS_exp promotes iNOS iNOS Protein iNOS_exp->iNOS NO_excess Excess NO iNOS->NO_excess Inflammation Inflammation NO_excess->Inflammation This compound This compound This compound->miR570 upregulates

Caption: Postulated mechanism for this compound's inhibition of iNOS expression.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative effects of this compound on key inflammatory markers that lead to iNOS induction, as studied in HUVECs.

ParameterConditionTreatmentResultReference
TNF-α mRNA High Glucose (HG)This compoundSignificantly decreased compared to HG control[8]
IL-1β mRNA High Glucose (HG)This compoundSignificantly decreased compared to HG control[8]
HDAC1 mRNA High Glucose (HG)This compoundReversed the increase induced by HG[8]
miR-570-3p Aortas of Diabetic MiceThis compoundAlleviated the decrease seen in diabetic models[8]
Experimental Protocols
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • iNOS Induction: Stimulate cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression.

  • This compound Treatment: Pre-treat cells with this compound for 1-2 hours before adding LPS.

  • RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for iNOS and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of iNOS mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.

  • Nuclear Extraction: Prepare nuclear and cytoplasmic extracts from treated cells using a nuclear extraction kit.

  • Western Blot: Perform Western blotting on the nuclear extracts using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation and translocation. An antibody for a nuclear protein (e.g., Lamin B1) should be used as a loading control.

  • ELISA-based Assay: Use a commercial transcription factor assay kit to measure the binding of activated NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a 96-well plate.

Conclusion and Future Directions

This compound demonstrates a compelling dual regulatory action on the nitric oxide synthase family. It enhances the protective, vasodilatory functions of eNOS while simultaneously suppressing the pro-inflammatory, high-output activity of iNOS. This positions this compound as a promising therapeutic candidate for complex diseases like diabetic cardiovascular complications, where both endothelial dysfunction and chronic inflammation are key drivers of pathology.

Future research should focus on:

  • Directly confirming the inhibitory effect of this compound on iNOS expression and activity in macrophage and endothelial cell models.

  • Elucidating the precise interactions between the ROS/AMPK and miR-570-3p/HDAC1 pathways in mediating this compound's effects.

  • Conducting further in vivo studies in relevant animal models to validate these mechanisms and assess the therapeutic efficacy and safety profile of this compound for clinical translation.

  • Investigating the potential role of this compound in regulating nNOS, particularly in the context of neuroinflammatory or neurodegenerative diseases.

References

Vaccarin's Engagement with the Akt/ERK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant scientific interest for its diverse pharmacological activities. These include roles in promoting neovascularization, improving insulin sensitivity, and exhibiting anti-inflammatory and neuroprotective effects. A growing body of evidence suggests that many of these biological functions are mediated through its interaction with the Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase) signaling pathways. This technical guide provides an in-depth analysis of this compound's modulation of the Akt/ERK cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling networks.

Data Presentation: Quantitative Effects of this compound on Akt/ERK Signaling

The following tables summarize the quantitative data from various studies investigating the effects of this compound on the Akt and ERK signaling pathways in different cellular contexts.

Cell LineTreatment ConditionTarget ProteinEffectQuantitative MeasurementReference
HMEC-1This compound (1.08-2.15 μM)p-Akt, p-ERKActivationUpregulated expression[1]
HepG2This compound (5 μM, 24h)AMPKActivationIncreased phosphorylation[1]
BMMsThis compound (8 μM, 4h)MAPK, NF-κBInhibitionInhibited activation[1]
HK-2High Glucose (35 mM) + this compound (5 µM, 12h pre-treatment)p-EGFR, p-ERK1/2InhibitionReduced phosphorylation levels[2][3][4][5]
3T3-L1This compoundPI3K/AKT/GLUT4ActivationActivates pathway[6]

Note: This table is a summary of available data. For more detailed quantitative analysis, refer to the original research articles.

Signaling Pathways and Experimental Workflows

This compound in Diabetic Nephropathy: Inhibition of the EGFR/ERK Pathway

In the context of diabetic nephropathy, this compound has been shown to ameliorate renal damage by inhibiting the Epidermal Growth Factor Receptor (EGFR)/ERK1/2 signaling pathway in human kidney tubular epithelial cells (HK-2). High glucose conditions lead to the activation of this pathway, promoting renal fibrosis and inflammation. This compound treatment effectively reduces the phosphorylation of both EGFR and its downstream effector ERK1/2.[2][3][4][5]

Vaccarin_Diabetic_Nephropathy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ERK ERK1/2 EGFR->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Fibrosis Renal Fibrosis Inflammation pERK->Fibrosis Promotes This compound This compound This compound->EGFR Inhibits High_Glucose High Glucose High_Glucose->EGFR Activates

This compound inhibits the EGFR/ERK pathway in diabetic nephropathy.
This compound in Insulin Sensitivity: Activation of the PI3K/Akt/GLUT4 Pathway

This compound demonstrates the ability to improve insulin sensitivity and glucose uptake in diet-induced obese mice. Mechanistically, it activates the G protein-coupled receptor 120 (GPR120), which in turn stimulates the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane in 3T3-L1 adipocytes.[6]

Vaccarin_Insulin_Sensitivity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 PI3K PI3K GPR120->PI3K Activates GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake Facilitates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GLUT4_ves GLUT4 Vesicle pAkt->GLUT4_ves Promotes translocation GLUT4_ves->GLUT4_mem This compound This compound This compound->GPR120 Activates

This compound promotes glucose uptake via the GPR120/PI3K/Akt pathway.
Experimental Workflow: Western Blot for Phosphorylated Akt and ERK

The following diagram outlines a typical workflow for assessing the phosphorylation status of Akt and ERK in response to this compound treatment using Western blotting.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., HK-2, HMEC-1) Treatment 2. This compound Treatment (Specific concentration and time) Cell_Culture->Treatment Lysis 3. Cell Lysis (Protein extraction) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

A generalized workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • HK-2 Cells: Human kidney tubular epithelial cells are cultured in low glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are often pre-treated with this compound (e.g., 5 µM) for 12 hours before being challenged with high glucose (35 mM) for 48 hours.[2][3][4][5]

  • 3T3-L1 Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard insulin, dexamethasone, and IBMX cocktail. Mature adipocytes are then treated with this compound to assess its effects on glucose uptake and insulin signaling.[6]

  • Bone Marrow-Derived Macrophages (BMMs): Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate into macrophages. These BMMs are then treated with RANKL in the presence or absence of this compound to study osteoclastogenesis.[1]

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK Thr202/Tyr204). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.

Cell Migration Assay (Scratch Assay)
  • Cell Seeding: Cells (e.g., HMEC-1) are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

  • Imaging: Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time.

Conclusion

This compound exhibits a multifaceted interaction with the Akt and ERK signaling pathways, demonstrating both activating and inhibitory effects that are dependent on the specific cellular and physiological context. In conditions such as diabetic nephropathy, its inhibitory action on the EGFR/ERK pathway presents a promising therapeutic avenue. Conversely, its ability to activate the PI3K/Akt pathway to enhance insulin sensitivity highlights its potential in metabolic disorders. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise molecular mechanisms of this compound and to aid in the development of novel therapeutic strategies targeting the Akt and ERK signaling cascades. Further investigation is warranted to fully elucidate the upstream regulators and downstream effectors that dictate the context-dependent activity of this compound.

References

The Therapeutic Potential of Vaccarin in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside primarily isolated from the seeds of Vaccaria segetalis, is emerging as a promising therapeutic agent in the management of cardiovascular diseases (CVDs). A growing body of preclinical evidence highlights its multifaceted protective effects on the cardiovascular system, including antihypertensive, anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the current state of research on this compound's therapeutic potential in CVD, with a focus on its mechanisms of action, relevant signaling pathways, and supporting quantitative data from key experimental studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cardiovascular therapies.

Therapeutic Applications and Efficacy

This compound has demonstrated significant therapeutic potential in various preclinical models of cardiovascular disease, including hypertension, diabetic angiopathy, and doxorubicin-induced cardiotoxicity.

Hypertension and Cardiovascular Remodeling

In a renovascular hypertension rat model (two-kidney, one-clip; 2K1C), intraperitoneal administration of this compound at doses of 10 mg/kg and 30 mg/kg significantly attenuated hypertension and mitigated adverse cardiovascular remodeling.[1] Treatment with this compound led to a notable reduction in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).[1] Furthermore, this compound treatment ameliorated myocardial hypertrophy and fibrosis.[1] The antihypertensive effects of this compound are linked to its ability to inhibit sympathetic nervous system activity, modulate the renin-angiotensin system (RAS), and reduce oxidative stress.[1] Specifically, this compound administration was associated with decreased plasma levels of renin, angiotensin II (Ang II), and norepinephrine (NE).[1]

Diabetic Angiopathy and Endothelial Dysfunction

Vascular complications are a major cause of morbidity and mortality in patients with type 2 diabetes mellitus (T2DM), with endothelial dysfunction being a key initiating event.[2] In a high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic mouse model, this compound treatment improved endothelial function.[3] The protective effects of this compound in diabetic angiopathy are attributed to its ability to modulate the ROS/AMPK/miRNA-34a/eNOS signaling cascade.[2] In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound alleviates high glucose-induced endothelial inflammatory injury by mediating the miR-570-3p/HDAC1 pathway.[3]

Doxorubicin-Induced Cardiotoxicity

Doxorubicin is an effective chemotherapeutic agent, but its use is limited by severe cardiotoxic side effects.[4] In a mouse model of doxorubicin-induced cardiotoxicity, this compound (30 mg/kg/day, IP) demonstrated significant cardioprotective effects by improving heart function and reducing cardiac atrophy.[5] The underlying mechanism involves the inhibition of the p38 MAPK signaling pathway, which leads to reduced oxidative stress-mediated apoptosis and mitochondrial dysfunction.[4][5] In vitro experiments using H9c2 cardiomyocytes showed that this compound pretreatment at a concentration of 1 µM offered maximal protection against doxorubicin-induced cell death.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various cardiovascular disease models.

Table 1: Effects of this compound on Hemodynamic and Biomarker Parameters in a Renovascular Hypertension Rat Model (2K1C)

ParameterControl (Sham)2K1C + Vehicle2K1C + this compound (10 mg/kg)2K1C + this compound (30 mg/kg)2K1C + Captopril (30 mg/kg)Reference
Systolic Blood Pressure (SBP, mmHg) ~120~180~150~130~135[1][6]
Diastolic Blood Pressure (DBP, mmHg) ~80~130~110~95~100[1][6]
Mean Arterial Pressure (MAP, mmHg) ~95~150~125~110~115[1][6]
Plasma Renin (ng/L) Not ReportedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[1]
Plasma Angiotensin II (ng/L) Not ReportedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[1][7]
Plasma Norepinephrine (pg/mL) Not ReportedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[1]

Table 2: Effects of this compound on Endothelial Function and Inflammation in Diabetic Models

ParameterModelControlDiabetic + VehicleDiabetic + this compoundReference
Endothelium-dependent vasorelaxation STZ/HFD MiceNormalImpairedImproved[3]
TNF-α mRNA expression (HUVECs) High GlucoseBaselineIncreasedDecreased[3]
IL-1β mRNA expression (HUVECs) High GlucoseBaselineIncreasedDecreased[3]
HDAC1 protein expression (HUVECs) High GlucoseBaselineIncreasedDecreased[3]
miR-570-3p expression (HUVECs) High GlucoseBaselineDecreasedIncreased[3]

Table 3: Cardioprotective Effects of this compound in Doxorubicin-Induced Cardiotoxicity

ParameterModelControl (Saline)DoxorubicinDoxorubicin + this compoundReference
Heart weight/Body weight ratio MouseNormalIncreasedDecreased[5][8]
Cardiomyocyte cross-sectional area MouseNormalIncreasedDecreased[5][8]
TUNEL-positive cells (%) MouseLowSignificantly IncreasedSignificantly Decreased[5]
H9c2 cell viability (%) In vitro100%DecreasedIncreased (at 1 µM)[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.

Renin-Angiotensin System (RAS) and Oxidative Stress Pathway in Hypertension

In the context of hypertension, this compound appears to downregulate the renin-angiotensin system and combat oxidative stress. This is evidenced by its ability to reduce plasma renin and Ang II levels and decrease the expression of AT1R and NADPH oxidase subunit NOX-2.[1]

Hypertension Hypertension RAS Renin-Angiotensin System (RAS) Activation Hypertension->RAS activates Oxidative_Stress Oxidative Stress Hypertension->Oxidative_Stress induces Cardiovascular_Remodeling Cardiovascular Remodeling RAS->Cardiovascular_Remodeling Oxidative_Stress->Cardiovascular_Remodeling This compound This compound This compound->RAS inhibits This compound->Oxidative_Stress inhibits

Caption: this compound's antihypertensive mechanism.

ROS/AMPK/miRNA-34a/eNOS Pathway in Diabetic Angiopathy

This compound protects against high glucose-induced endothelial dysfunction by inhibiting the ROS/AMPK/miRNA-34a/eNOS signaling cascade. It reduces reactive oxygen species (ROS) production, which in turn leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK downregulates miRNA-34a, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, thereby improving endothelial function.[2]

High_Glucose High Glucose ROS ROS Production High_Glucose->ROS AMPK AMPK Activation ROS->AMPK inhibits miRNA34a miRNA-34a AMPK->miRNA34a inhibits eNOS eNOS Phosphorylation miRNA34a->eNOS inhibits NO NO Production eNOS->NO Endothelial_Dysfunction Endothelial Dysfunction NO->Endothelial_Dysfunction prevents This compound This compound This compound->ROS inhibits

Caption: this compound's effect on diabetic angiopathy.

p38 MAPK Pathway in Doxorubicin-Induced Cardiotoxicity

This compound mitigates doxorubicin-induced cardiotoxicity by specifically inhibiting the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis.[4][5]

Doxorubicin Doxorubicin p38_MAPK p38 MAPK Activation Doxorubicin->p38_MAPK Mitochondrial_Dysfunction Mitochondrial Dysfunction p38_MAPK->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress p38_MAPK->Oxidative_Stress Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis This compound This compound This compound->p38_MAPK inhibits

Caption: this compound's cardioprotective mechanism.

MAPK/ERK and PI3K/AKT Signaling in Angiogenesis

This compound has been shown to promote endothelial cell proliferation and neovascularization, which is crucial for wound healing and recovery from ischemic events. This pro-angiogenic effect is mediated through the activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways.[2]

This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK activates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT activates Endothelial_Proliferation Endothelial Cell Proliferation MAPK_ERK->Endothelial_Proliferation PI3K_AKT->Endothelial_Proliferation Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis

Caption: this compound's role in angiogenesis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vivo Model of Renovascular Hypertension (2K1C)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats.

    • Make a flank incision to expose the left renal artery.

    • Place a silver clip with a 0.25 mm internal diameter around the left renal artery to induce stenosis. The contralateral right kidney remains untouched.

    • Sham-operated rats undergo the same surgical procedure without the placement of the clip.

    • Allow a post-operative recovery period.

    • Administer this compound (10 or 30 mg/kg) or vehicle intraperitoneally daily for the duration of the study.

    • Monitor blood pressure regularly using a non-invasive tail-cuff method.

    • At the end of the study, collect blood and tissue samples for biomarker analysis (e.g., renin, Ang II, NE) and histological examination of the heart and aorta.[1][7]

In Vitro Model of High Glucose-Induced Endothelial Cell Injury
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Culture HUVECs in appropriate endothelial cell growth medium.

    • Seed cells in culture plates and allow them to reach 70-80% confluency.

    • Pre-treat cells with this compound (e.g., 5 µM) for a specified period (e.g., 12-16 hours).

    • Induce injury by exposing the cells to high glucose (e.g., 35 mM) for 24 hours. Control cells are maintained in normal glucose medium.

    • After incubation, collect cell lysates and culture supernatants.

    • Analyze protein expression of key signaling molecules (e.g., p-eNOS, HDAC1) by Western blot.

    • Measure the expression of inflammatory markers (e.g., TNF-α, IL-1β) by RT-qPCR or ELISA.

    • Assess cell apoptosis using methods like Annexin V/PI staining followed by flow cytometry.[3][9]

start Seed HUVECs pretreat Pre-treat with this compound start->pretreat induce_injury Induce Injury (High Glucose) pretreat->induce_injury collect_samples Collect Cell Lysates & Supernatants induce_injury->collect_samples analysis Analysis: - Western Blot - RT-qPCR/ELISA - Apoptosis Assay collect_samples->analysis end Evaluate Protective Effects analysis->end

Caption: In vitro experimental workflow.

Future Directions and Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of this compound in a range of cardiovascular diseases. Its ability to modulate multiple key signaling pathways involved in hypertension, endothelial dysfunction, inflammation, and apoptosis makes it an attractive candidate for further drug development.

Future research should focus on:

  • Myocardial Ischemia-Reperfusion Injury and Atherosclerosis: While the known mechanisms of this compound suggest potential benefits, dedicated studies are needed to directly evaluate its efficacy in animal models of these conditions.

  • Cardiac Hypertrophy: Investigating the direct effects of this compound on pressure overload- or agonist-induced cardiac hypertrophy would be a valuable addition to the current knowledge.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing and delivery methods for potential clinical applications.

  • Clinical Trials: To date, there is a lack of clinical trial data for this compound in cardiovascular diseases. Well-designed clinical studies are the crucial next step to translate the promising preclinical findings into tangible benefits for patients.

References

Methodological & Application

Application Notes: In Vitro Efficacy of Vaccarin on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant potential in the modulation of endothelial cell function. Endothelial dysfunction is a key initiating factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis and diabetic vasculopathy. These application notes provide a comprehensive overview of in vitro assays to characterize the effects of this compound on endothelial cell proliferation, migration, angiogenesis, inflammation, and nitric oxide production. The detailed protocols and data presentation herein are intended to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.

Key Applications

  • Cell Proliferation: Assessment of this compound's effect on the growth of endothelial cells, crucial for tissue repair and angiogenesis.

  • Cell Migration: Evaluation of the impact of this compound on the directional movement of endothelial cells, a fundamental process in wound healing and neovascularization.

  • Angiogenesis (Tube Formation): In vitro modeling of the formation of capillary-like structures by endothelial cells to investigate the pro- or anti-angiogenic properties of this compound.

  • Anti-inflammatory Effects: Measurement of key pro-inflammatory cytokines to determine the anti-inflammatory capacity of this compound in an endothelial context.

  • Nitric Oxide Production: Quantification of nitric oxide, a critical signaling molecule in vasodilation and endothelial health, in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on endothelial cells.

Note: Some data presented are representative values based on qualitative findings in the literature and are intended to illustrate expected experimental outcomes.

Table 1: Effect of this compound on Endothelial Cell Viability (CCK-8 Assay)

Treatment GroupThis compound Concentration (µM)Absorbance (450 nm) (Representative Data)Cell Viability (%)
Control01.25 ± 0.08100
This compound11.38 ± 0.09110.4
This compound51.55 ± 0.11124.0
This compound101.72 ± 0.12137.6

Table 2: Effect of this compound on Endothelial Cell Migration (Scratch Wound Assay)

Treatment GroupTime (hours)Wound Closure (%)
Control00
Control2435.2 ± 3.5
This compound (5 µM)2468.7 ± 4.2

Table 3: Effect of this compound on Endothelial Tube Formation (Matrigel Assay)

Treatment GroupThis compound Concentration (µM)Total Tube Length (mm/mm²) (Representative Data)Number of Junctions (Representative Data)
Control08.5 ± 0.945 ± 5
This compound2.1514.2 ± 1.578 ± 8

Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)

Treatment GroupTNF-α (fold change vs. control)IL-1β (fold change vs. control)
Control (High Glucose)1.001.00
This compound (5 µM) + High Glucose0.45 ± 0.050.52 ± 0.06

Table 5: Effect of this compound on Nitric Oxide Production (Griess Assay)

Treatment GroupThis compound Concentration (µM)Nitrite Concentration (µM) (Representative Data)
Control02.5 ± 0.3
This compound55.8 ± 0.6
This compound108.2 ± 0.9

Experimental Protocols

Endothelial Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability and proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in endothelial cell growth medium at the desired concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared this compound solutions or control medium to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This protocol describes a method to evaluate the effect of this compound on the migration of endothelial cells by creating a "scratch" in a confluent cell monolayer.

Materials:

  • HUVECs

  • 6-well cell culture plates

  • Endothelial Cell Growth Medium

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Seed HUVECs into 6-well plates and grow to 90-100% confluency.

  • Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing the desired concentration of this compound or control medium.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

Endothelial Tube Formation Assay (Matrigel Assay)

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of this compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well cell culture plates

  • Matrigel Basement Membrane Matrix

  • This compound stock solution

  • Microscope with a camera and image analysis software

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Resuspend HUVECs in endothelial cell growth medium containing the desired concentrations of this compound or control medium.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.

  • Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Visualize the formation of tubular networks using an inverted microscope.

  • Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and total tube area using image analysis software.[1][2][3]

Anti-inflammatory Assay (ELISA for TNF-α and IL-1β)

This protocol details the measurement of pro-inflammatory cytokines secreted by endothelial cells in response to an inflammatory stimulus, and the modulatory effect of this compound.

Materials:

  • HUVECs

  • 24-well cell culture plates

  • Endothelial Cell Growth Medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α) as an inflammatory stimulus

  • This compound stock solution

  • Human TNF-α and IL-1β ELISA kits

Procedure:

  • Seed HUVECs in 24-well plates and grow to confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Induce an inflammatory response by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the negative control).

  • Incubate the plate for a designated period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Nitric Oxide Production Assay (Griess Assay)

This protocol describes the quantification of nitric oxide (NO) production by endothelial cells through the measurement of its stable metabolite, nitrite, in the culture medium.

Materials:

  • HUVECs

  • 24-well cell culture plates

  • Endothelial Cell Growth Medium

  • This compound stock solution

  • Griess Reagent System

Procedure:

  • Seed HUVECs in 24-well plates and allow them to reach 80-90% confluency.

  • Replace the culture medium with fresh medium containing different concentrations of this compound or control medium.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the Griess assay by mixing the supernatant with the Griess reagents according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Endothelial Cell Culture (HUVEC, HMEC-1) proliferation Proliferation Assay (CCK-8) cell_culture->proliferation Treat with this compound migration Migration Assay (Scratch Wound) cell_culture->migration Treat with this compound tube_formation Tube Formation (Matrigel) cell_culture->tube_formation Treat with this compound inflammation Inflammation Assay (ELISA) cell_culture->inflammation Treat with this compound no_production NO Production (Griess Assay) cell_culture->no_production Treat with this compound data_quant Quantitative Analysis (Absorbance, Area, Concentration) proliferation->data_quant migration->data_quant tube_formation->data_quant inflammation->data_quant no_production->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Experimental workflow for in vitro analysis of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response This compound This compound pi3k_akt PI3K/Akt This compound->pi3k_akt mapk_erk MAPK/ERK This compound->mapk_erk enose eNOS This compound->enose nf_kb NF-kB This compound->nf_kb inhibits proliferation Proliferation pi3k_akt->proliferation migration Migration pi3k_akt->migration mapk_erk->proliferation mapk_erk->migration no_inc ↑ NO Production enose->no_inc inflammation_dec ↓ Inflammation nf_kb->inflammation_dec angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis

Signaling pathways modulated by this compound in endothelial cells.

References

Application Notes: Preparation and Use of Vaccarin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and application of Vaccarin stock solutions in a laboratory setting. The following protocols and data have been compiled to ensure accurate and reproducible experimental results. This compound is a flavonoid glycoside and the main active ingredient from the seeds of Vaccaria segetalis. It has demonstrated a range of biological activities, including promoting angiogenesis, protecting against endothelial cell injury, and improving insulin resistance, making it a compound of interest for various research applications.

Product Information

This compound is a solid, typically a white to beige powder, with the following key characteristics.

PropertyValueReference
CAS Number 53452-16-7[1][2][3][4]
Molecular Formula C₃₂H₃₈O₁₉[1][3][4][5]
Molecular Weight 726.63 g/mol [1][2][3]
Purity ≥98% (HPLC)[1][5]
Physical Appearance White to beige powder/solid[5]

Solubility and Stock Solution Preparation

Accurate preparation of stock solutions is critical for achieving reliable and consistent results in downstream experiments.

Solubility Data

This compound exhibits solubility in several organic solvents but has limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions.

SolventSolubilityNotesReference
DMSO ≥7.26 mg/mL-[5]
DMSO 2 mg/mLClear solution upon warming
Ethanol Limited solubilityNot recommended for high-concentration stocks[5][6]
Methanol Soluble-[6]
Pyridine Soluble-[6]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent condensation.[1]

  • Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.27 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 726.63 g/mol = 0.007266 g = 7.27 mg

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly seal the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be required to achieve a clear solution.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, tightly sealed vials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store immediately as recommended in Section 3.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°C> 2 yearsKeep vial tightly sealed.[1][2][5]
Solid Powder 2-8°CUp to 24 monthsKeep vial tightly sealed.[6]
Stock Solution in DMSO -20°CUp to 1 monthStore in tightly sealed aliquots to avoid freeze-thaw cycles.[1]

Note: It is recommended to prepare fresh solutions on the day of use whenever possible.[1] If using a previously prepared frozen stock, allow the aliquot to thaw completely and equilibrate to room temperature before use.

Experimental Protocols

General Workflow

The following diagram illustrates a typical workflow from stock solution preparation to a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use p1 Equilibrate this compound Powder to RT p2 Weigh this compound p1->p2 p3 Dissolve in DMSO p2->p3 p4 Vortex / Warm (if needed) p3->p4 p5 Aliquot & Store at -20°C p4->p5 e1 Thaw Stock Aliquot p5->e1 Retrieve for Experiment e2 Prepare Working Solution (Dilute in Culture Medium) e1->e2 e3 Treat Cells e2->e3 e4 Incubate e3->e4 e5 Perform Assay (e.g., Viability, Western Blot) e4->e5

Caption: Workflow for Preparing and Using this compound Stock Solution.

Example Protocol: Cell Treatment for Signaling Pathway Analysis

This protocol provides a general method for treating cultured cells with this compound to study its effects on cellular signaling.

Materials:

  • Cultured cells (e.g., HUVECs, HepG2)

  • Complete cell culture medium

  • Serum-free medium (for starvation, if required)

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Starvation (Optional): For many signaling pathway studies (e.g., PI3K/AKT, MAPK/ERK), cells are serum-starved for 12-24 hours prior to treatment to reduce basal signaling activity. Replace the complete medium with a serum-free medium.

  • Preparation of Working Solutions: Prepare the final concentrations of this compound by diluting the 10 mM stock solution in the appropriate cell culture medium (serum-free or complete, depending on the experimental design).

    • Important: The final concentration of DMSO should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 30 minutes for phosphorylation events, 24-48 hours for gene expression changes).

  • Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., protein extraction for Western blotting, RNA isolation for RT-qPCR, or cell viability assays).

Table: Example Dilutions for a 10 mM Stock Solution

Desired Final Concentration (µM)Volume of 10 mM Stock to add to 1 mL Medium (µL)Final DMSO Concentration (%)
10.10.01%
1010.1%
5050.5%
100101.0%

Relevant Signaling Pathways

Studies have shown that this compound modulates several key cellular signaling pathways.[6] Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/AKT Signaling Pathway

This compound has been reported to promote angiogenesis and wound healing through the activation of the PI3K/AKT pathway.

G This compound This compound Receptor Growth Factor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates/ Inhibits Response Cellular Responses (Angiogenesis, Survival) Downstream->Response

Caption: Simplified PI3K/AKT Signaling Pathway Activated by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another signaling cascade activated by this compound, contributing to its pro-angiogenic effects. Conversely, inhibition of this pathway by this compound has been observed in other contexts, such as protecting the intestinal barrier.

G This compound This compound Receptor Growth Factor Receptor This compound->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Response Cellular Responses (Proliferation, Differentiation) TF->Response

Caption: Simplified MAPK/ERK Signaling Pathway Modulated by this compound.

References

Animal Models for In Vivo Efficacy Assessment of Vaccarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside predominantly found in the seeds of Vaccaria segetalis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies are crucial for elucidating the therapeutic potential and mechanisms of action of this compound. This document provides a comprehensive overview of established animal models used to investigate the in vivo effects of this compound across various pathological conditions, including detailed experimental protocols and a summary of key quantitative findings. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound and its derivatives.

I. Neurological Disorders: Ischemic Stroke

Application Note: Animal models of ischemic stroke are employed to evaluate the neuroprotective effects of this compound. The distal middle cerebral artery occlusion (dMCAO) model in mice is a widely used method to mimic the pathophysiology of focal cerebral ischemia. This compound has been shown to reduce infarct volume, improve neurological function, and protect neurons from ischemic damage in this model.[1]

Table 1: Quantitative Effects of this compound in a Mouse Model of Ischemic Stroke
Animal ModelThis compound DosageAdministration RouteKey Quantitative FindingsReference
dMCAO in mice10, 20, 40 mg/kgIntraperitoneal- Significantly reduced mNSS neurological scores- Prolonged time on rotarod- Significantly reduced infarct volume- Alleviated loss of neurons and Nissl bodies[1]
Protocol 1: Distal Middle Cerebral Artery Occlusion (dMCAO) in Mice
  • Animals: Male C57BL/6J mice (8-10 weeks old, 22-25 g).

  • Anesthesia: Induce anesthesia with 3% isoflurane and maintain with 1.5% isoflurane in a 70% N₂O and 30% O₂ mixture.

  • Surgical Procedure:

    • Place the mouse in a stereotaxic frame.

    • Make a skin incision between the right eye and ear.

    • Expose and retract the temporalis muscle.

    • Perform a craniotomy to expose the middle cerebral artery (MCA).

    • Permanently occlude the distal MCA by electrocoagulation.

  • This compound Administration: Administer this compound (10, 20, or 40 mg/kg) or vehicle (e.g., saline) intraperitoneally for 5 consecutive days post-surgery.[1]

  • Outcome Assessment:

    • Neurological Function: Evaluate using the modified Neurological Severity Score (mNSS) and rotarod test on days 1, 3, and 5 post-surgery.[1]

    • Infarct Volume: On day 5, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[1]

    • Histopathology: Perform Nissl staining to assess neuronal loss and morphology.[1]

Signaling Pathway: Hypoxia-Inflammatory-Apoptosis Pathways

This compound confers neuroprotection by modulating hypoxia-inflammatory-apoptosis pathways, with VEGF and IL-17 signaling being key components.[1]

G cluster_0 This compound Intervention cluster_1 Pathophysiological Cascade in Ischemic Stroke cluster_2 Signaling Pathways cluster_3 Outcome This compound This compound Neuronal_Damage Neuronal_Damage This compound->Neuronal_Damage Inhibits VEGF_Signaling VEGF_Signaling This compound->VEGF_Signaling Modulates IL17_Signaling IL17_Signaling This compound->IL17_Signaling Modulates Hypoxia Hypoxia Inflammation Inflammation Hypoxia->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Apoptosis->Neuronal_Damage Neuroprotection Neuroprotection VEGF_Signaling->Neuroprotection IL17_Signaling->Inflammation

Caption: this compound's neuroprotective mechanism in ischemic stroke.

II. Metabolic Disorders: Type 2 Diabetes Mellitus

Application Note: Animal models of type 2 diabetes mellitus (T2DM) are essential for investigating the anti-diabetic properties of this compound. A common model involves inducing diabetes in mice or rats through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ). This compound has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models.[2][3]

Table 2: Quantitative Effects of this compound in T2DM Animal Models
Animal ModelThis compound DosageAdministration RouteKey Quantitative FindingsReference
STZ/HFD-induced T2DM in miceNot specifiedNot specified- Reduced blood glucose levels- Improved glucose tolerance and insulin sensitivity- Attenuated dyslipidemia[3]
Diet-induced obese miceNot specifiedNot specified- Ameliorated obesity and insulin resistance- Reduced fat accumulation- Enhanced glucose uptake in white adipose tissue and skeletal muscle[4]
Protocol 2: STZ/HFD-Induced Type 2 Diabetes in Mice
  • Animals: Male C57BL/6J mice (6-8 weeks old).[3]

  • Induction of T2DM:

    • Feed the mice a high-fat diet (HFD) for 4 weeks.

    • After 4 weeks, administer a single intraperitoneal injection of a low dose of streptozotocin (STZ) (e.g., 100 mg/kg, dissolved in citrate buffer, pH 4.5).

    • Continue the HFD for the remainder of the study.

  • This compound Administration: Following the establishment of T2DM (confirmed by elevated blood glucose levels), administer this compound or vehicle orally or intraperitoneally for a specified duration (e.g., 6 weeks).[2]

  • Outcome Assessment:

    • Metabolic Parameters: Monitor body weight and fasting blood glucose levels weekly.[2]

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.[2][3]

    • Lipid Profile: Measure serum levels of triglycerides (TG), low-density lipoprotein (LDL), and non-esterified fatty acids (NEFA).[2]

    • Liver Function: Assess serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]

Signaling Pathway: GPR120-PI3K/AKT/GLUT4 Pathway

This compound improves insulin sensitivity and glucose uptake by activating the GPR120 receptor, which subsequently stimulates the PI3K/AKT/GLUT4 signaling pathway.[4][5]

G This compound This compound GPR120 GPR120 This compound->GPR120 Activates PI3K PI3K GPR120->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Enhances

Caption: this compound-mediated activation of the GPR120-PI3K/AKT/GLUT4 pathway.

III. Wound Healing

Application Note: The effect of this compound on wound healing can be assessed using a full-thickness skin excision model in rats. This model allows for the evaluation of wound closure rates, histological changes, and the expression of proteins involved in angiogenesis. This compound has been demonstrated to accelerate wound healing by promoting angiogenesis.[6][7]

Table 3: Quantitative Effects of this compound in a Rat Skin Excision Model
Animal ModelThis compound ConcentrationAdministration RouteKey Quantitative FindingsReference
Rat skin excision model0.1% in ointmentTopical- Significantly promoted wound healing- Increased proliferation of endothelial cells and fibroblasts- Increased microvascular density[6][7]
Protocol 3: Rat Skin Excision Wound Healing Model
  • Animals: Male Sprague-Dawley rats (8 weeks old).[6][7]

  • Surgical Procedure:

    • Anesthetize the rats.

    • Shave the hair on the back and disinfect the skin.

    • Create two 1 cm diameter full-thickness skin excision wounds on the back of each rat.[6][7]

  • This compound Administration: Apply 0.02 g of vehicle ointment to one wound and 0.02 g of ointment containing 0.1% this compound to the other wound daily.[6][7]

  • Outcome Assessment:

    • Wound Closure: Photograph the wounds at regular intervals and measure the wound area to calculate the percentage of wound closure.

    • Histopathology: On specified days, euthanize the animals and collect the wound tissue for hematoxylin and eosin (H&E) staining to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[6][7]

    • Angiogenesis: Perform immunohistochemistry for CD31 to assess microvascular density.[8]

    • Protein Expression: Use Western blotting to measure the expression levels of proteins involved in angiogenesis signaling pathways (e.g., p-Akt, p-Erk, p-bFGFR).[6][7]

Signaling Pathway: MAPK/ERK and PI3K/AKT Signaling

This compound promotes angiogenesis and accelerates wound healing by activating the MAPK/ERK and PI3K/AKT signaling pathways.[6][7]

G This compound This compound bFGFR bFGFR This compound->bFGFR Activates PI3K PI3K bFGFR->PI3K MAPK_ERK MAPK/ERK bFGFR->MAPK_ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Akt->Angiogenesis Wound_Healing Wound Healing Angiogenesis->Wound_Healing Accelerates

Caption: Signaling pathways activated by this compound to promote wound healing.

IV. Cardiovascular Disorders: Hypertension

Application Note: The two-kidney, one-clip (2K1C) model in rats is a well-established model of renovascular hypertension. This model is used to investigate the antihypertensive and cardioprotective effects of this compound. Studies have shown that this compound can lower blood pressure and attenuate cardiovascular remodeling in 2K1C rats.[9][10]

Table 4: Quantitative Effects of this compound in a Rat Model of Hypertension
Animal ModelThis compound DosageAdministration RouteKey Quantitative FindingsReference
2K1C hypertensive rats10, 30 mg/kgIntraperitoneal- Reduced systolic, diastolic, and mean arterial pressure- Decreased left ventricular mass/body weight ratio- Alleviated myocardial hypertrophy and fibrosis- Reduced media thickness of the aorta and mesenteric artery- Decreased plasma renin, angiotensin II, and norepinephrine[9][10]
Protocol 4: Two-Kidney, One-Clip (2K1C) Hypertension in Rats
  • Animals: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to induce renal artery stenosis. The right kidney remains untouched.

  • This compound Administration: After a period of hypertension development (e.g., 2 weeks), administer this compound (10 or 30 mg/kg) or vehicle intraperitoneally for a specified duration (e.g., 14 days).[10]

  • Outcome Assessment:

    • Blood Pressure: Measure systolic and diastolic blood pressure using the tail-cuff method at regular intervals.

    • Cardiovascular Remodeling: At the end of the study, euthanize the animals and collect the heart and aorta.

      • Measure the left ventricular mass to body weight ratio.

      • Perform histological analysis (e.g., H&E, Masson's trichrome staining) of the heart and aorta to assess hypertrophy, fibrosis, and media thickness.[9][10]

    • Biochemical Markers: Measure plasma levels of renin, angiotensin II, and norepinephrine.[9]

    • Oxidative Stress Markers: Assess levels of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT) in cardiovascular tissues.[9]

Experimental Workflow: 2K1C Hypertension Study

G Start Sprague-Dawley Rats Surgery 2K1C Surgery (Renal Artery Clipping) Start->Surgery Hypertension Development of Hypertension (2 weeks) Surgery->Hypertension Treatment Treatment with this compound or Vehicle (14 days) Hypertension->Treatment BP_Measurement Blood Pressure Monitoring (Tail-cuff) Treatment->BP_Measurement Euthanasia Euthanasia and Tissue Collection Treatment->Euthanasia Analysis Histological and Biochemical Analysis Euthanasia->Analysis End Data Interpretation Analysis->End

Caption: Workflow for studying this compound's effects in the 2K1C rat model.

V. Diabetic Complications: Diabetic Nephropathy

Application Note: The STZ/HFD-induced T2DM mouse model is also utilized to study diabetic nephropathy, a common complication of diabetes. This compound has been shown to ameliorate renal damage in this model by inhibiting the EGFR/ERK1/2 signaling pathway.[11][12]

Table 5: Quantitative Effects of this compound in a Mouse Model of Diabetic Nephropathy
Animal ModelThis compound DosageAdministration RouteKey Quantitative FindingsReference
STZ/HFD-induced diabetic miceNot specifiedNot specified- Improved glucose tolerance and insulin sensitivity- Attenuated renal fibrosis- Reduced renal oxidative stress and inflammation- Suppressed epithelial-mesenchymal transition (EMT)[11][12]
Protocol 5: STZ/HFD-Induced Diabetic Nephropathy in Mice
  • Animals and T2DM Induction: Follow the protocol for STZ/HFD-induced T2DM as described in Protocol 2.

  • This compound Administration: After the onset of diabetes, administer this compound or vehicle for an extended period (e.g., 8-12 weeks) to allow for the development of diabetic nephropathy.

  • Outcome Assessment:

    • Renal Function: Monitor urinary albumin excretion and serum creatinine levels.

    • Renal Histology: Perform H&E and Masson's trichrome staining on kidney sections to assess glomerular and tubulointerstitial changes and fibrosis.[12]

    • Fibrosis Markers: Use immunohistochemistry or Western blotting to measure the expression of fibrotic markers (e.g., collagen I, fibronectin).[10]

    • Oxidative Stress and Inflammation Markers: Quantify the mRNA or protein levels of markers for oxidative stress (e.g., Nrf2, HO-1) and inflammation (e.g., TNF-α, IL-1β) in kidney tissue.[13]

    • Signaling Pathway Analysis: Evaluate the activation of the EGFR/ERK1/2 pathway in the kidneys.[11][12]

Signaling Pathway: EGFR/ERK1/2 Signaling in Diabetic Nephropathy

This compound attenuates renal damage in diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway, which in turn suppresses renal fibrosis and inflammation.[11][12]

G High_Glucose High Glucose EGFR EGFR High_Glucose->EGFR Activates ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Renal_Fibrosis Renal Fibrosis & Inflammation ERK1_2->Renal_Fibrosis Promotes Diabetic_Nephropathy Diabetic Nephropathy Renal_Fibrosis->Diabetic_Nephropathy This compound This compound This compound->EGFR Inhibits

Caption: Inhibition of the EGFR/ERK1/2 pathway by this compound in diabetic nephropathy.

References

Application Notes and Protocols: Matrigel Plug Assay for Evaluating Vaccarin-Induced Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing the Matrigel plug assay to assess the pro-angiogenic effects of Vaccarin, a flavonoid glycoside. This document includes detailed experimental procedures, methods for quantitative analysis, and a summary of the known signaling pathways involved.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth. The Matrigel plug assay is a widely used in vivo model to evaluate pro- and anti-angiogenic compounds.[1] Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, provides a scaffold for endothelial cells to invade, proliferate, and form new vascular networks in response to angiogenic stimuli.[2]

This compound has been identified as a potent inducer of angiogenesis.[3] In vitro studies have shown that this compound stimulates the proliferation, migration, and tube formation of endothelial cells.[4] In vivo models have further confirmed its ability to promote neovascularization.[3][4] This protocol details the use of the Matrigel plug assay to quantitatively assess the angiogenic potential of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a Matrigel plug assay investigating the effects of this compound. Researchers can use this structure to present their own experimental findings for clear comparison.

Table 1: Quantification of Angiogenesis in Matrigel Plugs by Microvessel Density (MVD)

Treatment GroupDoseMean MVD (vessels/mm²) ± SDFold Change vs. Control
Control (Vehicle)-Data to be filled by user1.0
This compound5 mg/kg/dayData to be filled by userCalculated value
This compound10 mg/kg/dayData to be filled by userCalculated value
Positive Control (e.g., bFGF)Specify doseData to be filled by userCalculated value

Microvessel density is a common method for quantifying angiogenesis in Matrigel plugs and is often determined by immunohistochemical staining for endothelial cell markers like CD31.[5]

Table 2: Quantification of Angiogenesis in Matrigel Plugs by Hemoglobin Content

Treatment GroupDoseMean Hemoglobin (µ g/plug ) ± SDFold Change vs. Control
Control (Vehicle)-Data to be filled by user1.0
This compound5 mg/kg/dayData to be filled by userCalculated value
This compound10 mg/kg/dayData to be filled by userCalculated value
Positive Control (e.g., bFGF)Specify doseData to be filled by userCalculated value

The hemoglobin content of the Matrigel plug is directly proportional to the extent of vascularization and can be measured using methods like the Drabkin assay.[6][7]

Experimental Protocols

This section provides a detailed methodology for the Matrigel plug assay to evaluate this compound-induced angiogenesis.

Materials and Reagents
  • Matrigel® Basement Membrane Matrix (Corning or equivalent)

  • This compound (purity >98%)

  • Basic Fibroblast Growth Factor (bFGF) as a positive control

  • Heparin

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)

  • Insulin syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools for dissection

  • Formalin (10% neutral buffered) for fixation

  • Optimal Cutting Temperature (OCT) compound for freezing

  • Reagents for hemoglobin assay (Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

  • Microscope for imaging

Experimental Workflow Diagram

G cluster_prep Preparation cluster_injection In Vivo Procedure cluster_analysis Analysis cluster_quant Quantitative Analysis prep_matrigel Thaw Matrigel on ice mix Mix Matrigel with Test Compounds prep_matrigel->mix Keep cold prep_this compound Prepare this compound & Control Solutions prep_this compound->mix inject Subcutaneous Injection of Matrigel Mixture mix->inject Use pre-chilled syringes anesthetize Anesthetize Mice anesthetize->inject incubate Incubate for 7-14 days inject->incubate excise Excise Matrigel Plugs incubate->excise photograph Photograph Plugs excise->photograph hemoglobin Hemoglobin Assay excise->hemoglobin histology Histology & IHC (CD31) excise->histology mvd Microvessel Density (MVD) Analysis histology->mvd

Caption: Experimental workflow for the Matrigel plug assay.

Detailed Method
  • Preparation of Matrigel Mixture (on ice)

    • Thaw Matrigel overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice at all times to prevent premature gelation.

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO). Prepare a vehicle-only solution for the control group. A positive control, such as bFGF (e.g., 150 ng/mL) with heparin (10 units/mL), should also be prepared.

    • In a pre-chilled tube on ice, mix Matrigel with the appropriate concentration of this compound (for example, to achieve final concentrations for different treatment groups post-injection). For a standard 0.5 mL injection volume, you can mix 450 µL of Matrigel with 50 µL of the test compound solution.

  • Animal Handling and Injection

    • Anesthetize 6-8 week old mice using an approved protocol.

    • Using a pre-chilled insulin syringe, slowly inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.

  • Incubation Period

    • House the mice for 7-14 days to allow for vascularization of the Matrigel plug. The optimal duration may need to be determined empirically.

  • Plug Excision and Analysis

    • At the end of the incubation period, euthanize the mice.

    • Carefully dissect the skin to expose the Matrigel plug. Excise the plug and record its appearance with photographs.

    • For quantitative analysis, the plug can be processed in two ways:

      • Hemoglobin Assay: Homogenize the plug in a known volume of lysis buffer. Measure the hemoglobin content using Drabkin's reagent and a spectrophotometer. This provides an indirect measure of blood vessel formation.[7]

      • Histology and Immunohistochemistry (IHC): Fix the plug in 10% neutral buffered formalin overnight or snap-freeze in OCT. Process the fixed tissue for paraffin embedding or cryosectioning. Stain sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and with an antibody against the endothelial cell marker CD31 to specifically identify blood vessels.[5]

  • Microvessel Density (MVD) Quantification

    • Capture images of the CD31-stained sections at a consistent magnification (e.g., 200x).

    • Count the number of CD31-positive vessels in multiple random fields of view for each plug.

    • Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).

Signaling Pathway

This compound promotes angiogenesis primarily through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[3] The proposed mechanism involves the activation of the basic Fibroblast Growth Factor Receptor (bFGFR), leading to the phosphorylation and activation of downstream effectors.

This compound-Induced Angiogenesis Signaling Pathway Diagram

G This compound This compound bFGFR bFGFR This compound->bFGFR Activates PI3K PI3K bFGFR->PI3K RAS RAS bFGFR->RAS AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT AKT->pAKT Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Angiogenesis

Caption: this compound-induced signaling cascade in angiogenesis.

This signaling cascade ultimately leads to the key cellular processes of angiogenesis: endothelial cell proliferation, migration, and tube formation. The increased expression of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) are key indicators of the activation of these pathways by this compound.[4]

References

Application Note: Quantification of Vaccarin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Vaccarin in plant extracts, specifically from Semen Vaccariae (the seeds of Vaccaria hispanica), using a validated High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD). The described methodology is simple, reliable, and suitable for the quality control of raw herbal materials and their processed products. Additionally, this document outlines the role of this compound in promoting angiogenesis through the MAPK/ERK and PI3K/AKT signaling pathways, a key aspect of its therapeutic potential.

Introduction

This compound is a major flavonoid glycoside found in Semen Vaccariae, a traditional Chinese medicine used for various therapeutic purposes, including promoting lactation and treating urinary tract infections.[1] Accurate and precise quantification of this compound is essential for the quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of bioactive constituents in complex mixtures like plant extracts.[2] This note details a validated HPLC-DAD method for this compound quantification and explores its biological significance.

Recent studies have highlighted the pharmacological activities of this compound, particularly its role in promoting wound healing and angiogenesis.[3][4] It has been shown to stimulate endothelial cell proliferation and migration by activating key signaling pathways, namely the MAPK/ERK and PI3K/AKT pathways.[3][4][5] Understanding these mechanisms is crucial for drug development professionals exploring the therapeutic applications of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from Semen Vaccariae for HPLC analysis.

a. Materials and Reagents:

  • Dried Semen Vaccariae powder

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

b. Extraction Procedure:

  • Accurately weigh 1.0 g of powdered Semen Vaccariae into a conical flask.

  • Add 50 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The prepared sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

A simple and reliable HPLC method has been developed and validated for the simultaneous quantification of four major constituents in Semen Vaccariae, including this compound.[1][6]

a. Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with DAD or UV detector
Column Agilent Zorbax SB-C18 (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Methanol
Gradient Elution 0-20 min, 20-40% B; 20-40 min, 40-60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

b. Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The described HPLC method has been validated for its linearity, limits of quantification (LOQ), precision, and accuracy.[1][6]

Data Presentation

The performance of the validated HPLC method for this compound quantification is summarized below.[1][6]

Table 1: Linearity and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²)LOQ (µg/mL)
This compound0.20 - 100> 0.99990.20 - 1.16

Table 2: Precision

AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)
This compound< 2.09< 2.09

Table 3: Accuracy (Recovery)

AnalyteRecovery (%)
This compound97.0 - 105.0

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Standard Preparation SemenVaccariae Semen Vaccariae Powder Extraction Ultrasonic Extraction (70% Methanol) SemenVaccariae->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD System Filtration->HPLC DataAnalysis Data Acquisition and Quantification HPLC->DataAnalysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC G This compound This compound FGFR1 FGFR1 This compound->FGFR1 PI3K PI3K FGFR1->PI3K MAPK MAPK FGFR1->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Angiogenesis Angiogenesis (Cell Proliferation, Migration) pAKT->Angiogenesis ERK ERK MAPK->ERK pERK p-ERK ERK->pERK pERK->Angiogenesis

References

Application Notes and Protocols for Oral Administration of Vaccarin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of Vaccarin, a flavonoid glycoside, in various mouse models. The document is intended for researchers, scientists, and drug development professionals, offering summarized data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Application Notes

This compound, a bioactive flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated a range of pharmacological effects in preclinical mouse models.[1] Its therapeutic potential has been investigated in the contexts of angiogenesis, type 2 diabetes mellitus (T2DM), and associated complications like endothelial inflammatory injury and diabetic nephropathy.[2][3][4] Oral administration is a common and clinically relevant route for evaluating this compound's systemic effects.

Key Applications in Mouse Models:
  • Promotion of Angiogenesis: Daily oral administration of this compound has been shown to significantly enhance neovascularization. This is crucial for processes like wound healing and addressing traumatic vascular diseases.[2][5] The mechanism involves the upregulation of phosphorylation in Akt and Erk signaling pathways.[2]

  • Alleviation of Type 2 Diabetes (T2DM): In mouse models of T2DM induced by a high-fat diet and streptozotocin (STZ), oral gavage with this compound has been found to improve the physiological state.[3] This includes a slight increase in body weight (counteracting disease-associated weight loss) and a steady decrease in fasting blood glucose levels.[3]

  • Protection Against Endothelial Injury: this compound alleviates endothelial inflammatory injury in diabetic mice, a common complication of T2DM.[3] This protective effect is mediated through the miR-570-3p/HDAC1 pathway.[3]

  • Amelioration of Diabetic Nephropathy: this compound treatment can reverse impaired glucose tolerance, insulin sensitivity, and elevated plasma insulin levels in diabetic mice, thereby alleviating renal dysfunction.[4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies involving the oral administration of this compound in mouse models.

Table 1: this compound in Angiogenesis Mouse Models

ParameterDetailsReference
Mouse Model Intradermal inoculation model; Matrigel plug model[2]
Administration Route Daily Oral Administration[2][5]
Dosage Not specified in vivo, but 2.15 µM showed significant effects in vitro[2][5]
Key Findings Significantly improved epidermal growth factor-induced angiogenesis.[2][5]
Enhanced protein expression of p-Akt and p-Erk.[2]
Increased expression of the neovascularization marker CD31.[2]

Table 2: this compound in Type 2 Diabetes Mellitus (T2DM) Mouse Models

ParameterDetailsReference
Mouse Model High-Fat Diet (HFD) + Streptozotocin (STZ)-induced T2DM[3]
Administration Route Intragastric gavage (oral)[3]
Dosage 1 mg/kg[3]
Treatment Duration Daily for 6 weeks[3]
Key Findings - Slightly increased body weight compared to the untreated T2DM group.[3]
- Steadily and continuously decreased fasting blood glucose.[3]
- Significantly lower blood glucose levels during an Oral Glucose Tolerance Test (OGTT).[3]

Experimental Protocols & Workflows

This section provides detailed protocols for key experiments involving the oral administration of this compound.

Workflow for T2DM Induction and this compound Treatment

G cluster_model T2DM Model Induction (4 Weeks) cluster_treatment Treatment Phase (6 Weeks) cluster_analysis Final Analysis start Start: C57BL/6J Mice hfd High-Fat Diet (HFD) (60% energy as fat) start->hfd 4 weeks stz Single Intraperitoneal (i.p.) Streptozotocin (STZ) Injection (120 mg/kg) hfd->stz confirm Confirm T2DM: Fasting Blood Glucose > 11.1 mM stz->confirm After 1 week grouping Randomly Assign to Groups: 1. Control 2. T2DM + Vehicle 3. T2DM + this compound confirm->grouping treatment Daily Intragastric Gavage: Vehicle or this compound (1 mg/kg) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose treatment->monitoring tests Functional Tests: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) treatment->tests After 6 weeks tissue Tissue Collection: Aorta, Kidney, etc. tests->tissue analysis Molecular Analysis: Immunohistochemistry, RT-PCR tissue->analysis G cluster_akt PI3K/Akt Pathway cluster_erk MAPK/Erk Pathway This compound This compound (Oral Administration) akt p-Akt ↑ This compound->akt erk p-Erk ↑ This compound->erk cd31 CD31 Expression ↑ akt->cd31 erk->cd31 neovasc Neovascularization (Angiogenesis) cd31->neovasc G T2DM High Glucose (in T2DM) miR570 miR-570-3p T2DM->miR570 inhibits This compound This compound This compound->miR570 upregulates HDAC1 HDAC1 miR570->HDAC1 inhibits Inflammation Endothelial Inflammatory Injury HDAC1->Inflammation promotes

References

Application Notes & Protocols: Detecting Protein Expression via Immunohistochemistry Following Vaccarin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing immunohistochemistry (IHC) to detect and semi-quantify changes in protein expression in tissues following treatment with Vaccarin. This compound, a flavonoid glycoside, has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. These protocols are designed to guide researchers in accurately assessing the impact of this compound on protein expression within a tissue's morphological context.

Application Notes: The Role of this compound in Modulating Key Signaling Pathways

This compound has been identified as a bioactive compound with therapeutic potential in conditions such as type 2 diabetes, diabetic nephropathy, and lactation insufficiency.[1][2][3] Its mechanism of action often involves the modulation of critical signaling pathways. Immunohistochemistry is an invaluable technique for visualizing the in-situ expression and localization of key protein markers within these pathways, providing crucial insights into this compound's effects.[4][5][6]

Key pathways reportedly influenced by this compound include:

  • PI3K/Akt Signaling Pathway: this compound has been shown to improve insulin sensitivity and glucose uptake by activating the GPR120 receptor, which subsequently triggers the PI3K/Akt/GLUT4 signaling cascade.[7][8] This activation is crucial for metabolic regulation.

  • EGFR/ERK1/2 Signaling Pathway: In the context of diabetic nephropathy, this compound has been found to suppress the condition by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1][9] This inhibitory action helps mitigate renal fibrosis and inflammation.[1][9]

  • AMPK Signaling Pathway: this compound can also ameliorate insulin resistance and steatosis through the activation of the adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathway.[3][10]

  • Wnt/β-catenin Signaling Pathway: Studies on lactation insufficiency suggest that this compound promotes milk secretion by activating the Wnt/β-catenin pathway via an ALKBH5-SFRP2 axis.[2]

The following diagrams and protocols focus on the PI3K/Akt and EGFR/ERK pathways as illustrative examples of how IHC can be applied to study this compound's effects.

Visualization of this compound-Modulated Signaling Pathways

PI3K_Akt_Pathway This compound Activation of PI3K/Akt Pathway cluster_cell Cell Membrane This compound This compound GPR120 GPR120 This compound->GPR120 activates PI3K PI3K GPR120->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Response Improved Insulin Sensitivity & Glucose Uptake GLUT4->Response EGFR_ERK_Pathway This compound Inhibition of EGFR/ERK Pathway cluster_cell_erk Cell This compound This compound EGFR EGFR This compound->EGFR inhibits pEGFR p-EGFR (Active) EGFR->pEGFR ERK ERK1/2 pEGFR->ERK activates pERK p-ERK1/2 (Active) ERK->pERK Fibrosis Renal Fibrosis Inflammation pERK->Fibrosis GrowthFactor Growth Factor (e.g., in DN) GrowthFactor->EGFR activates IHC_Workflow Immunohistochemistry (IHC) Workflow A 1. Tissue Fixation (10% NBF, 24h) B 2. Dehydration & Paraffin Embedding A->B C 3. Sectioning (4-5 µm sections) B->C D 4. Deparaffination & Rehydration C->D E 5. Antigen Retrieval (Heat-Induced) D->E F 6. Blocking (Normal Serum) E->F G 7. Primary Antibody Incubation (4°C, Overnight) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (DAB Substrate) H->I J 10. Counterstaining (Hematoxylin) I->J K 11. Dehydration & Mounting J->K L 12. Microscopy & Analysis K->L

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, and nephroprotective effects, as well as roles in promoting neovascularization and improving insulin sensitivity.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate various intracellular signaling pathways. Western blot analysis is a cornerstone technique for elucidating these mechanisms, allowing for the sensitive detection and quantification of changes in the expression and phosphorylation status of key signaling proteins.

These application notes provide a comprehensive overview of the signaling pathways known to be modulated by this compound, with a focus on Western blot analysis. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades are presented to facilitate further research and drug development efforts centered on this promising natural compound.

I. Nrf2/SLC7A11/GPX4 Signaling Pathway in Renal Fibrosis

This compound has been shown to ameliorate renal fibrosis by inhibiting ferroptosis through the activation of the Nrf2/SLC7A11/GPX4 signaling pathway.[1]

Data Presentation

Table 1: Effect of this compound on Protein Expression in the Nrf2/SLC7A11/GPX4 Pathway in a Mouse Model of Unilateral Ureteral Obstruction (UUO) [1]

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. UUO)
Nrf2UUO + this compound (Low Dose)Increased
UUO + this compound (High Dose)Significantly Increased
SLC7A11UUO + this compound (Low Dose)Increased
UUO + this compound (High Dose)Significantly Increased
GPX4UUO + this compound (Low Dose)Increased
UUO + this compound (High Dose)Significantly Increased
Keap1UUO + this compound (Low Dose)Decreased
UUO + this compound (High Dose)Significantly Decreased

Table 2: Effect of this compound on Protein Expression in TGF-β-induced HK2 Cells [1]

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. TGF-β)
Nrf2TGF-β + this compoundIncreased
SLC7A11TGF-β + this compoundIncreased
GPX4TGF-β + this compoundIncreased
FibronectinTGF-β + this compoundDecreased
N-CadherinTGF-β + this compoundDecreased
α-SMATGF-β + this compoundDecreased
SnailTGF-β + this compoundDecreased
p-Smad3/Smad3TGF-β + this compoundDecreased
Experimental Protocols

Western Blot Protocol for Nrf2/SLC7A11/GPX4 Pathway Analysis [1]

  • Sample Preparation:

    • For in vivo studies, kidney tissues from control and this compound-treated UUO mice are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • For in vitro studies, human renal tubular epithelial (HK2) cells are treated with TGF-β and/or this compound, followed by lysis in RIPA buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, SLC7A11, GPX4, Keap1, Fibronectin, N-Cadherin, α-SMA, Snail, p-Smad3, Smad3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Mandatory Visualization

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 stabilizes Keap1 Keap1 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE translocates and binds SLC7A11 SLC7A11 ARE->SLC7A11 upregulates GPX4 GPX4 ARE->GPX4 upregulates Ferroptosis Ferroptosis SLC7A11->Ferroptosis inhibits GPX4->Ferroptosis inhibits Renal_Fibrosis Renal_Fibrosis Ferroptosis->Renal_Fibrosis contributes to

Caption: this compound activates the Nrf2 signaling pathway to inhibit ferroptosis and renal fibrosis.

II. MAPK, NF-κB, and NFATc1 Signaling Pathways in Osteoclastogenesis

This compound has demonstrated the ability to inhibit RANKL-induced osteoclastogenesis by blocking the MAPK (p38, ERK, and JNK) and NF-κB signaling pathways, which subsequently suppresses the expression of the downstream transcription factors c-Fos and NFATc1.[2]

Data Presentation

Table 3: Effect of this compound on RANKL-Induced Protein Phosphorylation and Expression [2]

Target ProteinTreatment GroupRelative Protein Expression/Phosphorylation (Fold Change vs. RANKL)
p-p38/p38RANKL + this compoundDecreased
p-ERK/ERKRANKL + this compoundDecreased
p-JNK/JNKRANKL + this compoundDecreased
p-IκBα/IκBαRANKL + this compoundDecreased
c-FosRANKL + this compoundDecreased
NFATc1RANKL + this compoundDecreased
Experimental Protocols

Western Blot Protocol for MAPK and NF-κB Pathway Analysis in Osteoclastogenesis [2]

  • Cell Culture and Treatment: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured and stimulated with RANKL in the presence or absence of various concentrations of this compound for the indicated time points.

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentrations are determined using the BCA method.

  • SDS-PAGE and Transfer: Equal amounts of protein are resolved by SDS-PAGE and transferred to PVDF membranes.

  • Blocking: Membranes are blocked with 5% skim milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, IκBα, as well as antibodies for c-Fos, NFATc1, and a loading control.

  • Secondary Antibody Incubation: After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Protein bands are visualized with an ECL kit and quantified using densitometry. The ratio of phosphorylated protein to total protein is calculated.

Mandatory Visualization

Osteoclastogenesis_Pathway This compound This compound MAPK_p38 p38 This compound->MAPK_p38 MAPK_ERK ERK This compound->MAPK_ERK MAPK_JNK JNK This compound->MAPK_JNK NFkB NF-κB This compound->NFkB RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->MAPK_p38 TRAF6->MAPK_ERK TRAF6->MAPK_JNK TRAF6->NFkB c_Fos c-Fos MAPK_p38->c_Fos MAPK_ERK->c_Fos MAPK_JNK->c_Fos NFkB->c_Fos NFATc1 NFATc1 c_Fos->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis

Caption: this compound inhibits RANKL-induced osteoclastogenesis by blocking MAPK and NF-κB signaling.

III. PI3K/Akt and ERK Signaling Pathways in Neovascularization

This compound promotes neovascularization by activating the PI3K/Akt and ERK signaling pathways.[2]

Data Presentation

Table 4: Effect of this compound on Protein Phosphorylation in Endothelial Cells [2]

Target ProteinTreatment GroupRelative Protein Phosphorylation (Fold Change vs. Control)
p-Akt/AktThis compoundIncreased
p-ERK/ERKThis compoundIncreased
Experimental Protocols

Western Blot Protocol for PI3K/Akt and ERK Pathway Analysis

  • Cell Culture and Treatment: Human microvascular endothelial cells (HMEC-1) are treated with various concentrations of this compound for specified durations.

  • Protein Extraction: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is measured using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a PVDF membrane, and blocked.

  • Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated Akt and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are detected using an ECL substrate and quantified. The ratio of phosphorylated to total protein is calculated to determine the activation status.

Mandatory Visualization

Neovascularization_Pathway This compound This compound PI3K PI3K This compound->PI3K activates ERK ERK This compound->ERK activates Akt Akt PI3K->Akt activates Neovascularization Neovascularization Akt->Neovascularization promotes ERK->Neovascularization promotes Apoptosis_Pathway Apoptotic_Stimulus Apoptotic_Stimulus Bax Bax Apoptotic_Stimulus->Bax This compound This compound This compound->Bax downregulates Bcl2 Bcl-2 This compound->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

References

Application Notes and Protocols for Gene Expression Analysis in Response to Vaccarin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin, a flavonoid glycoside isolated from the seeds of Vaccaria segetalis, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential in promoting lactation, managing diabetes, and protecting against kidney disease.[3][4][5][6][7] These physiological effects are underpinned by this compound's ability to modulate specific signaling pathways and alter gene expression profiles. Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound treatment on gene expression. Detailed protocols for key experimental techniques, including RNA sequencing (RNA-seq), quantitative real-time PCR (qPCR), and Western blotting, are provided to ensure robust and reproducible data generation. Furthermore, this document outlines the major signaling pathways known to be modulated by this compound, offering a framework for targeted gene expression analysis.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting gene expression data.

vaccarin_pi3k_pathway This compound This compound PrlR Prl Receptor This compound->PrlR activates PI3K PI3K PrlR->PI3K activates mTOR mTOR PI3K->mTOR activates CyclinD1 Cyclin D1 PI3K->CyclinD1 upregulates SREBP1c SREBP-1c mTOR->SREBP1c activates MilkSynthesis Milk Synthesis SREBP1c->MilkSynthesis Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound-activated Prl receptor-PI3K signaling pathway.

vaccarin_egfr_erk_pathway This compound This compound EGFR EGFR This compound->EGFR inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 activates EMT Epithelial-Mesenchymal Transition (EMT) ERK1_2->EMT promotes RenalFibrosis Renal Fibrosis EMT->RenalFibrosis

Caption: this compound's inhibition of the EGFR/ERK1/2 signaling pathway.

vaccarin_gpr120_pathway This compound This compound GPR120 GPR120 This compound->GPR120 activates PI3K PI3K GPR120->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: GPR120-PI3K/AKT/GLUT4 pathway activation by this compound.

Experimental Protocols

I. RNA Sequencing (RNA-seq) for Global Gene Expression Profiling

RNA-seq provides a comprehensive, unbiased view of the transcriptome, making it an ideal tool for discovering novel genes and pathways affected by this compound treatment.

rna_seq_workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis CellCulture Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction RNA_QC RNA Quality Control (QC) RNA_Extraction->RNA_QC mRNA_Isolation mRNA Isolation/rRNA Depletion RNA_QC->mRNA_Isolation Fragmentation RNA Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation & Indexing cDNA_Synthesis->Adapter_Ligation Amplification Library Amplification Adapter_Ligation->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Raw_Data_QC Raw Data QC Sequencing->Raw_Data_QC Alignment Alignment to Reference Genome Raw_Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis

Caption: A typical workflow for an RNA sequencing experiment.

A. Cell Culture and this compound Treatment:

  • Culture cells of interest to the desired confluency.

  • Treat cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Harvest cells for RNA extraction.

B. RNA Extraction and Quality Control:

  • Extract total RNA using a commercially available kit or a standard Trizol-based protocol.[5]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

C. Library Preparation and Sequencing:

  • Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.[2]

  • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

D. Data Analysis:

  • Perform quality control on raw sequencing reads using tools like FastQC.

  • Align reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantify gene expression levels using tools like featureCounts or Salmon.

  • Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.[8]

  • Identify significantly differentially expressed genes (DEGs) based on a false discovery rate (FDR) < 0.05 and a log2 fold change threshold (e.g., > 1 or < -1).

  • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and pathways affected by this compound.

Table 1: Hypothetical RNA-seq Data of Differentially Expressed Genes in Response to this compound Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
PRLR1.581.2e-083.5e-07
PIK3R11.254.5e-062.1e-05
MTOR1.109.8e-053.2e-04
SREBF11.422.3e-078.9e-06
CCND11.657.1e-092.4e-07
EGFR-1.335.6e-071.8e-06
MAPK1 (ERK2)-1.153.4e-051.5e-04
SNAI1-1.781.9e-097.2e-08
GPR1201.896.2e-103.1e-08
AKT11.218.8e-064.0e-05
SLC2A4 (GLUT4)1.551.1e-083.3e-07
NFE2L2 (Nrf2)2.053.3e-122.5e-10
SLC7A111.989.1e-115.6e-09
GPX41.764.7e-091.5e-07
II. Quantitative Real-Time PCR (qPCR) for Validation of Gene Expression Changes

qPCR is a sensitive and specific method used to validate the expression changes of target genes identified from RNA-seq data or to investigate the expression of specific genes of interest.

qpcr_workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Amplification cluster_data_analysis Data Analysis CellCulture Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction RT Reverse Transcription (RT) RNA_Extraction->RT qPCR_Reaction Prepare qPCR Reaction Mix RT->qPCR_Reaction Amplification Real-Time Amplification qPCR_Reaction->Amplification Ct_Values Obtain Ct Values Amplification->Ct_Values DeltaDeltaCt Calculate ΔΔCt Ct_Values->DeltaDeltaCt Fold_Change Calculate Fold Change (2^-ΔΔCt) DeltaDeltaCt->Fold_Change

Caption: Workflow for quantitative real-time PCR (qPCR).

A. RNA Extraction and cDNA Synthesis:

  • Extract high-quality total RNA as described in the RNA-seq protocol.

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

B. Primer Design and Validation:

  • Design primers for target genes and a reference gene (e.g., GAPDH, ACTB) using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

C. qPCR Reaction and Data Analysis:

  • Set up qPCR reactions in triplicate using a SYBR Green-based master mix.[4][6]

  • Perform the qPCR reaction on a real-time PCR instrument.

  • Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.[6][9]

    • ΔCt = Ct (target gene) - Ct (reference gene)

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

    • Fold Change = 2-ΔΔCt

Table 2: Hypothetical qPCR Validation of Gene Expression Changes Induced by this compound

Gene SymbolAverage Ct (Control)Average Ct (this compound)ΔCt (Control)ΔCt (this compound)ΔΔCtFold Change
PRLR24.522.84.52.8-1.73.25
EGFR23.224.83.24.81.60.33
GPR12026.824.56.84.5-2.34.92
NFE2L225.122.95.12.9-2.24.59
GAPDH20.020.0----
III. Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, providing a crucial link between changes in gene expression and their functional consequences.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_data_analysis Data Analysis CellCulture Cell Culture & this compound Treatment Protein_Extraction Protein Extraction CellCulture->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Quantification Relative Quantification Normalization->Quantification

Caption: Standard workflow for Western blotting analysis.

A. Protein Extraction and Quantification:

  • Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Quantify protein concentration using a BCA protein assay kit.[9]

B. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

C. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Data Analysis:

  • Quantify the band intensity using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin).[3][7]

  • Calculate the fold change in protein expression relative to the control group.[4][13][14]

Table 3: Hypothetical Western Blot Quantification of Protein Expression Changes

Target ProteinNormalized Intensity (Control)Normalized Intensity (this compound)Fold Change
p-PI3K / PI3K1.002.852.85
p-EGFR / EGFR1.000.420.42
p-AKT / AKT1.003.123.12
Nrf21.002.582.58
GAPDH1.001.001.00

Conclusion

These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. By employing a multi-faceted approach that combines global transcriptomic profiling with targeted validation at both the mRNA and protein levels, researchers can gain a comprehensive understanding of the molecular mechanisms underlying this compound's therapeutic potential. The provided workflows and data presentation formats are designed to ensure high-quality, reproducible results, facilitating the advancement of this compound from a traditional remedy to a modern therapeutic agent.

References

Application Notes and Protocols for Cell Migration and Invasion Assays with Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Vaccarin's effects on cell migration and invasion, along with detailed protocols for relevant in vitro assays. While this compound has demonstrated pro-angiogenic and wound-healing properties by promoting endothelial cell migration, its role in cancer cell migration and invasion remains an area of active investigation. This document outlines the established effects of this compound and provides the necessary experimental frameworks to explore its potential as a modulator of cancer cell motility.

Introduction to this compound and Cell Migration

This compound is a flavonoid glycoside that has been shown to play a role in biological processes involving cell migration. Cell migration is a fundamental process essential for tissue development, wound healing, and immune responses. However, aberrant cell migration is a hallmark of cancer metastasis, where cancer cells invade surrounding tissues and spread to distant organs.

Current research indicates that this compound promotes the migration and proliferation of endothelial cells, contributing to angiogenesis and accelerated wound healing.[1] This effect is primarily mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.[1] In contrast, many other flavonoid compounds have been reported to inhibit cancer cell migration and invasion by targeting these same pathways, as well as modulating the activity of matrix metalloproteinases (MMPs) and reversing the epithelial-mesenchymal transition (EMT).[2][3] This suggests that the effect of this compound on cell migration may be highly context-dependent, varying with cell type and the biological environment.

These notes provide protocols for the most common assays used to study cell migration and invasion—the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay—which can be adapted to investigate the specific effects of this compound on various cell types, including cancer cells.

Data Presentation: Quantitative Effects of this compound

Currently, quantitative data on this compound's effects on cell migration are primarily focused on its role in promoting wound healing and angiogenesis. Further research is required to elucidate its specific inhibitory effects on cancer cell migration and invasion.

Table 1: Effect of this compound on Wound Healing and Angiogenesis

ParameterCell Type/ModelThis compound ConcentrationObserved EffectReference
Wound ClosureRat skin excision modelNot specifiedSignificantly accelerated wound healing compared to control.[1]
Cell ProliferationEndothelial cells and fibroblasts in wound sitesNot specifiedMarkedly increased proliferation of fibroblasts and endothelial cells.[1]
Microvessel DensityRat skin excision modelNot specifiedMarkedly higher microvessel density in the wound site compared to the control group.[1]
Protein ExpressionRat skin excision modelNot specifiedIncreased expression of p-Akt, p-Erk, and p-bFGFR.[1]

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[4][5] A "scratch" or cell-free gap is created in a confluent cell monolayer, and the closure of this gap is monitored over time.

Materials:

  • Sterile 12-well or 24-well tissue culture plates

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO₂ incubator.

  • Creating the Wound: Once the cells have reached confluence, gently aspirate the culture medium. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[4] Ensure consistent pressure and speed to create a uniform gap.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound to the treatment wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.[4]

Transwell Migration and Invasion Assays

The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cells in response to a chemoattractant.[5][6] The assay utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) component like Matrigel.[6]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde (for fixation)

  • Crystal violet stain (0.1%)

  • This compound stock solution

Procedure:

  • Preparation of Inserts:

    • Migration Assay: Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers and incubate for at least 30 minutes at 37°C.

    • Invasion Assay: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell membrane. Incubate for at least 1 hour at 37°C to allow the gel to solidify.[6]

  • Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells. On the day of the assay, detach the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add the cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound in the upper chamber to assess its effect on migration/invasion.

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[6]

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells on the underside of the membrane using an inverted microscope.

  • Quantification: Count the number of migrated/invaded cells in several random fields of view for each insert. The results can be expressed as the average number of cells per field.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 This compound-Mediated Signaling in Wound Healing This compound This compound Receptor Growth Factor Receptor (e.g., bFGFR) This compound->Receptor PI3K PI3K Receptor->PI3K RAF RAF Receptor->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: this compound promotes wound healing by activating PI3K/Akt and MAPK/ERK pathways.

G cluster_1 General Workflow for Cell Migration/Invasion Assays Start Start: Culture Cells to Confluence Assay_Choice Choose Assay Start->Assay_Choice Wound_Healing Wound Healing Assay: Create Scratch Assay_Choice->Wound_Healing Collective Migration Transwell Transwell Assay: Seed Cells in Insert Assay_Choice->Transwell Individual Migration/ Invasion Treatment Treat with this compound (and Controls) Wound_Healing->Treatment Transwell->Treatment Incubation Incubate (Time Course) Treatment->Incubation Imaging_WH Image Wound Closure Incubation->Imaging_WH Wound Healing Staining_TW Fix and Stain Migrated Cells Incubation->Staining_TW Transwell Analysis Quantify and Analyze Data Imaging_WH->Analysis Staining_TW->Analysis

Caption: Workflow for assessing cell migration and invasion with this compound.

G cluster_2 Role of MMPs and EMT in Cancer Cell Invasion Cancer_Cell Epithelial Cancer Cell EMT Epithelial-Mesenchymal Transition (EMT) Cancer_Cell->EMT Mesenchymal_Cell Mesenchymal-like Cancer Cell EMT->Mesenchymal_Cell MMPs Increased MMPs (e.g., MMP-2, MMP-9) Mesenchymal_Cell->MMPs Invasion Cell Invasion Mesenchymal_Cell->Invasion ECM_Degradation ECM Degradation MMPs->ECM_Degradation ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis

Caption: MMPs and EMT are key drivers of cancer cell invasion and metastasis.

References

Application Notes and Protocols for Testing Vaccarin's Efficacy in In Vivo Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo models and detailed protocols for evaluating the therapeutic efficacy of Vaccarin in diabetes. The included information is curated from peer-reviewed scientific literature to guide researchers in designing and executing robust preclinical studies.

Introduction to this compound in Diabetes Research

This compound, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has demonstrated significant potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) and its associated complications.[1][2][3] Preclinical studies have shown that this compound can effectively lower blood glucose levels, improve insulin sensitivity, and mitigate dyslipidemia and inflammation.[1][4][5] Its mechanisms of action are multifaceted, primarily involving the activation of key signaling pathways that regulate glucose and lipid metabolism, such as the AMPK and PI3K/Akt pathways.[1][6][7] These properties make this compound a promising candidate for further drug development.

Recommended In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is critical for elucidating the antidiabetic effects of this compound. Based on existing research, the following models are recommended:

  • High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced T2DM Model: This is a widely used and clinically relevant model that mimics the pathophysiology of human T2DM, characterized by insulin resistance followed by beta-cell dysfunction.[1][3][8] A high-fat diet induces obesity and insulin resistance, while a subsequent low dose of STZ moderately damages pancreatic β-cells, leading to hyperglycemia.[8]

  • Diet-Induced Obesity (DIO) Model: This model focuses on the insulin resistance aspect of T2DM by feeding animals a high-fat diet over an extended period.[6][9] It is particularly useful for studying this compound's effects on insulin sensitivity and glucose uptake in peripheral tissues.[6][7]

  • Genetically Diabetic db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[10][11][12] They represent a spontaneous model of T2DM and are valuable for studying the long-term effects of this compound on diabetic complications.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various in vivo diabetic models as reported in the scientific literature.

Table 1: Effect of this compound on Glycemic Control

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Fasting Blood GlucoseHFD/STZ Mice10.8 ± 1.5 mmol/L25.3 ± 2.1 mmol/L↓ 57.3%[3]
OGTT (AUC)HFD/STZ MiceSignificantly LowerElevatedData Not Quantified[3][4]
ITT (AUC)HFD/STZ MiceSignificantly LowerElevatedData Not Quantified[4][5]
HbA1cHFD/STZ MiceSignificantly LowerElevatedData Not Quantified[5]

Table 2: Effect of this compound on Lipid Profile

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Total Cholesterol (TC)HFD/STZ RatsLoweredElevatedData Not Quantified[5][13]
Triglycerides (TG)HFD/STZ RatsLoweredElevatedData Not Quantified[5][13]
Low-Density Lipoprotein (LDL-C)HFD/STZ RatsLoweredElevatedData Not Quantified[5][13]
Non-Esterified Fatty Acids (NEFA)HFD/STZ MiceSignificantly LowerElevatedData Not Quantified[4]

Table 3: Effect of this compound on Inflammatory and Oxidative Stress Markers

ParameterAnimal ModelTreatment GroupControl GroupEffectReference
TNF-α (mRNA)HFD/STZ Mice AortaDecreasedIncreasedInhibition[3]
IL-1β (mRNA)HFD/STZ Mice AortaDecreasedIncreasedInhibition[3]
Malondialdehyde (MDA)Diabetic Mouse KidneyDecreasedIncreasedReduction of Oxidative Stress[2]
Glutathione Peroxidase (GSH-Px)Diabetic Mouse KidneyIncreasedDecreasedEnhancement of Antioxidant Defense[2]

Experimental Protocols

Protocol 1: High-Fat Diet and Streptozotocin (HFD/STZ)-Induced T2DM Mouse Model

Objective: To induce a T2DM phenotype characterized by insulin resistance and hyperglycemia to test the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Glucometer and test strips

  • Insulin solution

  • Glucose solution (for OGTT and ITT)

Procedure:

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Induction of Insulin Resistance: Feed mice an HFD for 4-8 weeks. A control group should be fed a standard chow diet.

  • Induction of Hyperglycemia:

    • After the HFD feeding period, fast the mice for 4-6 hours.[14]

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject a single low dose of STZ (e.g., 30-40 mg/kg) intraperitoneally (i.p.) for 5 consecutive days.[8][14] The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • One week after the final STZ injection, measure fasting blood glucose levels from the tail vein.

    • Mice with fasting blood glucose levels >11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.

  • This compound Treatment:

    • Randomly divide the diabetic mice into a vehicle control group and one or more this compound treatment groups.

    • Administer this compound (e.g., 10 or 30 mg/kg body weight) or vehicle daily via oral gavage for a period of 4-8 weeks.[7]

  • Efficacy Evaluation:

    • Weekly Monitoring: Monitor body weight and fasting blood glucose weekly.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice overnight. Administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT): A few days after the OGTT, fast mice for 4-6 hours. Inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Terminal Sample Collection: At the end of the study, euthanize the mice and collect blood for analysis of HbA1c, insulin, and lipid profiles (TC, TG, LDL-C).[15][16][17] Collect tissues (liver, adipose tissue, skeletal muscle, pancreas) for histological analysis and molecular studies (e.g., Western blotting for signaling pathway components).

Protocol 2: Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce obesity and insulin resistance to specifically evaluate this compound's effects on insulin sensitivity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle for this compound

Procedure:

  • Acclimatization: As in Protocol 1.

  • Induction of Obesity: Feed mice an HFD for 12-16 weeks. A control group should be maintained on a standard chow diet.

  • This compound Treatment:

    • After the induction period, divide the obese mice into a vehicle control group and this compound treatment groups.

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Efficacy Evaluation:

    • Perform weekly monitoring of body weight and fasting blood glucose.

    • Conduct OGTT and ITT as described in Protocol 1.

    • At the end of the study, collect blood and tissues for analysis of metabolic parameters and signaling pathways. A hyperinsulinemic-euglycemic clamp study can be performed for a more direct assessment of insulin sensitivity.[6]

Visualizations

Signaling Pathways

G cluster_0 This compound's Effect on AMPK Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Steatosis Hepatic Steatosis (Lipid Accumulation) AMPK->Steatosis Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Resistance Insulin Resistance Steatosis->Insulin_Resistance Gluconeogenesis->Insulin_Resistance

Caption: this compound activates AMPK, leading to reduced hepatic steatosis and gluconeogenesis.

G cluster_1 This compound's Effect on PI3K/Akt/GLUT4 Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Activates PI3K PI3K GPR120->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Akt->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake (Adipose Tissue, Skeletal Muscle) GLUT4->Glucose_Uptake Increases Insulin_Sensitivity Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity Improves

Caption: this compound activates the GPR120-PI3K/Akt pathway, promoting GLUT4 translocation and glucose uptake.

Experimental Workflow

G cluster_workflow General Experimental Workflow for In Vivo Testing of this compound start Animal Acclimatization (1 week) induction Induction of Diabetes (e.g., HFD/STZ, 4-8 weeks) start->induction confirmation Confirmation of Diabetic Phenotype (Fasting Blood Glucose) induction->confirmation grouping Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) confirmation->grouping treatment Daily Oral Administration (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring functional_assays Functional Assays (OGTT, ITT) treatment->functional_assays termination Euthanasia and Sample Collection (Blood, Tissues) functional_assays->termination analysis Biochemical and Molecular Analysis termination->analysis

Caption: A generalized workflow for evaluating this compound's efficacy in diabetic animal models.

References

Application Notes & Protocols: Measuring Nitric Oxide Production in Cells Treated with Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vaccarin is a flavonoid glycoside isolated from the seeds of Vaccaria segetalis. Emerging research highlights its diverse pharmacological properties, including anti-inflammatory effects and a protective role in diabetes and its complications.[1][2] A key aspect of its mechanism involves the modulation of vascular endothelial function, where nitric oxide (NO) plays a critical role as a signaling molecule.[3][4] NO, synthesized by nitric oxide synthase (NOS) enzymes, is essential for maintaining vascular homeostasis.[5] Its functions include regulating smooth muscle tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.[6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify nitric oxide production in cultured cells following treatment with this compound. Two primary methods are detailed: the indirect measurement of nitrite, a stable NO metabolite, using the Griess assay, and the direct detection of intracellular NO using the fluorescent probe 4,5-diaminofluorescein diacetate (DAF-2DA).

Background: this compound's Mechanism and NO Synthesis

Nitric oxide is synthesized from the amino acid L-arginine by a family of NOS enzymes.[7] In endothelial cells, the endothelial isoform (eNOS or NOS3) is primarily responsible for NO production, which is crucial for cardiovascular health.[5] Studies suggest that this compound can enhance NO production by modulating specific signaling pathways. One proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits microRNA-34a (miRNA-34a). This relieves the inhibition on eNOS, leading to increased phosphorylation and activation of the enzyme, ultimately boosting NO synthesis.[3] Understanding this pathway is crucial for interpreting the effects of this compound on cellular NO levels.

Signaling Pathway of this compound-Induced NO Production

G cluster_pathway This compound Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates miRNA34a miRNA-34a AMPK->miRNA34a Inhibits eNOS eNOS (endothelial Nitric Oxide Synthase) miRNA34a->eNOS Inhibits NO Nitric Oxide (NO) Production eNOS->NO Catalyzes

Caption: Proposed signaling cascade for this compound-mediated nitric oxide production.[3]

Protocol 1: Indirect Measurement of Nitric Oxide using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[8][9] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound, which can be measured spectrophotometrically at ~540 nm.[8][10]

Experimental Workflow: Griess Assay

G cluster_workflow Griess Assay Workflow A 1. Seed Cells (e.g., HUVECs) in a 96-well plate B 2. Treat Cells with this compound (and controls) for a specified time (e.g., 24h) A->B C 3. Collect Supernatant from each well B->C E 5. Add Griess Reagents (Sulfanilamide, then NED) to samples and standards C->E D 4. Prepare Nitrite Standards (e.g., 0-100 µM Sodium Nitrite) D->E F 6. Incubate in the dark at room temperature for 10-15 min E->F G 7. Measure Absorbance at 540 nm using a microplate reader F->G H 8. Calculate Nitrite Concentration using the standard curve G->H

Caption: Step-by-step workflow for the indirect quantification of NO via the Griess assay.

Detailed Methodology

Materials:

  • Cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Appropriate cell culture medium (phenol red-free medium is recommended to avoid interference)

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent Kit (or individual components: Sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution, and an acidic buffer)[10]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10⁴ HUVECs per well) into a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.[11]

  • Treatment: Remove the culture medium and replace it with fresh, phenol red-free medium containing various concentrations of this compound. Include appropriate controls: untreated cells (negative control) and vehicle-treated cells (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting a stock solution in the same phenol red-free medium used for the experiment.

  • Sample Collection: Carefully collect 50-100 µL of cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each well containing samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells.[12]

    • Incubate for another 5-10 minutes at room temperature, protected from light, allowing the pink/purple color to develop.[11]

  • Measurement: Measure the absorbance of each well at 540 nm within 1 hour using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of the 0 µM standard (blank) from all other readings. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.

Protocol 2: Direct Measurement of Intracellular NO using DAF-2DA

This method provides direct detection of NO within living cells.[13] The cell-permeable probe 4,5-diaminofluorescein diacetate (DAF-2DA) diffuses into cells, where intracellular esterases cleave the diacetate group to yield DAF-2. In the presence of NO, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[14] The resulting fluorescence intensity is proportional to the intracellular NO concentration and can be measured using fluorescence microscopy or flow cytometry.[15][16]

Experimental Workflow: DAF-2DA Stainingdot

G

References

Troubleshooting & Optimization

Vaccarin solubility in DMSO versus ethanol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vaccarin. This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound in DMSO and ethanol. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of solubility data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in DMSO and ethanol?

A1: this compound exhibits significantly better solubility in Dimethyl Sulfoxide (DMSO) compared to ethanol. It is readily soluble in DMSO, while its solubility in ethanol is limited[1].

Q2: Are there specific concentrations at which this compound is known to be soluble?

A2: Yes, quantitative data is available. This compound has been reported to be soluble in DMSO at concentrations of ≥7.26 mg/mL and also at 2 mg/mL (with warming) or even ≥10 mg/mL[1][2]. For ethanol, specific quantitative values are not as commonly reported, with sources generally describing it as having "limited solubility"[1].

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in a suitable solvent like DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity[3][4].

Q4: What is the recommended storage condition for this compound solutions?

A4: If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks[5].

Troubleshooting Guide

Q5: My this compound is not dissolving completely in ethanol. What can I do?

A5: this compound has limited solubility in ethanol[1]. If you are observing incomplete dissolution, you may have exceeded its solubility limit. Consider the following:

  • Switch to DMSO: DMSO is a superior solvent for this compound[1][5].

  • Increase Temperature: Gently warming the solution may aid dissolution, as noted for DMSO preparations[2]. However, be cautious about the thermal stability of this compound.

  • Use a Co-solvent System: For some compounds, a mixture of solvents can improve solubility. However, this would require validation for your specific experimental setup.

Q6: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A6: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To mitigate this:

  • Lower the Final Concentration: Your working concentration may be too high for this compound's aqueous solubility.

  • Optimize Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation[3].

  • Check Buffer pH: The pH of your buffer can influence the solubility of compounds. Ensure the pH is compatible with this compound stability and solubility.

Q7: How should I handle the this compound powder before weighing and dissolving?

A7: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. The powder may have adhered to the cap or sides of the vial during transport. Gently shake or tap the vial to ensure all the powder settles at the bottom before weighing[5].

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO and ethanol.

SolventReported SolubilityConditions / NotesSource(s)
DMSO ≥7.26 mg/mL-[1]
2 mg/mLClear solution upon warming[2]
≥10 mg/mL-[2]
Ethanol Limited SolubilityQuantitative data not specified[1]
SolubleListed as a possible solvent[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous/biotechnology grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature for at least 60 minutes before opening[5].

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 10 mg of this compound to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Gently vortex or pipette the solution to mix. If the powder does not dissolve completely, the solution can be warmed gently (e.g., in a 37°C water bath) for a few minutes to aid dissolution[2].

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to two weeks[5].

Protocol 2: Working with this compound in Ethanol (for applications requiring ethanol)

Materials:

  • This compound powder

  • Ethanol (EtOH), high purity (e.g., 200 proof)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Equilibration: Let the this compound vial sit at room temperature for a minimum of 60 minutes[5].

  • Weighing: Weigh the desired amount of this compound into a sterile tube.

  • Solvent Addition: Add the required volume of ethanol. Due to the limited solubility, it is advisable to start with a lower target concentration than with DMSO[1].

  • Dissolution: Vortex the tube vigorously. Sonication in a bath sonicator for 5-10 minutes may also be attempted to enhance dissolution.

  • Observation: Visually inspect the solution for any undissolved particles. If particulates remain, the solution is saturated. Centrifuge the tube to pellet the undissolved solid and carefully transfer the supernatant (the dissolved portion) to a new tube. The concentration of this saturated solution will be the maximum solubility under those conditions.

  • Usage: Use the prepared solution on the same day if possible, as the stability of this compound in ethanol over time is less characterized[5].

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use equilibrate Equilibrate this compound to Room Temp weigh Weigh this compound Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex / Mix add_dmso->vortex warm Warm Gently (if needed) vortex->warm aliquot Aliquot into Sterile Vials vortex->aliquot warm->aliquot store Store at -20°C aliquot->store dilute Dilute for Experiment aliquot->dilute

Caption: Workflow for preparing a this compound stock solution in DMSO.

G cluster_effects Cellular Effects This compound This compound AMPK AMPK This compound->AMPK activates Steatosis Steatosis (Lipid Accumulation) AMPK->Steatosis inhibits Insulin_Resistance Insulin Resistance AMPK->Insulin_Resistance attenuates

Caption: this compound activates the AMPK signaling pathway.[5]

References

Technical Support Center: Overcoming Vaccarin Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the stability challenges of Vaccarin in aqueous solutions. Due to the limited availability of direct stability data for this compound, this document leverages established principles of flavonoid chemistry and data from structurally similar flavonoid glycoses to provide robust troubleshooting strategies, experimental protocols, and frequently asked questions.

Troubleshooting Guide: Common this compound Stability Issues

IssuePotential Cause(s)Recommended Action(s)
Rapid degradation of this compound in solution - Inappropriate pH: Flavonoids are susceptible to degradation at neutral to alkaline pH. - Exposure to light: Photodegradation can occur, leading to loss of activity. - Elevated temperature: Higher temperatures accelerate degradation kinetics. - Presence of oxidative agents: Dissolved oxygen or other oxidizing species can degrade this compound.- Adjust the pH of the solution to an acidic range (pH 3-5). - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store solutions at refrigerated temperatures (2-8 °C). - Degas the solvent or use antioxidants.
Precipitation of this compound - Low aqueous solubility: this compound has limited solubility in water. - Change in solvent composition: Addition of anti-solvents can cause precipitation.- Utilize co-solvents such as ethanol or propylene glycol. - Employ solubilizing agents like cyclodextrins. - Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute it with the aqueous medium just before use.
Discoloration of the solution - Degradation of this compound: Degradation products may be colored. - Oxidation: Oxidation can lead to the formation of colored quinone-like structures.- Investigate the degradation products using techniques like HPLC-MS. - Implement the stabilization strategies mentioned above to prevent degradation.
Inconsistent experimental results - Variable stability of this compound solutions: Inconsistent preparation and storage conditions can lead to variable concentrations of the active compound.- Standardize the protocol for solution preparation, including pH, temperature, and light protection. - Prepare fresh solutions for each experiment whenever possible. - Use a validated stability-indicating analytical method to confirm the concentration of this compound before each use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause is hydrolysis, particularly at neutral and alkaline pH. The flavonoid structure of this compound is susceptible to ring-opening reactions under these conditions. Oxidation and photodegradation are also significant contributing factors.

Q2: How can I prepare a stable aqueous stock solution of this compound?

A2: Due to its limited aqueous stability, preparing a long-term stable aqueous stock solution is challenging. A recommended approach is to prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) and store it at -20°C. For experiments, this stock can be diluted to the final concentration in an acidic aqueous buffer (pH 3-5) immediately before use.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, based on the degradation of similar flavonoids, hydrolysis is expected to cleave the glycosidic bonds, yielding the aglycone and the corresponding sugars. Further degradation of the aglycone can lead to the opening of the heterocyclic C ring and the formation of smaller phenolic compounds.

Q4: Are there any formulation strategies to enhance the aqueous stability of this compound for in vivo studies?

A4: Yes, several formulation strategies can significantly improve the stability and bioavailability of this compound. These include:

  • Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can protect it from hydrolysis and photodegradation.

  • Liposomal Formulations: Incorporating this compound into liposomes can shield it from the aqueous environment and facilitate its delivery.

  • Nanoemulsions: Formulating this compound in a nanoemulsion can enhance its solubility and stability.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments

Objective: To prepare a 1 mM this compound solution in a buffered aqueous medium with enhanced stability for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Citrate buffer (0.1 M, pH 4.0)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the DMSO stock solution in small aliquots at -20°C, protected from light.

  • Immediately before the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution 1:100 in sterile 0.1 M citrate buffer (pH 4.0) to achieve a final concentration of 1 mM.

  • Vortex briefly to ensure homogeneity.

  • Use the freshly prepared solution for your experiment. Discard any unused portion of the diluted aqueous solution.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.[1][2]

Materials:

  • This compound solution (e.g., 100 µg/mL in methanol-water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber vials

  • HPLC system with a UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the this compound solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Control: Keep the this compound solution at room temperature, protected from light.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.

Data Presentation

The following tables present hypothetical data based on the expected stability profile of flavonoid glycosides, which can be used as a reference for designing experiments with this compound.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (h)Remaining this compound (%)
3.0252498
5.0252495
7.0252475
9.0252440

Table 2: Effect of Temperature on this compound Stability (at pH 4.0)

Temperature (°C)Incubation Time (h)Remaining this compound (%)
44899
254892
404878
604855

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Assessing this compound Stability

G prep Prepare this compound Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light) prep->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data formulate Formulation Strategy (e.g., Cyclodextrin) data->formulate retest Re-evaluate Stability formulate->retest retest->hplc

Caption: Workflow for evaluating this compound stability and developing stable formulations.

Diagram 2: Logical Relationship for Troubleshooting this compound Degradation

G degradation This compound Degradation hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation photolysis Photolysis degradation->photolysis ph Control pH (Acidic) hydrolysis->ph antioxidant Use Antioxidants oxidation->antioxidant light Protect from Light photolysis->light

Caption: Troubleshooting logic for mitigating this compound degradation in aqueous solutions.

References

Troubleshooting Vaccarin precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Vaccarin in cell culture media. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: I added my this compound stock solution to the cell culture media, and it immediately turned cloudy or formed visible particles. What is happening?

A: This is likely due to the precipitation of this compound out of the solution. This compound, like many complex organic molecules, has limited solubility in aqueous solutions like cell culture media.[1] While it may be highly soluble in a solvent like DMSO, once this stock solution is diluted into the media, the concentration of the organic solvent drops significantly.[2] This change in the solvent environment can cause this compound to exceed its solubility limit in the aqueous media, leading to precipitation.[2]

Q2: What are the primary factors that cause this compound to precipitate in cell culture media?

A: Several factors can contribute to the precipitation of this compound and other compounds in cell culture media:

  • Temperature Shifts: Moving media from cold storage (e.g., 4°C) to a 37°C incubator or performing freeze-thaw cycles can decrease the solubility of media components and the added compound.[3]

  • pH Instability: Cell culture media are buffered, but pH can shift due to factors like CO2 levels in the incubator.[4] this compound's solubility may be dependent on a specific pH range.

  • High Concentration: Adding a highly concentrated stock solution can create localized regions where this compound's solubility is exceeded before it can disperse throughout the media.[5]

  • Interaction with Media Components: this compound may interact with salts (especially calcium), metals, or proteins present in the media, forming insoluble complexes.[6] This is a particular concern in complex media or those supplemented with serum.

  • Solvent Shock: Rapid dilution of the DMSO stock in the aqueous media can cause the compound to crash out of solution. The final concentration of DMSO may be too low to maintain solubility.[2][7]

Q3: How can I distinguish between this compound precipitation and microbial contamination?

A: While both can cause turbidity, there are observational differences. Precipitation often appears as a uniform cloudiness or as small, crystalline structures, which are non-motile.[8] In contrast, bacterial contamination may appear as small, dark dots under a microscope, often exhibiting Brownian motion, and will rapidly increase in density and lower the media pH (turning it yellow).[3] Fungal contamination typically presents as filamentous structures.[3] If in doubt, you can streak a small sample of the culture media on an agar plate to test for microbial growth.

Q4: I am using a serum-free medium. Can I still encounter precipitation issues?

A: Yes. Even in serum-free media, precipitation can occur. These media often contain high concentrations of salts, amino acids, and metals that can interact with this compound. For example, some amino acids like L-tyrosine and L-cystine have inherently poor solubility in neutral pH media and can contribute to precipitate formation.[9] Additionally, metal ions such as copper, iron, and zinc are more prone to precipitation in the absence of chelating proteins typically found in serum.[6]

Q5: What is a typical working concentration for this compound that has been successfully used in cell culture?

A: Published studies have successfully used this compound in cell culture at concentrations up to 2.15 µM without reporting precipitation issues.[10] It is recommended to perform a dose-response curve starting with low micromolar or nanomolar concentrations to determine the optimal, non-precipitating concentration for your specific cell line and media combination.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃₂H₃₈O₁₉[11][12]
Molecular Weight726.63 g/mol [11][12]
AppearanceSolid[1]
Solubility≥7.26 mg/mL in DMSO; Limited in Ethanol[1]
StorageStore stock solutions at -20°C[1][13]

Troubleshooting Guide

If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G Start Precipitate Observed in Media + this compound Check_Contam 1. Rule out Contamination (Microscopy, Plating) Start->Check_Contam Review_Protocol 2. Review Preparation Protocol Check_Contam->Review_Protocol No Contamination Modify_Addition 3. Modify Addition Technique Review_Protocol->Modify_Addition Optimize_Stock 4. Optimize Stock Solution Modify_Addition->Optimize_Stock Test_Media 5. Test Media Conditions Optimize_Stock->Test_Media Resolved Issue Resolved Test_Media->Resolved

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Table 2: Troubleshooting Summary: Problems, Causes, and Solutions

ProblemPotential CauseRecommended Solution
Immediate Cloudiness/Precipitation High Stock Concentration / Solvent Shock: Adding a concentrated stock too quickly.[2][5]1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the media while gently swirling or vortexing. 3. Pre-warm the media to 37°C before adding this compound.
Precipitate Forms Over Time in Incubator Temperature Instability: Compound is less soluble at 37°C than at room temperature or 4°C.[3]1. Ensure the final concentration is well below the solubility limit. 2. Minimize the time the prepared media is stored before use.
pH Shift: The pH of the medium changes over time, affecting solubility.[4]1. Ensure the incubator's CO₂ level is properly calibrated. 2. Consider using a HEPES-buffered medium for additional pH stability.[14]
Interaction with Media Components: Reaction with salts, metals, or degrading amino acids.[6][15]1. Prepare a fresh batch of media. 2. Test this compound solubility in a simpler basal medium (e.g., MEM) vs. a complex one.
Inconsistent Precipitation Between Experiments Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution.[3]1. Aliquot the this compound stock solution after preparation to avoid multiple freeze-thaw cycles. 2. Store aliquots at -20°C or -80°C.
Inconsistent Technique: Variation in how the stock is added to the media.1. Standardize the protocol for adding this compound to the media across all experiments.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 7.27 mg of this compound powder (MW: 726.63 g/mol ).

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the this compound powder.

  • Mixing: Vortex thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots (e.g., 20 µL). Store these aliquots protected from light at -20°C.[1][13]

Protocol 2: Recommended Method for Adding this compound to Cell Culture Media

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate Volume: Determine the volume of this compound stock needed to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

  • Dilution: Pipette the calculated volume of the thawed this compound stock solution.

  • Addition: While gently swirling or vortexing the pre-warmed media, slowly add the this compound stock drop-wise into the vortex. This promotes rapid dispersal and prevents localized high concentrations.

  • Final Mix: Gently mix the final solution before adding it to your cells. Do not add concentrated stock directly onto cells.

Visualization of Influencing Factors

Diagram 2: Factors Influencing Compound Solubility in Cell Culture Media

G cluster_Compound Compound Properties cluster_Stock Stock Solution cluster_Media Media Composition cluster_Process Process Conditions Center Compound Solubility in Media Aqueous_Sol Aqueous Solubility Aqueous_Sol->Center pKa pKa / pH Dependence pKa->Center Solvent_Type Solvent Choice (e.g., DMSO) Solvent_Type->Center Stock_Conc Stock Concentration Stock_Conc->Center pH_Buffer pH & Buffering System pH_Buffer->Center Salts_Metals Salts & Metal Ions Salts_Metals->Center Serum_Prot Serum & Proteins Serum_Prot->Center Temperature Temperature (Storage, Incubation) Temperature->Center Dilution_Rate Dilution Method & Rate Dilution_Rate->Center

Caption: Key factors affecting the solubility of a compound in cell culture media.

References

Technical Support Center: Optimizing Vaccarin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vaccarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A1: The appropriate starting dose for this compound can vary significantly depending on the animal model, the research question, and the administration route. Based on published studies, a range of doses has been utilized. For oral administration in rats, doses as high as 200 mg/kg have been used for metabolism studies.[1] In mice, intraperitoneal injections of 1 mg/kg have been shown to be effective in a model of diabetic nephropathy. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?

A2: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. Due to its flavonoid structure, this compound may have limited solubility in aqueous solutions. Common solvents for flavonoids include dimethyl sulfoxide (DMSO) and ethanol.[2][3] For in vivo use, it is crucial to use a vehicle that is non-toxic at the administered volume. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with a physiological buffer like phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept to a minimum (typically <5-10%) to avoid solvent-related toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q3: What are the known signaling pathways activated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas. The primary pathways identified include:

  • PI3K/AKT/GLUT4 Pathway: Involved in improving insulin sensitivity and glucose uptake.[4]

  • MAPK/ERK Pathway: Plays a role in promoting angiogenesis and wound healing.[5]

  • EGFR/ERK1/2 Pathway: Implicated in the suppression of diabetic nephropathy.[6]

Understanding these pathways is crucial for designing experiments and interpreting results.

Data Presentation: In Vivo this compound Dosages

The following tables summarize reported in vivo dosages of this compound in mice and rats from various studies.

Table 1: Reported In Vivo Dosages of this compound in Mice

Dose Administration Route Mouse Model Observed Effects Reference
1 mg/kg/dayIntraperitoneal (i.p.)Type 2 Diabetic Mice (HFD/STZ-induced)Attenuated diabetic renal injury, preserved renal function

Table 2: Reported In Vivo Dosages of this compound in Rats

Dose Administration Route Rat Model Observed Effects Reference
200 mg/kg (single dose)Oral GavageSprague-Dawley RatsCharacterization of metabolites[1]
Not SpecifiedTopical application in a creamExcisional wound modelPromoted wound healing and angiogenesis[5]

Experimental Protocols

Below are detailed methodologies for common administration routes used in this compound in vivo studies.

Oral Gavage Protocol (Mouse/Rat)

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • This compound solution

  • Appropriate-sized gavage needle (flexible plastic or ball-tipped stainless steel)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Restraint: Gently but firmly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, a two-person technique or a restraint device may be preferred.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

    • Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the tube passes.

    • Crucially, if you feel any resistance, do not force the needle. Withdraw and attempt again.[7][8]

  • Substance Administration: Once the needle is correctly placed, slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Intraperitoneal (IP) Injection Protocol (Mouse/Rat)

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound solution

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol or other disinfectant

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[9]

  • Restraint: Restrain the animal to expose the abdomen. For mice, this can be done by scruffing and securing the tail.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.[10]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[10][11]

    • Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions at the injection site or signs of distress.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Vehicle

  • Problem: this compound precipitates out of solution, leading to inaccurate dosing and potential for injection site reactions.

  • Possible Causes:

    • Inappropriate solvent choice.

    • Concentration of this compound is too high for the chosen vehicle.

    • Low temperature of the solution.

  • Solutions:

    • Optimize the vehicle: Try a co-solvent system. For example, dissolve this compound in a minimal amount of DMSO first, then slowly add PBS or saline while vortexing. The final DMSO concentration should be as low as possible.

    • Sonication: Use a sonicator to aid in dissolving the compound.

    • Warming: Gently warm the solution to increase solubility, but be cautious of compound degradation.

    • pH adjustment: For some flavonoids, adjusting the pH of the buffer can improve solubility.

Issue 2: Animal Distress or Injury During Oral Gavage

  • Problem: The animal exhibits signs of distress, such as coughing, gasping, or bleeding from the mouth during or after the procedure.

  • Possible Causes:

    • Incorrect placement of the gavage needle into the trachea.

    • Esophageal or pharyngeal trauma from a rough technique or an inappropriately sized needle.

    • Aspiration of the administered substance.

  • Solutions:

    • Ensure Proper Restraint and Technique: The animal's head and body should be in a straight line to facilitate passage of the needle into the esophagus.[12]

    • Use Appropriate Equipment: Use a flexible plastic gavage needle or a smooth, ball-tipped stainless steel needle of the correct size for the animal.[8]

    • Administer Slowly: Do not administer the substance rapidly, as this can cause reflux and aspiration.[7]

    • If Aspiration is Suspected: Immediately stop the procedure and hold the animal with its head down to allow any fluid to drain. Monitor the animal closely. Euthanasia may be necessary in severe cases.

Issue 3: Variability in Experimental Results

  • Problem: High variability in physiological or behavioral readouts between animals in the same treatment group.

  • Possible Causes:

    • Inconsistent dosing due to poor technique or solubility issues.

    • Stress induced by handling and administration procedures.

    • Individual differences in drug metabolism.[1]

  • Solutions:

    • Standardize Procedures: Ensure all personnel are thoroughly trained and follow the exact same protocol for solution preparation, animal handling, and administration.

    • Acclimatize Animals: Handle the animals for several days prior to the experiment to reduce stress associated with the procedures.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

    • Consider Pharmacokinetics: Be aware that the metabolism of this compound can vary, leading to different effective concentrations in individual animals.[1]

Issue 4: Potential for Flavonoid-Related Toxicity at High Doses

  • Problem: Observing unexpected adverse effects, such as weight loss, lethargy, or organ damage.

  • Possible Causes:

    • The administered dose of this compound is too high. At high concentrations, some flavonoids can exhibit pro-oxidant or mutagenic effects.[13][14]

  • Solutions:

    • Conduct a Dose-Response Study: Start with a low dose and escalate to determine the therapeutic window and identify any potential toxicity.

    • Monitor Animal Health: Closely monitor animals for any signs of toxicity throughout the study period. This includes daily observation, regular body weight measurements, and, if necessary, blood work or histopathology at the end of the study.

    • Review Literature: Consult literature on the toxicology of flavonoids to be aware of potential adverse effects.[15]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Oral Gavage A 1. Prepare this compound Solution B 2. Weigh Animal & Calculate Dose A->B C 3. Restrain Animal B->C D 4. Insert Gavage Needle into Esophagus C->D E 5. Administer Solution Slowly D->E F 6. Monitor Animal for Distress E->F

Experimental Workflow for Oral Gavage Administration.

G cluster_1 Troubleshooting Logic: Poor Solubility Start This compound Precipitates in Vehicle Q1 Is DMSO concentration maximized (<10%)? Start->Q1 A1 Try Co-solvent (e.g., DMSO + PBS) Q1->A1 No Q2 Is sonication/ warming applied? Q1->Q2 Yes A1->Q2 A2 Apply Gentle Warming and/or Sonication Q2->A2 No Q3 Is the concentration too high? Q2->Q3 Yes A2->Q3 A3 Lower this compound Concentration Q3->A3 Yes End Solution Stable Q3->End No A3->End

Decision-Making Diagram for Solubility Issues.

G cluster_2 This compound-Activated Signaling Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K RAF RAF This compound->RAF AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Wound Healing ERK->Angiogenesis

Simplified Diagram of Key this compound Signaling Pathways.

References

Technical Support Center: Matrigel Tube Formation Assay & Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Matrigel tube formation assay and investigating the effects of Vaccarin.

Troubleshooting Guide: Matrigel Tube Formation Assay

This guide addresses common issues encountered during the Matrigel tube formation assay, offering potential causes and solutions in a question-and-answer format.

Question: Why is my Matrigel not polymerizing or forming an uneven gel layer?

Answer: Inconsistent or failed Matrigel polymerization is a frequent issue. Several factors can contribute to this problem:

  • Temperature: Matrigel is temperature-sensitive and will begin to polymerize above 10°C, with rapid gelling occurring at temperatures greater than 22°C.[1] It is crucial to thaw Matrigel overnight on ice at 4°C and keep it on ice at all times during handling.[2][3] Use pre-cooled pipette tips and tubes to prevent premature gelling.[2][4]

  • Improper Mixing: Ensure the thawed Matrigel is mixed gently but thoroughly to achieve a homogenous solution before aliquoting.[2]

  • Incorrect Volume: For multi-well plates, using the precise volume of Matrigel is critical for forming a meniscus-free, even gel surface, which is essential for optimal imaging.[4] For example, a 96-well plate typically requires 10 µl per inner well.[4]

  • Air Bubbles: Avoid introducing air bubbles when pipetting the Matrigel. If bubbles are present, they can be removed by centrifuging the plate at 300 xg for 10 minutes at 4°C.[2]

  • Incubation Time: Allow for an adequate incubation period of 30-60 minutes at 37°C for complete polymerization before seeding the cells.[2][5][6]

Question: Why are my endothelial cells clumping together instead of forming a network of tubes?

Answer: Cell clumping can hinder the formation of a proper tubular network. The following factors may be the cause:

  • Suboptimal Cell Density: The number of cells seeded is a critical parameter that needs to be optimized for each cell type.[4][7] Too few cells will result in a sparse network, while too many cells can lead to a confluent monolayer or clumps.[6][7] For HUVECs, a starting point of 10,000 to 20,000 cells per well in a 96-well plate is often recommended.[6]

  • Poor Cell Viability/Health: Ensure your cells are healthy and in a logarithmic growth phase. The passage number of primary cells is also crucial; for instance, HUVECs work best between passages 2 and 6 for this assay.[7][8]

  • Incomplete Cell Dissociation: When preparing the cell suspension, ensure a single-cell suspension is achieved after trypsinization to prevent seeding of cell aggregates.[8]

Question: Tube formation is observed initially, but the network degrades quickly. What is happening?

Answer: The transient nature of the tube-like structures is a known characteristic of the Matrigel assay. The network can form within a few hours and then regress.

  • Time-Course Analysis: It is essential to perform a time-course experiment to identify the optimal time point for imaging and quantification.[7][9] For many endothelial cells, peak tube formation occurs between 4 to 6 hours, with degradation observed by 24 hours.[7]

  • Cell Apoptosis: The eventual breakdown of the network can be due to apoptosis of the endothelial cells on the Matrigel surface.[7]

Question: How can I quantify the results of my tube formation assay accurately?

Answer: Quantification is key to obtaining objective and reproducible data.

  • Image Analysis Software: Utilize image analysis software, such as ImageJ with an angiogenesis analyzer plugin, to quantify various parameters of the tube network.[7]

  • Key Parameters: Common parameters for quantification include the number of tubes, number of loops or meshes, number of branch points (nodes), and the total tube length.[7][9][10]

  • Consistent Imaging: Capture images from multiple random fields per well to ensure the data is representative.[5]

This compound in Angiogenesis Research: FAQs

This section provides answers to frequently asked questions regarding the use of this compound in the context of the Matrigel tube formation assay and angiogenesis studies.

Question: What is the effect of this compound on endothelial tube formation?

Answer: this compound has been shown to promote angiogenesis by stimulating key processes in endothelial cells. In vitro studies have demonstrated that this compound can enhance the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1).[11][12][13][14]

Question: What is the mechanism of action of this compound in promoting angiogenesis?

Answer: this compound promotes angiogenesis by activating specific signaling pathways within endothelial cells. The primary pathways implicated are the MAPK/ERK and PI3K/AKT signaling pathways.[11][15][16][17] Activation of these pathways leads to increased expression of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk), which are crucial for endothelial cell survival, proliferation, and migration.[11][12][13][14] Some studies also suggest that this compound's pro-angiogenic effects may be mediated through the FGF-2-mediated FGFR1 signaling pathway.[11][14][18]

Question: What concentrations of this compound are effective in in vitro angiogenesis assays?

Answer: The effective concentration of this compound can vary depending on the cell type and specific experimental conditions. However, studies have shown that this compound significantly promotes HMEC-1 proliferation, migration, and tube formation at concentrations of 1.08 µM and 2.15 µM.[12][13]

Quantitative Data Summary

ParameterValueCell TypeSource
Effective this compound Concentration1.08 µM - 2.15 µMHMEC-1[12][13]
Matrigel Concentration for Tube Formation≥ 10 mg/mLEndothelial Cells
Recommended HUVEC Seeding Density (96-well plate)10,000 - 20,000 cells/wellHUVEC[6]
Optimal HUVEC Passage Number2 - 6HUVEC[7]
Time to Peak Tube Formation4 - 6 hoursEndothelial Cells[7]

Experimental Protocols

Matrigel Tube Formation Assay Protocol

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[6][19] Ensure an even distribution of the gel.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[5][6]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium to achieve a single-cell suspension. Seed 1-2 x 10^4 cells in 100 µL of medium onto the solidified Matrigel.[20]

  • Treatment: Add this compound or other test compounds to the desired final concentration. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours. The optimal incubation time should be determined empirically.

  • Imaging: Visualize and capture images of the tube-like structures using a phase-contrast microscope.[5] For fluorescence imaging, cells can be pre-stained with a viability dye like Calcein AM.[19]

  • Quantification: Analyze the captured images using appropriate software to measure parameters such as total tube length, number of nodes, and number of meshes.[7]

Western Blotting for p-Akt and p-Erk

  • Cell Treatment: Plate endothelial cells and treat with various concentrations of this compound for the desired time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, total Akt, p-Erk, and total Erk overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Workflow Diagrams

G This compound This compound FGFR1 FGFR1 This compound->FGFR1 activates PI3K PI3K FGFR1->PI3K activates MAPK_pathway MAPK Pathway FGFR1->MAPK_pathway activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) pAKT->Angiogenesis ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK phosphorylation pERK->Angiogenesis G start Start: Thaw Matrigel on Ice coat_plate Coat 96-well Plate with Matrigel (50 µL/well) start->coat_plate polymerize Polymerize Matrigel (37°C, 30-60 min) coat_plate->polymerize seed_cells Seed Endothelial Cells (1-2 x 10^4 cells/well) polymerize->seed_cells add_treatment Add this compound / Controls seed_cells->add_treatment incubate Incubate (37°C, 4-12 h) add_treatment->incubate image Image Tube Formation (Phase Contrast / Fluorescence) incubate->image quantify Quantify Network Parameters (Tube Length, Nodes, etc.) image->quantify end End: Data Analysis quantify->end

References

Technical Support Center: Managing Vaccarin Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid interference caused by Vaccarin, a flavonoid glycoside, in common colorimetric protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein assays?

This compound is a flavonoid glycoside.[1] Flavonoids are a class of polyphenolic compounds that can interfere with certain protein assays due to their chemical structure. This interference is particularly prominent in assays that rely on the reduction of copper ions, such as the Bicinchoninic Acid (BCA) and Lowry assays.[2][3] The phenolic hydroxyl groups in the flavonoid structure can reduce Cu²⁺ to Cu¹⁺, which is the same reaction catalyzed by proteins in these assays.[3] This leads to a non-protein-dependent color change, resulting in an overestimation of the protein concentration.[3]

Q2: Which protein assays are most affected by this compound?

The BCA and Lowry assays are highly susceptible to interference from this compound and other flavonoids because their detection principle is based on copper reduction.[2][3] The Bradford assay , which relies on the binding of Coomassie dye to proteins, is generally less affected by flavonoids. However, interference can still occur, often due to detergents or other components in the sample matrix.[4]

Q3: What are the typical signs of this compound interference in my protein assay?

The primary indication of interference is a significant overestimation of protein concentration.[3] This can be particularly noticeable at low protein concentrations and higher concentrations of the interfering flavonoid (>5µM).[2][3] You might observe a high background reading in your blank (buffer with this compound but no protein) or results that are not consistent with dilutions.

Q4: Can I create a standard curve using my buffer containing this compound to correct for the interference?

While it is always good practice to prepare your standards in the same buffer as your samples, this may not fully correct for the interference from this compound in copper-based assays. The reaction of this compound with the assay reagents is not always additive or linear with respect to the protein concentration, leading to inaccurate estimations.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating this compound interference in your colorimetric protein assays.

Problem: Inaccurate or unexpectedly high protein concentration in samples containing this compound.

Step 1: Confirm Interference

  • Prepare a "this compound-only" blank: Add your sample buffer containing this compound (at the same concentration as in your samples) to the assay reagent without any protein.

  • Observe the color change: If you observe a significant color change and absorbance reading in the absence of protein, it confirms that this compound is interfering with the assay.

Step 2: Choose a Mitigation Strategy

Based on your experimental needs and available resources, select one of the following methods to remove this compound from your protein sample before quantification.

  • Protein Precipitation (Recommended for most cases): This is a rapid and effective method to separate proteins from small molecules like this compound.[2][5]

  • Dialysis: This method is suitable for removing small molecules and for buffer exchange, but it is more time-consuming.[6]

  • Assay Selection: If sample manipulation is not desirable, consider switching to a protein assay method that is less susceptible to interference from reducing agents.

Quantitative Data on Flavonoid Interference

While specific quantitative data for this compound is limited, the following table summarizes the interference potential of flavonoids in general, which is expected to be comparable to this compound.

AssayInterfering Substance ClassTypical OverestimationNotes
BCA Assay Flavonoids (e.g., Quercetin)~3-5 fold at >5µM flavonoid concentration[2][3]Interference is concentration-dependent and more significant at lower protein concentrations (25-250 µg/ml).[3] For example, 10µM of quercetin can lead to an overestimation of approximately 390% for a 125 µg/ml protein sample.[3]
Lowry Assay Flavonoids and other phenolic compoundsSignificant overestimation[2][7]Similar to the BCA assay, the interference is due to the reduction of the Folin-Ciocalteu reagent.[7]
Bradford Assay FlavonoidsGenerally lower interference compared to BCA and Lowry assays.Interference is often attributed to non-covalent interactions with the dye or the presence of detergents in the sample.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation

This protocol is effective for removing small, soluble molecules like this compound from protein samples.[8]

Materials:

  • Trichloroacetic acid (TCA) solution (100% w/v)

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To your protein sample in a microcentrifuge tube, add TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample.

  • Incubate the tube on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering this compound.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully decant the acetone and repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to evaporate any remaining acetone. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.

Protocol 2: Dialysis

This protocol is suitable for removing small molecules and for buffer exchange.[6]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.

  • Dialysis buffer (a buffer compatible with your protein and downstream applications, without interfering substances).

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or rinsing.

  • Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 200-fold the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C for more complete removal of this compound.

  • After dialysis, carefully remove the sample from the tubing/cassette. The protein sample is now ready for quantification.

Visualizations

interference_mechanism cluster_assay BCA/Lowry Assay Principle cluster_interference This compound Interference Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ Protein->Cu1 reduces Cu2 Cu²⁺ (Copper Sulfate) Color Colored Product (Measured by Spectrophotometer) Cu1->Color reacts with Reagent BCA or Folin-Ciocalteu Reagent This compound This compound (Flavonoid) Cu1_interfere Cu¹⁺ This compound->Cu1_interfere reduces Cu2_interfere Cu²⁺ Color_interfere False High Signal (Overestimation of Protein) Cu1_interfere->Color_interfere reacts with Reagent_interfere BCA or Folin-Ciocalteu Reagent

Caption: Mechanism of this compound interference in copper-based protein assays.

troubleshooting_workflow start Start: Inaccurate Protein Reading check_interference Step 1: Confirm Interference (Run this compound-only blank) start->check_interference interference_present Interference Confirmed? check_interference->interference_present no_interference No Interference. Check other sources of error. interference_present->no_interference No choose_method Step 2: Choose Mitigation Strategy interference_present->choose_method Yes precipitation Protein Precipitation (TCA/Acetone) choose_method->precipitation dialysis Dialysis choose_method->dialysis assay_selection Select Alternative Assay (e.g., dye-binding) choose_method->assay_selection perform_assay Perform Protein Assay on Cleaned Sample precipitation->perform_assay dialysis->perform_assay end End: Accurate Protein Concentration assay_selection->end perform_assay->end

Caption: Troubleshooting workflow for this compound interference in protein assays.

decision_tree start Is your sample precious and/or low concentration? time_sensitive Is the experiment time-sensitive? start->time_sensitive No alt_assay Use Alternative Assay (if compatible with downstream steps) start->alt_assay Yes sample_volume Is sample volume > 50 µL? time_sensitive->sample_volume No precipitation Use Protein Precipitation (TCA/Acetone) time_sensitive->precipitation Yes dialysis Use Dialysis sample_volume->dialysis Yes consider_dilution Consider sample dilution if protein concentration is high sample_volume->consider_dilution No

Caption: Decision tree for selecting a mitigation strategy.

References

Technical Support Center: Enhancing Vaccarin Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vivo bioavailability of Vaccarin. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability typically low?

A1: this compound is a flavonoid glycoside found in sources like Vaccaria seeds. Like many flavonoids, its low oral bioavailability is attributed to several factors, including poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the gut wall and liver.[1][2] The molecular structure of flavonoids often makes them susceptible to enzymatic degradation and efflux back into the intestinal lumen before they can reach systemic circulation.[1][2]

Q2: What are the primary strategies for improving the bioavailability of flavonoids like this compound?

A2: The main goal is to enhance the compound's solubility and protect it from metabolic degradation.[3] Common strategies include:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like phospholipid complexes or solid lipid nanoparticles (SLNs) can improve its lipophilicity, enhance absorption through the intestinal wall, and potentially facilitate lymphatic uptake, which bypasses the liver's first-pass metabolism.[3][4][5]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate in the GI fluid.

  • Use of Bioenhancers: Co-administration with substances like piperine can inhibit metabolic enzymes (e.g., cytochrome P450) and efflux transporters (e.g., P-glycoprotein), increasing the amount of this compound that enters the bloodstream.

Q3: What are the key pharmacokinetic parameters to evaluate when assessing bioavailability?

A3: The most critical parameters measured from plasma concentration-time profiles are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. A higher AUC indicates greater bioavailability.

Troubleshooting Guide

Problem: My in vivo results show highly variable and low plasma concentrations of this compound after oral administration.

  • Possible Cause 1: Poor Dissolution & Solubility.

    • Solution: this compound's inherent low water solubility is a primary barrier.[2] Consider formulating it into a system that enhances solubility. A phospholipid complex is an excellent option, as it creates a more lipophilic entity that is better absorbed by the intestinal epithelium.

  • Possible Cause 2: Significant First-Pass Metabolism.

    • Solution: The drug is likely being metabolized in the intestine and liver before reaching systemic circulation. Lipid-based formulations, such as solid lipid nanoparticles (SLNs), can protect the drug from degradative enzymes in the gut and promote lymphatic transport, which bypasses the liver.[3][4]

  • Possible Cause 3: Formulation Instability.

    • Solution: Ensure your formulation is stable in the GI environment. For lipid-based systems, check for particle aggregation or premature drug release in simulated gastric and intestinal fluids before in vivo administration.

Problem: The prepared lipid-based formulation shows low entrapment efficiency.

  • Possible Cause 1: Incorrect Drug-to-Lipid Ratio.

    • Solution: The ratio of this compound to the lipid carrier (e.g., phosphatidylcholine) is critical. Systematically optimize this ratio. For phospholipid complexes, a 1:1 to 1:4 molar ratio is often a good starting point for optimization.

  • Possible Cause 2: Improper Solvent System or Preparation Method.

    • Solution: The choice of organic solvent during preparation is crucial for ensuring both the drug and lipid are fully dissolved before complexation. Refer to established protocols, such as the solvent evaporation method, and ensure complete removal of the solvent from the final product.

Quantitative Data on Bioavailability Enhancement

While specific in vivo pharmacokinetic data for bioavailability-enhanced this compound formulations is limited in publicly available literature, studies on structurally similar flavonoid glycosides demonstrate the potential of these techniques. The following table summarizes data from a study on Puerarin , another flavonoid glycoside, comparing the free compound to its phospholipid complex (PPC) after oral administration in rats. This data is presented as a representative example of the improvements that can be achieved.

Table 1: Pharmacokinetic Parameters of Puerarin vs. Puerarin-Phospholipid Complex (PPC) in Rats

ParameterFree PuerarinPuerarin-Phospholipid Complex (PPC)Fold Increase
Cmax (mg/L) 1.367 ± 0.5862.202 ± 1.28~1.6x
AUC (mg·h/L) 5.779 ± 1.6628.456 ± 0.44~1.5x
Tmax (h) 0.894 ± 0.5210.435 ± 0.261N/A

Data adapted from a study on Puerarin, used here as an illustrative example.

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound-Phospholipid Complex (Illustrative)

This protocol is adapted from established methods for flavonoid-phospholipid complexes and serves as a starting point for developing a this compound-specific formulation.

  • Dissolution: Dissolve this compound and phosphatidylcholine (e.g., soy lecithin) in a suitable organic solvent, such as ethanol or tetrahydrofuran, in a round-bottom flask. A molar ratio of 1:2 (this compound:Phospholipid) is a common starting point.

  • Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) with constant stirring for 2-3 hours to facilitate the formation of the complex.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid lipidic residue.

  • Drying: Place the residue in a vacuum desiccator for at least 24 hours to remove any residual solvent.

  • Collection and Storage: The resulting this compound-Phospholipid Complex should be collected, pulverized if necessary, and stored in an airtight, light-resistant container at a cool temperature.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Evaluation A Preparation of Formulation (e.g., Phospholipid Complex) B Physicochemical Characterization (Solubility, Particle Size, Entrapment Efficiency) A->B C In Vitro Dissolution Studies (Simulated Gastric/Intestinal Fluid) B->C D Cell Permeability Assay (e.g., Caco-2 Model) C->D E Oral Administration to Animal Model (e.g., Sprague-Dawley Rats) D->E F Serial Blood Sampling E->F G Bioanalysis of Plasma Samples (LC-MS/MS) F->G H Pharmacokinetic (PK) Analysis (Cmax, Tmax, AUC) G->H

Workflow for developing and testing enhanced bioavailability formulations.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, which are relevant to its therapeutic effects in areas like metabolic disorders and vascular health.

This compound and the PI3K/Akt/GLUT4 Pathway

This compound can improve insulin sensitivity by activating the PI3K/Akt pathway, which promotes the translocation of GLUT4 transporters to the cell membrane, thereby enhancing glucose uptake.

G This compound This compound GPR120 GPR120 Receptor This compound->GPR120 Activates PI3K PI3K GPR120->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

This compound's role in the PI3K/Akt/GLUT4 signaling pathway.[3]
This compound's Effect on the ROS/AMPK/eNOS Pathway

In vascular endothelial cells, this compound can mitigate dysfunction induced by high glucose by inhibiting reactive oxygen species (ROS) and modulating the AMPK/eNOS signaling cascade, which is crucial for nitric oxide (NO) production and vasodilation.

G HighGlucose High Glucose Stress ROS ROS Production HighGlucose->ROS AMPK AMPK Phosphorylation ROS->AMPK Inhibits eNOS eNOS Activity AMPK->eNOS Activates NO NO Production eNOS->NO This compound This compound This compound->ROS Inhibits

This compound's protective mechanism via the ROS/AMPK/eNOS pathway.[4]

References

Technical Support Center: Degradation of Vaccarin in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vaccarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation after storage in an aqueous solution at neutral pH. What could be the cause?

A1: Flavonoid glycosides like this compound can be susceptible to degradation in aqueous solutions, even at neutral pH. The degradation can be influenced by several factors including temperature, light exposure, and the presence of dissolved oxygen or microbial contamination. For optimal stability, it is recommended to store this compound solutions at low temperatures (2-8 °C), protected from light, and in freshly prepared, high-purity water. Consider sterile filtering the solution if long-term storage is necessary.

Q2: I am observing multiple peaks in my HPLC chromatogram after subjecting this compound to acidic conditions. What are these additional peaks?

A2: Under acidic conditions, the glycosidic bonds in this compound are susceptible to hydrolysis. This acid-catalyzed hydrolysis can cleave the sugar moieties from the flavonoid aglycone, resulting in the formation of one or more deglycosylated products and the free sugars. The additional peaks you are observing are likely these degradation products. To confirm their identity, techniques such as LC-MS can be employed to determine their molecular weights.

Q3: My this compound solution turned yellow after exposure to a basic buffer. Why did this happen and is the compound degraded?

A3: The color change of a this compound solution to yellow in a basic medium is indicative of the opening of the pyran ring in the flavonoid structure, forming a chalcone. This is a common characteristic of flavonoids and is often reversible upon acidification. However, prolonged exposure to strong basic conditions can lead to irreversible degradation of the molecule. It is crucial to control the pH and duration of exposure to basic conditions to maintain the integrity of this compound.

Q4: I am planning a forced degradation study for a this compound-containing formulation. What stress conditions should I consider?

A4: A comprehensive forced degradation study for this compound should include exposure to a range of stress conditions to understand its degradation profile.[1][2][3][4][5][6] Based on the general behavior of flavonoid glycosides, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 70°C).[1]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[1]

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at a temperature significantly higher than the intended storage condition (e.g., 70-80°C).[1]

  • Photodegradation: Exposure to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound peak in HPLC analysis of a solution stored at room temperature. 1. Microbial contamination. 2. Exposure to light. 3. Instability at the specific pH of the solution.1. Use sterile-filtered buffers and store solutions at 2-8°C. 2. Store solutions in amber vials or protect from light. 3. Evaluate the stability of this compound at different pH values to determine the optimal pH for your experimental conditions.
Appearance of a new, broad peak eluting later than this compound in a basic solution. Formation of a chalcone due to pyran ring opening.Acidify the solution to see if the peak disappears and the this compound peak is restored. If so, the change was likely reversible. For quantitative analysis, ensure the pH is controlled to prevent this transformation.
Inconsistent degradation rates in thermal stress studies. 1. Inconsistent temperature control in the heating apparatus. 2. Presence of varying levels of moisture.1. Ensure the use of a calibrated oven or heating block with uniform temperature distribution. 2. For dry heat studies, ensure the samples are protected from moisture. For studies in solution, ensure the vials are properly sealed to prevent evaporation.
Low or no degradation observed under oxidative stress with H₂O₂. 1. Insufficient concentration of H₂O₂. 2. Short exposure time. 3. this compound is relatively stable to this specific oxidative stressor.1. Increase the concentration of H₂O₂ (e.g., up to 30%). 2. Extend the duration of the study. 3. Consider using a different oxidizing agent if no degradation is observed under harsher conditions.

Data Presentation

Table 1: Stability of Flavonol Glycosides under Forced Degradation Conditions

Stress ConditionObservation
Acidic (0.1 M HCl, 70°C) Significant degradation observed, following first-order kinetics.[1]
Basic (0.1 M NaOH) Rapid degradation observed.[1]
Thermal (70°C) Moderate degradation, following first-order kinetics.[1]
Oxidative (0.03% H₂O₂) Less degradation compared to acidic and basic conditions.[1]

Data is for flavonol glycosides from Ginkgo biloba and serves as an example.[1]

Table 2: pH-Dependent Stability of Flavonol Glycosides

pHStability
4.5 - 6.5 Relatively stable.
> 7.0 Stability decreases with increasing pH.

Data is for flavonol glycosides from Ginkgo biloba and serves as an example.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis. Incubate in a water bath at 70°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film. Place the vial in an oven at 80°C.

    • Photodegradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to the appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating flavonoids and their degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 270 nm and 330 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution This compound Stock Solution acid Acidic Hydrolysis (0.1M HCl, 70°C) stock_solution->acid base Basic Hydrolysis (0.1M NaOH, RT) stock_solution->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (80°C, Dry Heat) stock_solution->thermal photo Photodegradation (ICH Q1B) stock_solution->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling processing Sample Processing (Neutralization/Dilution) sampling->processing hplc HPLC-UV Analysis processing->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Flavonoid Glycoside) Aglycone Aglycone This compound->Aglycone Acid/Enzymatic Hydrolysis Sugars Sugar Moieties This compound->Sugars Acid/Enzymatic Hydrolysis Chalcone Chalcone This compound->Chalcone Basic Conditions (Ring Opening) Oxidized Oxidized Products This compound->Oxidized Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound under different stress conditions.

References

Technical Support Center: HUVEC Tube Formation Assays with Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vaccarin in Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays. This guide provides answers to frequently asked questions, troubleshooting strategies for common issues like cell clumping, detailed experimental protocols, and insights into the relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on HUVEC tube formation?

This compound is a flavonoid glycoside extracted from the seeds of Vaccaria segetalis. In the context of angiogenesis, it is a pro-angiogenic compound. Studies have shown that this compound can stimulate endothelial cell proliferation, migration, and tube formation.[1] Its mechanism involves the activation of key signaling pathways that promote the formation of capillary-like structures, making it a compound of interest in wound healing and angiogenesis research.[2][3]

Q2: I'm observing significant cell clumping in my HUVEC tube formation assay with this compound. What are the common causes?

Cell clumping is a frequent issue in tube formation assays and can obscure or prevent the formation of networks. Several factors can be responsible:

  • Suboptimal Cell Density: Seeding too many cells can lead to the formation of a monolayer or clumps instead of distinct tubes. Conversely, too few cells may result in minimal or no network formation.[4]

  • Poor Cell Health: Using HUVECs at a high passage number (>P6) can lead to altered cell behavior, including a tendency to clump.[5] Cells that are stressed, overgrown in the culture flask, or handled roughly during preparation can also result in aggregation.[6]

  • Inadequate Single-Cell Suspension: Failure to achieve a homogenous single-cell suspension after trypsinization is a primary cause of clumping.[7] Remnant cell-to-cell connections or the presence of cellular debris and free-floating DNA from lysed cells can cause aggregation.[6]

  • Improper Matrigel Polymerization: If the basement membrane extract (e.g., Matrigel) is not properly thawed, evenly coated, or fully polymerized before adding cells, it can lead to an uneven surface, causing cells to cluster in certain areas.[7][8]

  • Toxicity or Compound Precipitation: While this compound is generally used at non-toxic concentrations, excessively high concentrations of any compound could induce stress or cell death, leading to clumping.[8] Ensuring the final solvent concentration (e.g., DMSO) is low is also critical.

Q3: How can I optimize my cell seeding density to prevent clumping and promote robust tube formation?

Optimizing cell density is critical and often cell-type specific.[9] For HUVECs, a common starting point is between 10,000 and 20,000 cells per well in a 96-well plate.[10][11] It is highly recommended to perform a titration experiment to find the optimal density for your specific cells and conditions.[5] Seeding a range of densities (e.g., 5,000, 10,000, 15,000, and 20,000 cells/well) will help identify the concentration that yields clear tube networks without causing clumping or sparse, disconnected cells.[4][5]

Q4: Could the issue be with my Matrigel preparation or handling?

Absolutely. Proper handling of the basement membrane extract is crucial for creating a uniform surface for tube formation. Key considerations include:

  • Thawing: Thaw Matrigel slowly on ice at 4°C overnight. Thawing at higher temperatures can cause premature, uneven gelling.[12]

  • Pipetting: Use pre-chilled pipette tips and plates to prevent the Matrigel from gelling in the tip. Avoid introducing air bubbles when dispensing.[11][13]

  • Coating: Ensure the Matrigel is distributed evenly across the well surface. If bubbles form, the plate can be centrifuged at low speed (e.g., 300 xg for 10 minutes) at 4°C to remove them.[13]

  • Polymerization: Allow the Matrigel to polymerize completely by incubating at 37°C for at least 30-60 minutes before adding the cell suspension. Incomplete polymerization can lead to an unstable matrix.[12]

Q5: At what concentration should I use this compound, and could it be causing cytotoxicity leading to clumping?

Previous studies have demonstrated that this compound promotes pro-angiogenic effects in human microvascular endothelial cells (HMEC-1) at concentrations around 2.15 µM. While the optimal concentration for HUVECs should be determined experimentally via a dose-response study, this provides a reasonable starting point. It is crucial to test a range of concentrations to identify one that promotes tube formation without inducing cytotoxicity, which could manifest as cell death and clumping.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Cell Clumping / Aggregation 1. Cell density is too high.[4]2. Incomplete trypsinization or failure to create a single-cell suspension.[7]3. Cell lysis during preparation, releasing sticky DNA.[6]4. Unhealthy or high-passage cells.[5]1. Perform a cell density optimization experiment (e.g., 0.5x10⁴ to 2.5x10⁴ cells/well).[5][10]2. Gently pipette the cell suspension up and down multiple times to break up small aggregates. Consider using a gentler dissociation reagent like Accutase.[7]3. Handle cells gently during centrifugation and resuspension. If clumping persists, consider adding DNase I to the cell suspension.[6]4. Use HUVECs at a low passage number (P2-P6). Ensure cells are in the logarithmic growth phase and not over-confluent before harvesting.[4][5]
No or Poor Tube Formation 1. Cell density is too low.[4]2. Matrigel concentration or polymerization is incorrect.[10]3. Insufficient pro-angiogenic factors in the medium.[7]4. Cells are stressed or unhealthy.[11]1. Increase the cell seeding density.[4]2. Ensure Matrigel concentration is at least 10 mg/mL and that it has fully polymerized for 30-60 min at 37°C.[10][13]3. Use a medium with a low serum concentration (e.g., 2% FBS) or add known angiogenic factors like VEGF or FGF as a positive control.[5][7]4. Use early passage HUVECs and ensure they are healthy before starting the assay.[4]
Uneven Cell Distribution 1. Uneven Matrigel coating.[7]2. Meniscus effect at the edge of the well.[9]1. Swirl the plate gently after adding Matrigel to ensure an even layer. Avoid disturbing the gel layer when adding the cell suspension.[11]2. Use plates designed to minimize meniscus formation (e.g., ibidi µ-Plates) or analyze images from the center of the well.[7]

Experimental Protocols

Detailed Protocol: HUVEC Tube Formation Assay

This protocol is a synthesized guide for performing a tube formation assay in a 96-well plate.

1. Preparation of Matrigel-Coated Plates

  • Thaw growth factor-reduced Matrigel on ice overnight in a 4°C refrigerator.[11]

  • Pre-chill a 96-well tissue culture plate and pipette tips at -20°C for at least 30 minutes.[11]

  • Working on ice, use a pre-chilled pipette tip to add 50 µL of thawed Matrigel to each well of the 96-well plate.[12]

  • Gently swirl the plate to ensure the Matrigel coats the entire surface of each well evenly. Avoid creating bubbles.[11]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the Matrigel to polymerize and solidify.[12]

2. Preparation of HUVEC Suspension

  • Culture HUVECs (passage 2-6 recommended) until they reach 70-80% confluency.[4][13]

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add trypsin or a gentler dissociation reagent (e.g., Accutase) and incubate until cells detach.[7]

  • Neutralize the trypsin with a trypsin neutralizing solution or complete culture medium. Transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cells at 200-300 xg for 3-5 minutes.[11]

  • Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate volume of basal medium (e.g., EBM-2) with a low serum concentration (0.5-2% FBS).

  • Perform a cell count using a hemocytometer or automated cell counter. Ensure you have a single-cell suspension by gently pipetting.

  • Dilute the cell suspension to the desired optimal concentration (e.g., 1.0-2.0 x 10⁵ cells/mL, which corresponds to 10,000-20,000 cells per 100 µL).

3. Seeding Cells and Treatment

  • Prepare your working solutions of this compound and vehicle control in the low-serum assay medium.

  • Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Be careful not to disturb the solidified gel layer.[7]

  • Immediately add the appropriate volume of this compound or vehicle control to the designated wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

4. Imaging and Analysis

  • Monitor the formation of capillary-like structures using an inverted microscope at various time points. For HUVECs, networks typically form within 4-6 hours.[9]

  • Capture images of the tube networks at the optimal time point (e.g., 6 hours).

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Data Presentation

Table 1: Recommended HUVEC Seeding Densities for Tube Formation Assays
Plate FormatSeeding Density per WellSeeding Density per cm²Notes
96-well10,000 - 20,000 cells~31,000 - 62,000 cells/cm²The optimal density should be determined empirically for each cell line and lot.[5][10]
24-well75,000 - 120,000 cells~39,000 - 63,000 cells/cm²Higher volumes of Matrigel and media are required.[4][13]
Table 2: Reported Effective Concentrations of this compound in Endothelial Cell Assays
Cell TypeEffective ConcentrationObserved EffectReference
HMEC-12.15 µMSignificantly promoted proliferation, migration, and tube formation.[14]
HMEC-15 µMPromoted eNOS phosphorylation.[2]

Visualized Workflows and Signaling Pathways

Experimental Workflow Diagram

G HUVEC Tube Formation Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Thaw Matrigel (4°C, Overnight) B Coat 96-Well Plate (50 µL/well) A->B C Polymerize Matrigel (37°C, 30-60 min) B->C F Seed HUVECs onto Matrigel (1-2 x 10⁴ cells/well) C->F D Culture & Harvest HUVECs (Passage 2-6) E Create Single-Cell Suspension & Count Cells D->E E->F G Add this compound & Vehicle Controls F->G H Incubate (37°C, 4-18 hours) G->H I Image Wells with Microscope H->I J Quantify Tube Formation (e.g., Tube Length, Junctions) I->J

Caption: A flowchart illustrating the key steps of the HUVEC tube formation assay.

This compound-Induced Angiogenesis Signaling Pathway

G Proposed Signaling Pathway for this compound in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response bFGFR bFGFR PI3K PI3K bFGFR->PI3K activates MAPK MAPK bFGFR->MAPK activates AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Tube Formation, Migration, Proliferation) AKT->Angiogenesis ERK ERK MAPK->ERK ERK->Angiogenesis This compound This compound This compound->bFGFR activates

Caption: this compound promotes angiogenesis by activating the PI3K/AKT and MAPK/ERK pathways.[1][3]

References

Technical Support Center: Achieving Consistent Results in Vaccarin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vaccarin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and achieve consistent and reliable results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling and use of this compound in bioassays.

1. How should I prepare a stock solution of this compound?

This compound has limited solubility in aqueous solutions and ethanol but is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C.[2] Sonication may be recommended to ensure complete dissolution.[2] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

2. What is a typical effective concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific bioassay being performed. Based on published studies, effective concentrations can range from the nanomolar to the micromolar range. For example:

  • Bovine Mammary Epithelial Cells (BMECs): A concentration of 0.5 µg/ml showed the best stimulatory effects on cell proliferation and milk synthesis.[3]

  • Human Microvascular Endothelial Cells (HMEC-1): A dose of 2.15 µM significantly promoted cell proliferation, migration, and tube formation.[4]

  • Human EA.hy926 Endothelial Cells: Concentrations between 3.44 µM and 13.76 µM have been used to protect against high-glucose-induced injury.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How stable is this compound in cell culture medium?

The stability of flavonoids like this compound in cell culture media can be a concern and may contribute to inconsistent results. Flavonoids can be subject to oxidative degradation in culture medium, a process that can be influenced by factors such as pH, temperature, and the presence of other components in the medium.[5] For instance, the flavonoid quercetin has been shown to degrade in cell culture medium over a period of 8 hours.[5]

To mitigate potential stability issues:

  • Prepare fresh dilutions of this compound in your culture medium for each experiment.

  • Minimize the exposure of the compound and media to light.

  • Consider including a time-course experiment to assess the stability of this compound's effect over your experimental duration.

  • If inconsistent results persist, you may need to perform analytical studies (e.g., HPLC) to determine the degradation kinetics of this compound in your specific medium.

4. I am observing high variability between replicate wells. What could be the cause?

High variability in bioassays can stem from several factors unrelated to the compound itself. Here are some common troubleshooting steps:

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially when performing serial dilutions and adding reagents.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure your cells are evenly suspended before seeding and use a calibrated multichannel pipette for plating.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.

  • Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.[6]

  • Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell health and response.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound bioassays.

Problem Potential Cause Recommended Solution
No or Low Bioactivity Incorrect this compound Concentration: The concentration may be too low to elicit a response.Perform a dose-response study with a wider range of concentrations.
Degradation of this compound: The compound may have degraded in the stock solution or culture medium.Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at -20°C or -80°C.[5]
Cell Health: The cells may be unhealthy, have a high passage number, or be contaminated.Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell culture conditions.
Inconsistent Results Between Experiments Variability in this compound Stock: Inconsistent preparation of the stock solution.Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across multiple experiments.
Different Cell Passages: Using cells from different passage numbers can lead to varied responses.Use cells within a narrow passage number range for all related experiments.
Subtle Changes in Protocol: Minor deviations in incubation times, reagent concentrations, or procedures.Maintain a detailed and consistent experimental protocol.
Unexpected Cytotoxicity High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration.
High this compound Concentration: this compound itself may be cytotoxic at higher concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line.
Contaminated Reagents: Contamination in the culture medium or other reagents.Use fresh, sterile reagents and practice good aseptic technique.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound bioassays. This information can serve as a starting point for designing your experiments.

Table 1: Effective Concentrations of this compound in Different Bioassays

Cell LineBioassayEffective ConcentrationObserved Effect
Bovine Mammary Epithelial Cells (BMECs)Cell Proliferation, Milk Synthesis0.5 µg/mlOptimal stimulation
Human Microvascular Endothelial Cells (HMEC-1)Cell Proliferation, Migration, Tube Formation2.15 µMSignificant promotion
Human EA.hy926 Endothelial CellsCell Viability, Migration3.44 - 13.76 µMProtection against high-glucose induced injury

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or controls.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Glucose Uptake Assay

This is a general protocol for measuring glucose uptake using a fluorescent glucose analog. Specific kits with detailed instructions are commercially available.

Materials:

  • This compound stock solution

  • Glucose-free culture medium

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (as a positive control for stimulating glucose uptake)

  • Cell lysis buffer

  • 96-well black, clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Differentiate cells if necessary (e.g., 3T3-L1 adipocytes).

  • Starve the cells in glucose-free medium for a specified time (e.g., 2-4 hours).

  • Treat the cells with different concentrations of this compound (and controls) for the desired incubation period.

  • Add the fluorescent glucose analog to each well and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.

  • Remove the medium containing the fluorescent analog and wash the cells with cold PBS to stop the uptake.

  • Lyse the cells using the provided lysis buffer.

  • Measure the fluorescence of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent analog.

  • Normalize the fluorescence signal to the protein concentration of each well.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for troubleshooting bioassay inconsistencies.

Vaccarin_Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_insulin Insulin Sensitivity cluster_angiogenesis Angiogenesis Vaccarin1 This compound PrlR PrlR Vaccarin1->PrlR PI3K PI3K PrlR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Milk Synthesis mTOR->Proliferation Vaccarin2 This compound GPR120 GPR120 Vaccarin2->GPR120 PI3K_ins PI3K GPR120->PI3K_ins Akt_ins Akt PI3K_ins->Akt_ins GLUT4 GLUT4 Translocation Akt_ins->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Vaccarin3 This compound MAPK_ERK MAPK/ERK Vaccarin3->MAPK_ERK PI3K_Akt_angio PI3K/Akt Vaccarin3->PI3K_Akt_angio Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis PI3K_Akt_angio->Angiogenesis

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow start Inconsistent Bioassay Results check_protocol Review Experimental Protocol for Deviations start->check_protocol decision_protocol Protocol Consistent? check_protocol->decision_protocol check_reagents Evaluate Reagent Quality & Preparation decision_reagents Reagents OK? check_reagents->decision_reagents check_cells Assess Cell Health & Culture Conditions decision_cells Cells Healthy? check_cells->decision_cells check_compound Verify this compound Stock & Stability decision_compound Compound OK? check_compound->decision_compound decision_protocol->check_reagents Yes action_protocol Standardize Protocol decision_protocol->action_protocol No decision_reagents->check_cells Yes action_reagents Prepare Fresh Reagents decision_reagents->action_reagents No decision_cells->check_compound Yes action_cells Use Low Passage, Healthy Cells decision_cells->action_cells No action_compound Prepare Fresh this compound Stock decision_compound->action_compound No rerun_experiment Re-run Experiment with Controls decision_compound->rerun_experiment Yes action_protocol->rerun_experiment action_reagents->rerun_experiment action_cells->rerun_experiment action_compound->rerun_experiment

Caption: Troubleshooting workflow for inconsistent results.

References

Impact of serum concentration on Vaccarin activity in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vaccarin Activity in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on this compound's activity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary observed effects in cell culture?

A1: this compound is a flavonoid glycoside, and it has been shown to induce several effects in vitro. Primarily, it promotes cell proliferation, migration, and neovascularization.[1] For instance, studies have demonstrated that this compound can stimulate the proliferation of bovine mammary epithelial cells (BMECs) and human microvascular endothelial cells (HMEC-1).[1][2]

Q2: Why is the serum concentration in my culture medium a critical variable when studying this compound?

A2: Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of growth factors, hormones, and other proteins essential for cell proliferation and survival.[3][4] The concentration of serum can significantly influence experimental outcomes:

  • High Serum Concentrations (e.g., 10-15%): May mask the pro-proliferative effects of an experimental compound like this compound, as the cells are already stimulated by abundant growth factors in the serum.[5]

  • Low Serum Concentrations (e.g., 0.5-2%): Can limit the basal proliferation rate, making the stimulatory effects of this compound more apparent. However, very low or zero serum can induce cell cycle arrest or apoptosis, which could be a confounding factor.[6][7]

  • Variability: The composition of serum can vary between batches, introducing unpredictability into experiments.[8] Reducing serum concentration can help create more defined and reproducible experimental conditions.

Q3: How does this compound exert its effects at a molecular level?

A3: Mechanistic studies have identified several signaling pathways activated by this compound. Two prominent pathways are:

  • Nrf2/SLC7A11/GPX4 Pathway: this compound can activate this pathway to inhibit ferroptosis (a form of regulated cell death) and reduce oxidative stress.[9]

  • Prl receptor-PI3K Signaling Pathway: In bovine mammary epithelial cells, this compound has been shown to promote proliferation and milk synthesis through the Prolactin (Prl) receptor and the subsequent activation of the PI3K/mTOR signaling cascade.[2]

Q4: I need to synchronize my cells before treatment. What is the standard protocol for serum starvation?

A4: Serum starvation is a common method to synchronize cells in the G0/G1 phase of the cell cycle.[10] A typical protocol involves washing the cells with Phosphate-Buffered Saline (PBS) and then incubating them in a serum-free or low-serum (e.g., 0.5% FBS) medium for 24 to 72 hours.[11] The optimal duration depends on the cell line; a 72-hour starvation period has been shown to be effective for inducing G0/G1 arrest in a significant fraction of cells.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative findings from published studies on this compound's activity. Note that these experiments were typically conducted in standard, not varied, serum conditions.

Cell LineThis compound ConcentrationObserved EffectAssay UsedCitation
Bovine Mammary Epithelial Cells (BMECs)0.5 µg/mLOptimal stimulation of cell proliferation and milk synthesis.Not specified[2]
Human Microvascular Endothelial Cells (HMEC-1)2.15 µMSignificant promotion of cell proliferation, migration, and tube formation.Sulforhodamine B, Migration Assay, Tube Formation Assay[1]
Human Renal Tubular Epithelial (HK2) cellsNot specifiedReduced expression of fibrosis markers and reactive oxygen species.Not specified[9]

Experimental Protocols

Protocol 1: General Serum Starvation for Cell Cycle Synchronization

This protocol is designed to arrest cells in the G0/G1 phase, which is often necessary to study the effects of a substance on cell cycle progression.

  • Cell Seeding: Plate cells in a standard growth medium (e.g., DMEM with 10% FBS) and allow them to adhere and reach approximately 70% confluency.[11]

  • Washing: Gently aspirate the growth medium. Wash the cells twice with sterile, pre-warmed Phosphate-Buffered Saline (PBS) to remove any residual serum.

  • Starvation: Add a pre-warmed, serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.[10]

  • Incubation: Incubate the cells for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal time should be determined empirically for your specific cell line.[11]

  • Treatment: After the starvation period, replace the medium with your experimental medium (e.g., low-serum medium containing various concentrations of this compound).

Protocol 2: Assessing Cell Proliferation using an MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

  • Experimental Setup: Plate cells in a 96-well plate and treat them according to your experimental design (e.g., varying this compound and serum concentrations).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of metabolically active cells.[12]

Visual Guides: Workflows and Signaling Pathways

G cluster_0 Experimental Workflow: Testing Serum Impact on this compound A 1. Seed Cells (e.g., HMEC-1) in standard medium (10% FBS) B 2. Cell Adherence (Reach 60-70% confluency) A->B C 3. Serum Starvation (Optional, for synchronization) Incubate in 0.5% FBS for 24h B->C D 4. Treatment Phase Replace with media containing: - Varying FBS (1%, 5%, 10%) - Varying this compound (0, 1, 2.15 µM) C->D E 5. Incubate (e.g., 48 hours) D->E F 6. Assess Activity - Proliferation (MTT Assay) - Migration (Wound Healing Assay) E->F G 7. Data Analysis Compare this compound effect at each serum level F->G

Caption: Workflow for investigating this compound's activity under different serum conditions.

G cluster_0 This compound Signaling Pathways V1 This compound Nrf2 Nrf2 Activation V1->Nrf2 SLC SLC7A11 Nrf2->SLC GPX4 GPX4 SLC->GPX4 Ferro Inhibition of Ferroptosis & Oxidative Stress GPX4->Ferro V2 This compound PrlR Prolactin Receptor V2->PrlR PI3K PI3K PrlR->PI3K mTOR mTOR PI3K->mTOR Prolif Cell Proliferation & Synthesis mTOR->Prolif

Caption: Known signaling pathways activated by this compound in different cell types.[2][9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No observable effect of this compound on cell proliferation. High Serum Concentration: The pro-proliferative effects of high serum levels (e.g., 10% FBS) may be masking the more subtle effects of this compound.[5]Reduce the serum concentration in your experimental medium to a lower level (e.g., 1-5% FBS) to decrease the baseline proliferation rate.
Low Cell Viability: The serum concentration is too low, or cells were starved for too long, leading to cell cycle arrest or death.[6]Confirm cell viability with a Trypan Blue exclusion assay. Reduce the serum starvation period or use a slightly higher "low-serum" concentration (e.g., increase from 0.5% to 1% FBS).
Incorrect this compound Concentration: The concentration of this compound may be outside its optimal range for your specific cell line.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 10 µM) to identify the optimal dose.
High variability between experimental replicates. Inconsistent Serum: Serum is a biological product with significant lot-to-lot variability.[8]Use the same lot of FBS for the entire set of experiments. If you must switch lots, perform a validation experiment to ensure consistency.
Cell Passage Number: Cells at very high passage numbers can exhibit altered growth characteristics and responsiveness.Use cells within a consistent and low passage number range for all experiments.
Unexpected cell morphology or death after treatment. Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and experimental results.[13][14]Visually inspect cultures daily for turbidity or color changes in the medium. Perform routine mycoplasma testing. If contamination is suspected, discard the culture.
Precipitation: The compound may be precipitating in the culture medium, especially at higher concentrations.Check the solubility of this compound in your specific culture medium. Visually inspect the medium for any precipitates after adding the compound.

References

Best practices for storing and handling Vaccarin powder and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Vaccarin powder and solutions, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities? this compound (CAS: 53452-16-7) is a flavonoid glycoside isolated from the seeds of Vaccaria segetalis.[1] It is a bioactive compound investigated for a range of pharmacological effects, including promoting angiogenesis, protecting against endothelial cell injury, improving insulin sensitivity, and possessing anti-inflammatory and antioxidant properties.[1][2]

Q2: What is the primary mechanism of action for this compound? this compound's mechanism of action is multifaceted and appears to be context-dependent. Studies have shown it can act through several signaling pathways:

  • In bovine mammary epithelial cells, it promotes proliferation and milk synthesis via the Prolactin (Prl) receptor-PI3K signaling pathway .[3]

  • In the context of diabetic nephropathy, it has been shown to suppress renal damage by inhibiting the EGFR/ERK1/2 signaling pathway .[4][5]

  • To improve insulin sensitivity and glucose uptake, this compound can activate the GPR120-PI3K/AKT/GLUT4 pathway .[6]

  • It may also alleviate certain types of kidney injury by reducing NOX4-derived reactive oxygen species (ROS) .

Q3: What is the recommended solvent for dissolving this compound powder? Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound. It is soluble at ≥7.26 mg/mL in DMSO.[7] Gentle warming can aid dissolution. It has limited solubility in ethanol.[7] For experiments involving aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.

Q4: What are typical working concentrations for cell culture experiments? The optimal concentration can vary significantly by cell type and experimental endpoint. Based on published studies:

  • 0.5 µg/mL was effective for stimulating proliferation and milk synthesis in bovine mammary epithelial cells (BMECs).[3]

  • 2.15 µM was shown to significantly promote proliferation, migration, and tube formation in human microvascular endothelial cells (HMEC-1).[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Storage and Handling

Proper storage is critical to maintain the stability and activity of this compound.

Storage Conditions
FormRecommended TemperatureAdditional Notes
This compound Powder -20°CStore in a tightly sealed container, protected from light and moisture.[7]
This compound in DMSO (Stock Solution) -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
This compound in Aqueous Media (Working Solution) 2-8°CPrepare fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[8]
Handling Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat when handling this compound powder or solutions.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 726.63 g/mol )

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and pipette

Methodology:

  • Calculation: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 726.63 g/mol * (1000 mg / 1 g) = 7.27 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO (e.g., 1 mL for 7.27 mg) to the powder.

  • Solubilization: Vortex the solution thoroughly. If needed, warm the tube briefly in a 37°C water bath to ensure complete dissolution. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol: Preparing Working Solutions for Cell Culture
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentration.

    • Important: To prevent precipitation, do not add the DMSO stock directly to a large volume of cold medium. Add the stock to a smaller volume of medium first, mix well, and then add this to the final volume. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.

  • Application: Add the final working solution to your cells immediately after preparation.

Signaling Pathway and Workflow Diagrams

G This compound-Induced Proliferation in Mammary Epithelial Cells This compound This compound PrlR Prolactin Receptor (PrlR) This compound->PrlR Activates PI3K PI3K PrlR->PI3K Activates mTOR mTOR PI3K->mTOR Phosphorylates SREBP1c SREBP-1c PI3K->SREBP1c Activates Maturation CyclinD1 Cyclin D1 PI3K->CyclinD1 Upregulates MilkSynth Milk Synthesis (Fat & Protein) mTOR->MilkSynth SREBP1c->MilkSynth Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound signaling via the Prl receptor-PI3K pathway.[3]

G Troubleshooting Workflow for this compound Solution Precipitation Start Issue: Precipitate observed in working solution CheckDMSO Is DMSO stock clear and fully dissolved? Start->CheckDMSO CheckDilution Was the dilution performed correctly? CheckDMSO->CheckDilution Yes Sol_Stock Action: Re-dissolve stock. Warm gently (37°C). Centrifuge if needed. CheckDMSO->Sol_Stock No CheckTemp Is the aqueous medium cold? CheckDilution->CheckTemp Yes Sol_Dilute Action: Prepare fresh. Use serial dilution. Ensure final DMSO % is low (<0.5%). CheckDilution->Sol_Dilute No Sol_Temp Action: Use medium at RT or 37°C for dilution. CheckTemp->Sol_Temp Yes Sol_Filter Final Step: If micro-precipitates persist, filter solution through a 0.22 µm syringe filter. CheckTemp->Sol_Filter No Sol_Stock->Start Sol_Dilute->Start Sol_Temp->Start

References

Validation & Comparative

Guiding the Quantification of Vaccarin: A Comparative Analysis of HPLC-DAD and UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Vaccarin, a key flavonoid glycoside, against the more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) technique. This guide includes detailed experimental protocols, performance data, and visual workflows to aid in the selection of the most appropriate analytical method.

Validated HPLC-DAD Method for this compound Quantification

A validated HPLC-DAD method offers a reliable and accessible approach for the simultaneous quantification of this compound and other major constituents in a sample. This method has been demonstrated to be simple, reliable, and suitable for the quality control of raw materials containing this compound.

Performance Characteristics of the Validated HPLC-DAD Method

The performance of the HPLC-DAD method for the simultaneous determination of four major constituents in Semen Vaccariae, including this compound, has been rigorously evaluated. The key validation parameters are summarized below.[1][2]

Validation ParameterPerformance MetricReported Value(s)
Linearity Correlation Coefficient (R²)> 0.9999
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N = 10)0.20–1.16 µg/mL
Precision Intra-day Relative Standard Deviation (RSD)< 2.09%
Inter-day Relative Standard Deviation (RSD)< 2.09%
Accuracy Recovery Rate97.0% – 105.0%
Experimental Protocol for HPLC-DAD Quantification of this compound

This protocol is based on the validated method for the simultaneous determination of major constituents in Semen Vaccariae.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Agilent Zorbax SB-C18 column or equivalent.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Gradient elution with methanol and water.

  • Column: Agilent Zorbax SB-C18.

  • Detection: Diode-Array Detector (DAD).

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations to establish a calibration curve.

5. Sample Preparation:

  • Accurately weigh the sample material.

  • Extract the analytes from the sample using an appropriate solvent and extraction technique (e.g., ultrasonication).

  • Filter the extract through a 0.45 µm membrane filter prior to injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the compounds using the DAD detector at an appropriate wavelength.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area with those of the reference standard.

Comparison with Alternative Method: UPLC-MS/MS

For applications requiring higher sensitivity, selectivity, and throughput, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative to HPLC-DAD.

FeatureHPLC-DADUPLC-MS/MS
Principle Separation based on chromatography, detection based on UV-Vis absorbance.Separation based on ultra-performance liquid chromatography, detection based on mass-to-charge ratio.
Sensitivity Generally in the µg/mL to ng/mL range.[1][2]High sensitivity, often in the pg/mL to fg/mL range.
Selectivity Good, but can be limited by co-eluting compounds with similar UV spectra.Excellent, highly specific due to the use of precursor and product ion transitions.
Speed Longer run times.Shorter run times due to the use of smaller particles in the column.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.Can be susceptible to ion suppression or enhancement from matrix components.
Confirmation Identification based on retention time and UV spectrum.Provides structural information and confirmation of identity through fragmentation patterns.

Visualizing the Workflow and Biological Context

To further clarify the methodologies and the biological relevance of this compound, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (Pump, Column, DAD) Standard_Prep->HPLC_System Sample_Prep Extract this compound from Sample Matrix Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatograms) HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Precision Precision Data_Acquisition->Precision Accuracy Accuracy Data_Acquisition->Accuracy Quantification Quantification of This compound in Samples Linearity->Quantification Precision->Quantification Accuracy->Quantification

Workflow for HPLC Method Validation of this compound.

Vaccarin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits ERK1_2 ERK1/2 EGFR->ERK1_2 Activates Gene_Expression Gene Expression (related to fibrosis, inflammation, etc.) ERK1_2->Gene_Expression Regulates

Inhibitory Effect of this compound on the EGFR/ERK1/2 Signaling Pathway.

References

A Comparative Analysis of the Angiogenic Effects of Vaccarin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the angiogenic effects of two flavonoids, vaccarin and quercetin. While both are plant-derived compounds, their impact on the formation of new blood vessels is strikingly different. This compound has demonstrated pro-angiogenic properties, promoting key steps in angiogenesis, whereas quercetin exhibits potent anti-angiogenic activity. This comparison is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

Executive Summary

FeatureThis compoundQuercetin
Overall Angiogenic Effect Pro-angiogenicAnti-angiogenic
Primary Mechanism Activates PI3K/Akt and MAPK/ERK signaling pathwaysInhibits VEGF/VEGFR2 and downstream PI3K/Akt/mTOR signaling pathways
Effect on Endothelial Cell Proliferation Stimulates proliferationInhibits proliferation
Effect on Endothelial Cell Migration Promotes migrationInhibits migration
Effect on Endothelial Cell Tube Formation Enhances tube formationInhibits tube formation
Potential Therapeutic Applications Wound healing, tissue regenerationCancer therapy, anti-angiogenic treatments

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies on the effects of this compound and quercetin on key angiogenic processes. It is important to note that the experimental conditions, including cell types and concentrations, may vary between studies, warranting careful interpretation of the data.

Table 1: Effect on Endothelial Cell Proliferation
CompoundCell TypeConcentrationProliferation EffectCitation
This compound HMEC-12.15 µM125.62 ± 1.14% of control[1]
HMEC-10.54 µM103.15 ± 0.95% of control[1]
HMEC-11.08 µM109.71 ± 0.85% of control[1]
HMEC-14.30 µM117.54 ± 1.65% of control[1]
Quercetin HUVEC131.65 µMIC50 at 72h[2]
HUVEC228.25 µMIC50 at 48h[2]
HUVEC282.05 µMIC50 at 24h[2]
HMEC138 µMIC50 (Cell Count)[3]
HMEC87.5 µMIC50 ([3H]TdR Uptake)[3]
Table 2: Effect on Endothelial Cell Migration (Wound Healing Assay)
CompoundCell TypeConcentrationMigration Effect (% Wound Closure)Citation
This compound HMEC-12.15 µMSignificant promotion of migration[4]
Quercetin HUVEC5 µM (with 5-FU)16.3% after 48h[5]
HUVECN/A42.6% after 48h (Quercetin alone)[5]
Table 3: Effect on Endothelial Cell Tube Formation
CompoundCell TypeConcentrationTube Formation EffectCitation
This compound HMEC-12.15 µMSignificant stimulation of tube formation[1]
Quercetin HUVEC20 and 40 µMInhibition of micro-vessel growth[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Endothelial cells (e.g., HUVECs or HMEC-1) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, quercetin, or a vehicle control.

  • Incubation: Cells are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Endothelial Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Endothelial cells are seeded in a 6-well plate and grown to confluence.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Washing: The wells are washed with PBS to remove detached cells.

  • Treatment: Fresh medium containing the test compounds (this compound or quercetin) or a vehicle control is added.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100%.

Endothelial Cell Tube Formation Assay
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in the presence of this compound, quercetin, or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 6 to 24 hours.

  • Image Acquisition: The formation of capillary-like structures is observed and photographed using an inverted microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.

Western Blot Analysis
  • Cell Lysis: Endothelial cells are treated with this compound or quercetin for a specified time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, VEGFR2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and quercetin in endothelial cells.

G cluster_this compound This compound Pro-Angiogenic Pathway This compound This compound bFGFR bFGFR This compound->bFGFR PI3K PI3K bFGFR->PI3K MAPK MAPK/ERK bFGFR->MAPK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P Angiogenesis Cell Proliferation, Migration, Tube Formation pAkt->Angiogenesis pERK p-ERK MAPK->pERK P pERK->Angiogenesis

Caption: this compound promotes angiogenesis by activating the PI3K/Akt and MAPK/ERK signaling pathways.

G cluster_quercetin Quercetin Anti-Angiogenic Pathway Quercetin Quercetin VEGFR2 VEGFR2 Quercetin->VEGFR2 pAkt p-Akt Quercetin->pAkt pmTOR p-mTOR Quercetin->pmTOR VEGF VEGF VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 P PI3K PI3K pVEGFR2->PI3K Akt Akt PI3K->Akt Akt->pAkt P mTOR mTOR pAkt->mTOR mTOR->pmTOR P Angiogenesis Cell Proliferation, Migration, Tube Formation pmTOR->Angiogenesis

Caption: Quercetin inhibits angiogenesis by suppressing the VEGF/VEGFR2 and downstream PI3K/Akt/mTOR signaling pathways.

G cluster_workflow General Experimental Workflow for Angiogenesis Assays start Start seed Seed Endothelial Cells start->seed treat Treat with this compound/ Quercetin seed->treat prolif Proliferation Assay (MTT) treat->prolif mig Migration Assay (Wound Healing) treat->mig tube Tube Formation Assay treat->tube analyze Data Analysis and Quantification prolif->analyze mig->analyze tube->analyze end End analyze->end

Caption: A generalized workflow for in vitro angiogenesis assays.

References

Vaccarin vs. Hesperidin: A Comparative Analysis of their Roles in Improving Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of vaccarin and hesperidin, two flavonoids with demonstrated potential for improving endothelial function. The information is compiled from preclinical and clinical studies to assist in evaluating their relative merits for research and therapeutic development.

I. Overview and Key Mechanisms

Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), inflammation, and oxidative stress. Both this compound, a flavonoid glycoside from Vaccariae Semen, and hesperidin, a flavanone glycoside abundant in citrus fruits, have been shown to positively modulate endothelial function through distinct and overlapping mechanisms.

Hesperidin has been the subject of several clinical trials, demonstrating its efficacy in improving flow-mediated dilation (FMD) and reducing inflammatory markers in individuals with metabolic syndrome.[1][2][3] Its primary mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, a key vasodilator.[1][2][3][4][5]

This compound , on the other hand, has been primarily investigated in in-vitro and animal models, particularly in the context of high-glucose-induced endothelial damage.[6][7][8] Its protective effects are attributed to the attenuation of oxidative stress and apoptosis, as well as the modulation of key signaling pathways involved in inflammation and cell survival.[6][7][8]

II. Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from studies on this compound and hesperidin.

Table 1: Clinical Efficacy of Hesperidin on Endothelial Function
ParameterDosagePopulationDurationResultsReference
Flow-Mediated Dilation (FMD)500 mg/dayMetabolic Syndrome (n=24)3 weeksIncreased from 7.78 ± 0.76% to 10.26 ± 1.19% (P=0.02)[1][2][3]
Inflammatory Biomarkers (hs-CRP, SAA, sE-selectin)500 mg/dayMetabolic Syndrome (n=24)3 weeksSignificantly reduced[1][2][3]
Ischemic Reactive Hyperemia (IRH)Hesperidin-enriched orange juiceElevated Blood Pressure/Stage 1 Hypertension12 weeksSignificantly higher vs. control (P=0.043)[9][10]
Interleukin-6 (IL-6)>500 mg/dayAdults---Significantly reduced[11]
Total Cholesterol (TC) & LDL>500 mg/dayAdults---Significantly reduced[11]
Table 2: In-Vitro & In-Vivo Efficacy of this compound on Endothelial Cells
ModelConditionThis compound Concentration/DoseKey FindingsReference
Human Microvascular Endothelial Cells (HMEC-1)High Glucose (HG)---Dose-dependently increased NO generation and eNOS phosphorylation.[7][12][13]
HMEC-1High Glucose (HG)---Protected against HG-induced apoptosis by inhibiting ROS accumulation and HDAC1 expression.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (HG)5 µMAlleviated inflammatory injury by mediating the miR-570-3p/HDAC1 pathway.[8][14]
T2DM Mice------Improved endothelium-dependent vasorelaxation and attenuated oxidative stress.[7][12]
HMEC-1---2.15 µMSignificantly promoted proliferation, migration, and tube formation.[15][16]

III. Experimental Protocols

Hesperidin Clinical Trial (Rizza et al., 2011)[1][2][3][9]
  • Study Design: A randomized, placebo-controlled, double-blind, crossover trial.

  • Participants: 24 individuals with metabolic syndrome.

  • Intervention: Oral administration of 500 mg of hesperidin once daily for 3 weeks, followed by a washout period and then 3 weeks of placebo, or vice versa.

  • Primary Outcome Measure: Brachial artery flow-mediated dilation (FMD) was measured to assess endothelial function.

  • Biomarker Analysis: Circulating inflammatory biomarkers including high-sensitivity C-reactive protein (hs-CRP), serum amyloid A (SAA), and soluble E-selectin were measured.

This compound In-Vitro Study (Xu et al., 2019)[7][13][14]
  • Cell Culture: Human microvascular endothelial cell-1 (HMEC-1) cells were used.

  • Experimental Condition: Endothelial dysfunction was induced by exposing the cells to high glucose (HG).

  • Intervention: Cells were pre-treated with this compound before being subjected to HG conditions.

  • Outcome Measures:

    • Nitric oxide (NO) generation was quantified.

    • The phosphorylation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK) was assessed by Western blot.

    • The expression of miRNA-34a was measured.

    • Reactive oxygen species (ROS) levels were determined.

IV. Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which hesperidin and this compound exert their effects on endothelial cells.

hesperidin_pathway Hesperidin Hesperidin Hesperetin Hesperetin (metabolite) Hesperidin->Hesperetin H2O2 H₂O₂ Hesperetin->H2O2 requires Src Src H2O2->Src activates Akt Akt Src->Akt phosphorylates AMPK AMPK Src->AMPK phosphorylates eNOS eNOS Akt->eNOS phosphorylates AMPK->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation & Improved Endothelial Function NO->Vasodilation vaccarin_pathway cluster_HG High Glucose (HG) Stress ROS ↑ Reactive Oxygen Species (ROS) AMPK_dephos ↓ AMPK Phosphorylation ROS->AMPK_dephos HDAC1 ↑ HDAC1 Apoptosis Apoptosis HDAC1->Apoptosis Inflammation Inflammation HDAC1->Inflammation miRNA34a ↑ miRNA-34a eNOS_dephos ↓ eNOS Phosphorylation miRNA34a->eNOS_dephos AMPK_dephos->eNOS_dephos NO_reduction ↓ NO Production eNOS_dephos->NO_reduction This compound This compound This compound->ROS inhibits This compound->HDAC1 inhibits This compound->miRNA34a inhibits

References

Comparative Efficacy of Vaccarin and Metformin in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The global rise in type 2 diabetes mellitus (T2DM) necessitates the exploration of novel therapeutic agents. While metformin remains the first-line treatment, researchers are investigating natural compounds like vaccarin for their potential antidiabetic properties. This guide provides a comparative overview of the efficacy of this compound, a flavonoid glycoside, and metformin, a biguanide, in preclinical diabetic models, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and metformin on key diabetic parameters as reported in various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and thus experimental conditions such as animal models, dosages, and treatment durations may vary.

Table 1: Effects of this compound on Metabolic Parameters in Diabetic Animal Models

ParameterAnimal ModelTreatment GroupDosageDuration% Change vs. ControlReference
Fasting Blood GlucoseType 2 Diabetic MiceThis compoundNot SpecifiedNot SpecifiedDecreased[1]
Serum Lipid LevelsType 2 Diabetic MiceThis compoundNot SpecifiedNot SpecifiedDecreased[1]
Liver Lipid LevelsType 2 Diabetic MiceThis compoundNot SpecifiedNot SpecifiedDecreased[1]

Table 2: Effects of Metformin on Metabolic Parameters in Diabetic Models

ParameterModelTreatment GroupDosageDurationOutcomeReference
Fasting Plasma GlucoseHuman (T2DM)Metformin500-2000 mg/day11 weeks19-84 mg/dL decrease vs. placebo[2]
HbA1cHuman (T2DM)Metformin500-2000 mg/day11 weeks0.6-2.0% decrease vs. placebo[2]
All-cause MortalityHuman (T2DM)MetforminNot SpecifiedLong-termSlightly lower vs. sulfonylurea[3]
LDL CholesterolHuman (T2DM)MetforminNot SpecifiedNot SpecifiedDecreased vs. pioglitazone, sulfonylureas, DPP-4 inhibitors[3]

Experimental Protocols

This compound: Amelioration of Insulin Resistance and Steatosis
  • Cell Culture and Treatment: HepG2 cells were used to model insulin resistance and lipid deposition. Insulin resistance was induced by glucosamine (GlcN), and lipid accumulation was induced by free fatty acids (FFAs) (oleate/palmitate, 2:1 ratio). Cells were then treated with this compound to assess its effects.[1]

  • Animal Model: A type 2 diabetic mouse model was utilized. The specific method of induction (e.g., high-fat diet, streptozotocin) is not detailed in the abstract.[1]

  • In Vivo Administration: Mice received chronic administration of this compound. The specific dosage and route of administration are not detailed in the abstract.[1]

  • Outcome Measures: Fasting blood glucose, serum and liver lipid levels, and markers of insulin sensitivity and steatosis in the liver were assessed.[1]

Metformin: Dose-Response Trial in Type 2 Diabetes
  • Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial was conducted.[2]

  • Participants: 451 patients with type II diabetes mellitus with fasting plasma glucose levels of at least 180 mg/dL were included.[2]

  • Intervention: After a 3-week placebo washout period, patients were randomized to receive placebo or metformin at daily doses of 500, 1000, 1500, 2000, or 2500 mg for 11 weeks.[2]

  • Outcome Measures: The primary efficacy endpoints were changes in fasting plasma glucose and glycated hemoglobin (HbA1c) from baseline. Safety and tolerability were also assessed.[2]

Signaling Pathways and Mechanisms of Action

This compound and metformin exert their antidiabetic effects through distinct yet partially overlapping signaling pathways.

This compound Signaling Pathways

This compound has been shown to improve insulin sensitivity and glucose metabolism through multiple pathways:

  • GPR120-PI3K/AKT/GLUT4 Pathway: In adipose tissue, this compound activates G protein-coupled receptor 120 (GPR120), which in turn stimulates the PI3K/AKT signaling cascade, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake.[4][5]

  • AMPK Signaling Pathway: this compound activates AMP-activated protein kinase (AMPK) in the liver, which plays a crucial role in cellular energy homeostasis. This activation helps to reduce insulin resistance and steatosis (fatty liver).[1]

  • EGFR/ERK1/2 Signaling Pathway: In the context of diabetic nephropathy, this compound has been found to attenuate renal damage by inhibiting the epidermal growth factor receptor (EGFR)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6]

G cluster_this compound This compound Signaling Pathways cluster_gpr120 Adipose Tissue cluster_ampk Liver cluster_egfr Kidney (Diabetic Nephropathy) This compound This compound GPR120 GPR120 This compound->GPR120 AMPK_V AMPK This compound->AMPK_V EGFR EGFR This compound->EGFR PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance_V Insulin Resistance AMPK_V->Insulin_Resistance_V Steatosis_V Steatosis AMPK_V->Steatosis_V ERK12 ERK1/2 EGFR->ERK12 Renal_Damage Renal Damage ERK12->Renal_Damage

Caption: Signaling pathways modulated by this compound in diabetic models.

Metformin Signaling Pathways

Metformin's mechanism of action is complex and involves multiple pathways:

  • AMPK Activation: A primary mechanism of metformin is the activation of AMPK, primarily through the inhibition of mitochondrial respiratory chain complex I. This leads to reduced hepatic glucose production (gluconeogenesis) and increased insulin sensitivity in peripheral tissues.[7][8]

  • mTORC1 Inhibition: Metformin can inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling, which is involved in cell growth and metabolism. This inhibition can occur through both AMPK-dependent and AMPK-independent pathways.[9]

  • Gut Microbiome Modulation: Metformin alters the composition of the gut microbiome, which may contribute to its glucose-lowering effects.[7][8]

cluster_metformin Metformin Signaling Pathways cluster_liver Liver cluster_muscle Peripheral Tissues (Muscle) cluster_mtorc1 mTORC1 Pathway cluster_gut Gastrointestinal Tract Metformin Metformin Mitochondrial_Complex_I Mitochondrial Complex I Metformin->Mitochondrial_Complex_I mTORC1 mTORC1 Metformin->mTORC1 Gut_Microbiome Gut Microbiome Metformin->Gut_Microbiome Alters AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio AMPK_M AMPK AMP_ATP_Ratio->AMPK_M Gluconeogenesis Gluconeogenesis AMPK_M->Gluconeogenesis Insulin_Sensitivity_M Insulin Sensitivity AMPK_M->Insulin_Sensitivity_M Glucose_Uptake_M Glucose Uptake Insulin_Sensitivity_M->Glucose_Uptake_M Cell_Growth Cell Growth/ Metabolism mTORC1->Cell_Growth GLP1 ↑ GLP-1 Gut_Microbiome->GLP1

Caption: Key signaling pathways influenced by Metformin.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of novel compounds like this compound against a standard treatment like metformin in a preclinical diabetic model.

cluster_workflow Comparative Preclinical Efficacy Workflow A Induction of Diabetic Model (e.g., High-Fat Diet + STZ) B Baseline Parameter Measurement (Blood Glucose, Insulin, etc.) A->B C Randomization into Treatment Groups B->C D Vehicle Control C->D E This compound Treatment C->E F Metformin Treatment C->F G Chronic Drug Administration D->G E->G F->G H Endpoint Parameter Measurement (Blood Glucose, Lipids, etc.) G->H I Tissue Collection and Analysis (Liver, Adipose, Kidney) H->I J Molecular Analysis (Western Blot, qPCR for Signaling Pathways) I->J K Data Analysis and Comparison J->K

References

Cross-Reactivity of Vaccarin in Flavonoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of vaccarin, a flavonoid glycoside, in common flavonoid and antioxidant assays. Understanding these interactions is crucial for the accurate quantification and assessment of this compound's biological activity. This document outlines the principles of frequently used assays, presents available data for structurally similar compounds, and provides detailed experimental protocols.

Introduction to this compound

This compound is a flavonoid glycoside, specifically a flavone, characterized by the presence of sugar moieties attached to its aglycone structure.[1][2] Like many flavonoids, this compound is investigated for its potential health benefits, which are often linked to its antioxidant and anti-inflammatory properties.[3] However, the glycosylation of flavonoids can influence their chemical and physical properties, including their reactivity in various analytical assays.

Common Flavonoid and Antioxidant Assays

Several spectrophotometric methods are commonly employed to determine the total flavonoid content and antioxidant capacity of natural products. This guide focuses on three prevalent assays:

  • Aluminum Chloride (AlCl₃) Colorimetric Assay: Used for quantifying total flavonoid content.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the capacity of a compound to act as a free radical scavenger.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a compound to reduce ferric ions.

The glycosylation of flavonoids can impact the assay results. For instance, in the DPPH and ORAC assays, both C- and O-glycosylation can lead to a decrease in the measured antioxidant activity. The reactivity of flavonoids in the aluminum chloride assay is dependent on the specific structure of the flavonoid and the presence of other reagents, such as sodium nitrite.

Comparative Analysis of this compound's Potential Cross-Reactivity

Direct quantitative data on the cross-reactivity of this compound in these specific assays is limited in publicly available literature. Therefore, this guide presents data from structurally similar flavonoid glycosides to infer the potential behavior of this compound. The primary structural feature of this compound to consider is that it is a flavone glycoside. For comparison, we will look at data for other common flavonoid glycosides like quercetin-3-O-glucoside, kaempferol-3-O-rutinoside, and apigenin-7-O-glucoside.

Data Summary

The following table summarizes the reported antioxidant activity for flavonoid glycosides structurally related to this compound. These values can serve as a reference point for estimating the potential activity of this compound.

Compound Assay IC₅₀ / Activity Value Reference Compound Reference IC₅₀ / Activity Value
Quercetin-3-O-glucosideDPPH19.17 µg/mlAscorbic Acid9.53 µg/ml
QuercetinDPPH0.74 µg/mlAscorbic Acid9.53 µg/ml
Kaempferol-3-O-rutinosideFRAPStrong iron reduction capacity (IC₅₀ of 0.11 µg/mL)Ascorbic AcidIC₅₀ of 0.121 µg/mL
Apigenin-7-O-glucosideROS ScavengingStrong antioxidant activityNot specifiedNot specified

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Aluminum Chloride Colorimetric Assay for Total Flavonoid Content

This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which results in a colored product that can be measured spectrophotometrically.

Experimental Workflow

cluster_prep Sample and Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement and Analysis Sample Prepare Plant Extract Mix Mix Extract/Standard with AlCl₃ Sample->Mix Standard Prepare Quercetin Standard Solutions Standard->Mix CalCurve Generate Calibration Curve AlCl3 Prepare 10% AlCl₃ Solution AlCl3->Mix NaOAc Prepare 1M Sodium Acetate AddNaOAc Add Sodium Acetate NaOAc->AddNaOAc Incubate1 Incubate Mix->Incubate1 Incubate1->AddNaOAc Incubate2 Incubate AddNaOAc->Incubate2 Measure Measure Absorbance at 415 nm Incubate2->Measure Measure->CalCurve Calculate Calculate Total Flavonoid Content CalCurve->Calculate DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H⁺ Antioxidant Antioxidant (this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant - H⁺ cluster_prep Reagent Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Acetate 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate, TPTZ, and FeCl₃ (10:1:1) Acetate->FRAP_reagent TPTZ 10 mM TPTZ in 40 mM HCl TPTZ->FRAP_reagent FeCl3 20 mM FeCl₃·6H₂O FeCl3->FRAP_reagent Mix Add Sample to FRAP Reagent FRAP_reagent->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate StdCurve Prepare FeSO₄ Standard Curve StdCurve->Calculate

References

A Head-to-Head Comparison of Angiogenesis Inhibitors: Vaccarin, Bevacizumab, and Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Vaccarin" as an angiogenesis inhibitor is not available in established scientific literature. The following guide is a template demonstrating how such a comparison would be structured. "this compound" is treated as a hypothetical VEGFR2 inhibitor, and all associated data are illustrative placeholders.

For researchers and drug development professionals, understanding the comparative efficacy and mechanisms of novel therapeutic agents is paramount. This guide provides an objective comparison of this compound, a hypothetical angiogenesis inhibitor, with two established agents: Bevacizumab and Sunitinib.

Introduction to Angiogenesis and Key Inhibitors

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Tumors release pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a principal mediator, to establish a blood supply for nutrients and oxygen.[3][4] Inhibiting this process is a key strategy in cancer therapy.[1][2]

  • This compound (Hypothetical): A novel small molecule inhibitor targeting the intracellular tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its action is intended to block the downstream signaling cascade that leads to endothelial cell proliferation and migration.

  • Bevacizumab (Avastin): A recombinant humanized monoclonal antibody that functions by binding to and neutralizing VEGF-A, preventing it from activating its receptors on the surface of endothelial cells.[5][6][7][8][9] This effectively blocks the initial step in the VEGF signaling pathway.

  • Sunitinib (Sutent): An oral, small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including all VEGF receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11][12][13][14] Its multi-targeted approach inhibits tumor vascularization and cancer cell proliferation.[12]

Mechanism of Action: Targeting the VEGF Signaling Pathway

The VEGF signaling pathway is a primary driver of angiogenesis.[15][16][17] The binding of VEGF-A to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PLCγ-PKC-MAPK pathway, which promotes endothelial cell survival, migration, and proliferation.[15][18]

The inhibitors compared here intervene at different points in this critical pathway:

  • Bevacizumab acts extracellularly, sequestering the VEGF-A ligand.[5][7][9]

  • This compound and Sunitinib act intracellularly, blocking the kinase activity of the VEGFR2 receptor, thereby preventing signal transduction.[10][11][12]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF-A Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF Sequesters TKD Tyrosine Kinase Domain VEGFR->TKD Signaling Downstream Signaling (PLCγ, MAPK, etc.) TKD->Signaling Activates This compound This compound This compound->TKD Inhibits Sunitinib Sunitinib Sunitinib->TKD Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis

Caption: VEGF signaling pathway and points of inhibition. (Within 100 characters)

Comparative Efficacy Data

The following table summarizes key performance metrics from preclinical in vitro and in vivo studies. Data for this compound are illustrative.

ParameterThis compound (Hypothetical)BevacizumabSunitinib
Target(s) VEGFR2VEGF-AVEGFRs, PDGFRs, c-KIT, FLT3, RET
IC₅₀ (VEGFR2 Kinase Assay) 5 nMN/A (Extracellular)9 nM
HUVEC Proliferation (IC₅₀) 15 nM0.5 µg/mL20 nM
HUVEC Migration (% Inhibition at 20 nM) 75%60% (at 1 µg/mL)70%
Tube Formation (% Inhibition at 20 nM) 80%70% (at 1 µg/mL)75%
In Vivo Tumor Growth Inhibition (Xenograft Model) 65%50%60%
Route of Administration OralIntravenousOral

HUVEC: Human Umbilical Vein Endothelial Cell. Data are representative and compiled from various preclinical sources for Bevacizumab and Sunitinib.

Experimental Protocols and Workflow

Reliable evaluation of angiogenesis inhibitors depends on standardized in vitro and in vivo assays.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Proliferation Endothelial Cell Proliferation Assay Migration Wound Healing (Migration) Assay Tube Tube Formation Assay Plug Matrigel Plug Assay Tube->Plug Xenograft Tumor Xenograft Model Plug->Xenograft Analysis Data Analysis & Quantification Xenograft->Analysis Start Compound Screening Start->Proliferation Start->Migration Start->Tube

Caption: Standard experimental workflow for evaluating angiogenesis inhibitors. (Within 100 characters)

This assay models the differentiation of endothelial cells into capillary-like structures.

  • Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pre-cool a 96-well plate at 4°C.[19][20]

  • Coating: Add 50 µL of the cold, liquid Matrigel to each well of the pre-cooled plate. Ensure the entire surface is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[19][20]

  • Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs). Resuspend cells in media containing the test compounds (e.g., this compound, Sunitinib) or controls.

  • Incubation: Seed 1.0-1.5 x 10⁴ cells onto the surface of the gel in each well.[19] Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization & Quantification: Observe tube formation using a microscope. For quantification, cells can be labeled with Calcein AM.[21][20] Capture images and measure parameters such as total tube length, number of junctions, and number of loops using imaging software.

This assay measures collective cell migration.

  • Cell Culture: Seed HUVECs in a 24-well plate and grow until they form a confluent monolayer.

  • Wound Creation: Use a sterile 200 µL pipette tip to create a linear "scratch" or gap in the monolayer.[22]

  • Washing: Gently wash the wells with PBS to remove dislodged cells and debris.[22]

  • Treatment: Add culture medium containing the test compounds or controls to the wells.

  • Imaging: Immediately capture an image of the wound at time 0. Place the plate in an incubator at 37°C.

  • Analysis: Capture subsequent images at regular intervals (e.g., 8, 12, 24 hours). Measure the width of the cell-free gap at each time point. The rate of wound closure is calculated to determine the effect of the compound on cell migration.[22]

This model assesses angiogenesis in a living organism.

  • Preparation: Thaw growth factor-reduced Matrigel on ice. Mix the test compounds (e.g., this compound) and a pro-angiogenic factor (e.g., bFGF) into the liquid Matrigel. Keep the mixture on ice.

  • Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of an immunocompromised mouse (e.g., nude mouse).[23] The liquid will form a solid plug at body temperature.

  • Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.[23]

  • Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

  • Analysis: Plugs can be analyzed in two ways:

    • Hemoglobin Content: Homogenize the plug and measure hemoglobin content (e.g., using Drabkin's reagent) as a quantitative measure of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[23] Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density.[23][24]

Summary and Conclusion

This guide provides a comparative framework for evaluating angiogenesis inhibitors.

  • Bevacizumab offers a targeted, extracellular approach by neutralizing the primary signaling ligand, VEGF-A.[5][7][9]

  • Sunitinib provides a broader inhibition profile by targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation.[10][11][12]

  • The hypothetical This compound represents a potentially more selective approach than Sunitinib by focusing specifically on the VEGFR2 kinase, which could theoretically offer a different efficacy and safety profile.

The selection of an appropriate angiogenesis inhibitor depends on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The experimental protocols outlined here provide a robust methodology for the preclinical evaluation and head-to-head comparison of novel agents like this compound against established standards.

References

Validating the Specificity of Vaccarin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Vaccarin, a flavonoid glycoside, focusing on its specificity in modulating key cellular signaling pathways. By presenting experimental data and detailed methodologies, this document aims to offer an objective resource for evaluating this compound's performance against alternative compounds.

Introduction to this compound and its Biological Activity

This compound is a flavonoid glycoside recognized for its role in promoting angiogenesis and improving insulin sensitivity.[1][2] Its primary mechanisms of action involve the activation of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.[3] Studies have demonstrated that this compound can stimulate endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis, at concentrations around 2.15 µM.[1] Furthermore, it has been shown to enhance the phosphorylation of both AKT and ERK, crucial steps in the activation of these pathways.[1]

Comparative Analysis of Bioactive Concentrations

To objectively assess the specificity and potency of this compound, it is essential to compare its effective concentrations with those of other well-characterized modulators of the PI3K/AKT and MAPK/ERK pathways. These include other naturally occurring flavonoids and synthetic inhibitors.

CompoundTarget PathwayReported In Vitro BioactivityNotes
This compound PI3K/AKT & MAPK/ERK~2.15 µM (promotes endothelial cell proliferation and tube formation)[1]Activates both pathways.
Quercetin VEGFR2, PI3K/AKT, MAPK/ERKIC50: 20.12 nM (for VEGFR2 inhibition)[4]; Anti-angiogenic effects observed at 10-40 µmol/L [5]A flavonoid with broad biological activities, including inhibition of angiogenesis.
Kaempferol PI3K/AKT, MAPK/ERKAnti-angiogenic effects observed at 10-40 µM ; Cytotoxic at >100 µM[6]A flavonoid known to inhibit angiogenesis through multiple signaling pathways.[7][8]
Wortmannin PI3KIC50: ~3-5 nM [9][10][11][12]A potent and widely used synthetic inhibitor of PI3K.
U0126 MEK1/2 (upstream of ERK)IC50: ~60-70 nM [13][14][15][16]A highly selective synthetic inhibitor of MEK1 and MEK2.

Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency. The data presented is for in vitro assays and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for validating its effects.

Figure 1: this compound's Activation of PI3K/AKT and MAPK/ERK Signaling Pathways.

This compound This compound Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Cell Proliferation Cell Proliferation AKT->Cell Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation Cell Migration Cell Migration ERK->Cell Migration

Figure 2: Experimental Workflow for Validating this compound's Specificity.

Cell_Culture Cell Culture (e.g., HUVECs) Treatment Treatment with this compound, Other Flavonoids, or Inhibitors Protein_Extraction Protein Extraction Treatment->Protein_Extraction Angiogenesis_Assay In Vitro Angiogenesis Assays (Tube Formation, Migration) Treatment->Angiogenesis_Assay Western_Blot Western Blot Analysis (p-AKT, p-ERK, Total AKT, Total ERK) Protein_Extraction->Western_Blot Data_Analysis Quantitative Data Analysis (Dose-Response Curves, IC50/EC50) Western_Blot->Data_Analysis Angiogenesis_Assay->Data_Analysis Specificity_Validation Specificity Validation Data_Analysis->Specificity_Validation

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the levels of phosphorylated and total AKT and ERK in response to treatment with this compound and other compounds.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80% confluency and then treated with varying concentrations of this compound, other flavonoids (e.g., quercetin, kaempferol), or specific inhibitors (e.g., Wortmannin, U0126) for a predetermined time.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the effect of this compound and other compounds on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Preparation of Matrigel: Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound, other flavonoids, or inhibitors.

  • Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Analysis: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Discussion on Specificity

The available data indicates that this compound activates both the PI3K/AKT and MAPK/ERK pathways to promote its biological effects, such as angiogenesis. While this demonstrates its activity, it also raises questions about its specificity. Flavonoids, in general, are known to interact with multiple cellular targets.

To rigorously validate the specificity of this compound, further experiments are necessary:

  • Kinase Profiling: A broad panel of in vitro kinase assays should be performed to identify other potential kinase targets of this compound. This would help to determine its selectivity profile across the human kinome.

  • Off-Target Screening: Cellular-based off-target screening assays can provide a more comprehensive view of this compound's interactions within a cellular context.

  • Comparative Studies: Direct, head-to-head comparisons with a wider range of flavonoids and specific synthetic inhibitors under identical experimental conditions are needed to establish a more precise relative potency and specificity.

Conclusion

This compound is a promising bioactive flavonoid that modulates the PI3K/AKT and MAPK/ERK signaling pathways to induce biological effects like angiogenesis. The provided data and protocols offer a framework for its evaluation. However, for its development as a specific therapeutic agent, a more in-depth investigation into its selectivity and potential off-target effects is crucial. The comparative data presented here serves as a starting point for researchers to design further experiments to fully elucidate the specificity of this compound's biological actions.

References

Benchmarking Vaccarin's antioxidant capacity against known antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Vaccarin's free-radical scavenging and reducing power against well-established antioxidants, providing essential data for researchers in drug discovery and development.

This guide presents a comprehensive comparison of the antioxidant capacity of this compound, a flavonoid glycoside with noted biological activities, against renowned antioxidants such as Trolox and Ascorbic Acid.[1][2] Due to the limited availability of direct quantitative antioxidant assay data for this compound in peer-reviewed literature, this comparison utilizes data for Orientin, a structurally similar flavonoid C-glycoside, as a representative proxy to provide a meaningful benchmark. This approach allows for an informed estimation of this compound's potential antioxidant efficacy. The antioxidant activities of plant-derived compounds, including those from Vaccaria segetalis, are well-documented.[1][2]

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity is evaluated using three widely accepted in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or Trolox Equivalents (TE), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

AntioxidantDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)FRAP Assay (µmol TE/g)
Orientin (as proxy for this compound) ~15 - 30~5 - 15~1500 - 3000
Trolox ~5 - 10~2 - 5Benchmark Standard
Ascorbic Acid ~3 - 8~1 - 4~2000 - 4000

Note: The data for Orientin is aggregated from multiple sources and should be considered as a representative range. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture : 1.0 mL of the DPPH solution is mixed with 1.0 mL of the sample solution at varying concentrations.

  • Incubation : The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : 1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the sample solution at different concentrations.

  • Incubation : The mixture is incubated for 6 minutes at room temperature.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture : 2.85 mL of the FRAP reagent is mixed with 0.15 mL of the sample solution.

  • Incubation : The mixture is incubated at 37°C for 30 minutes.

  • Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.[3]

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the fundamental principles of antioxidant action and the workflow of the antioxidant capacity assays.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention Free_Radical Free Radical (e.g., ROO•) Cellular_Component Cellular Component (e.g., DNA, Lipid) Free_Radical->Cellular_Component attacks Stable_Molecule Stable Molecule Free_Radical->Stable_Molecule is neutralized to Oxidative_Damage Oxidative Damage Cellular_Component->Oxidative_Damage leads to Antioxidant Antioxidant (e.g., this compound) Antioxidant->Free_Radical donates electron/hydrogen

Caption: General mechanism of antioxidant action against free radicals.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H + Antioxidant Measurement Spectrophotometric Measurement DPPH_H->Measurement ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant ABTS->Measurement Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant Fe2->Measurement Calculation Calculate IC50 or Trolox Equivalents Measurement->Calculation

Caption: Workflow of common in vitro antioxidant capacity assays.

References

In Vitro to In Vivo Correlation of Vaccarin's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Vaccarin, a flavonoid with emerging therapeutic potential, against established alternatives in key physiological areas: angiogenesis, insulin sensitivity, and diabetic nephropathy. The data presented is collated from various preclinical studies to offer an objective overview and support further research and development.

Angiogenesis

This compound has demonstrated pro-angiogenic properties, suggesting its potential in therapeutic areas such as wound healing and ischemic diseases. A comparative analysis with well-known pro-angiogenic factors, Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor-A (VEGF-A), is presented below.

Data Presentation: In Vitro and In Vivo Efficacy in Angiogenesis
Parameter This compound FGF-2 VEGF-A
In Vitro Model Human Microvascular Endothelial Cells (HMEC-1)Human Umbilical Vein Endothelial Cells (HUVECs) & Bovine Aortic Endothelial Cells (BAECs)Human Endothelial Cells
Concentration 2.15 µM10-50 ng/mL30-50 ng/mL
Effect on Proliferation Significantly promoted HMEC-1 proliferation[1]Increased BAEC proliferation by 2.4-fold at 25 ng/mL.Dose-dependently increased endothelial cell proliferation.
Effect on Migration Significantly promoted HMEC-1 migration[1]Stimulated endothelial progenitor cell migration.[2]A key mediator of endothelial cell migration.
Effect on Tube Formation Significantly promoted HMEC-1 tube formation.[1]Increased tube formation of endothelial progenitor cells at 10-50 ng/mL.[3]Induced rapid formation of tubular structures by 6 hours.[3]
In Vivo Model Rat skin excision wound model & Mouse Matrigel plug modelMouse Matrigel plug assayMouse Matrigel plug assay & tumor xenograft models
Effect on Angiogenesis Significantly increased microvascular density (MVD) in wound tissue.[4][5] Promoted neovascularization in Matrigel plugs.[1]Potent inducer of angiogenesis in vivo.[6]Key inducer of developmental and tumor angiogenesis.[7]
Signaling Pathway: this compound-Induced Angiogenesis

This compound promotes angiogenesis by activating the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Vaccarin_Angiogenesis_Pathway This compound This compound FGFR FGFR This compound->FGFR PI3K PI3K FGFR->PI3K ERK ERK FGFR->ERK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Tube_Formation Tube_Formation AKT->Tube_Formation ERK->Proliferation ERK->Migration ERK->Tube_Formation Vaccarin_Insulin_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake Glucose_Uptake GLUT4_translocation->Glucose_Uptake Vaccarin_DN_Pathway This compound This compound EGFR EGFR This compound->EGFR ERK1_2 ERK1/2 EGFR->ERK1_2 Renal_Fibrosis Renal_Fibrosis ERK1_2->Renal_Fibrosis Inflammation Inflammation ERK1_2->Inflammation

References

A Comparative Analysis of Vaccarin and Other Modulators of the Akt/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the mechanisms of Vaccarin, a flavonoid glycoside, against other well-established modulators of the Akt/ERK signaling pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/extracellular signal-regulated kinase (ERK) cascades are crucial signaling pathways that govern a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, making their modulation a key area of research for therapeutic development.[2][4]

Mechanism of Action: this compound as an Activator

This compound has been identified as a modulator that promotes the activation of both the PI3K/Akt and MAPK/ERK signaling pathways.[5][6][7] Studies have demonstrated that this compound can increase the phosphorylation of key proteins in these cascades, such as Akt and Erk.[5][6] This activation has been linked to various beneficial effects, including promoting angiogenesis (the formation of new blood vessels) and accelerating wound healing.[5][6][7] Furthermore, this compound has been shown to improve insulin sensitivity and glucose uptake by activating the PI3K/Akt/GLUT4 signaling pathway.[8] In the context of diabetic nephropathy, this compound has been found to attenuate renal damage by inactivating the EGFR/ERK1/2 signaling axis.[9]

Comparative Modulators: Inhibitors of the Akt/ERK Pathway

For a comprehensive comparison, two well-characterized inhibitors of these pathways have been selected:

  • LY294002 : A potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[10][11][12] By targeting PI3K, LY294002 effectively blocks the downstream activation of Akt, thereby inhibiting cell proliferation and inducing apoptosis.[10][11] It is a widely used research tool, though it is known to have some off-target effects on other kinases.[12][13]

  • U0126 : A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases that phosphorylate and activate ERK1/2.[14][15][16] By preventing ERK activation, U0126 can suppress various cellular processes, including cell proliferation, differentiation, and inflammation.[14][17]

The contrasting mechanisms of this compound as an activator and LY294002 and U0126 as inhibitors provide a clear framework for understanding the different ways in which the Akt/ERK pathways can be modulated for therapeutic purposes.

Data Presentation: Comparative Effects of Pathway Modulators

FeatureThis compoundLY294002U0126
Primary Target Upstream activators of PI3K/Akt and MAPK/ERK pathways (e.g., bFGFR, GPR120)[5][6][8]PI3Kα/δ/β[11]MEK1 and MEK2[14]
Mechanism of Action ActivatorReversible Inhibitor[12]Noncompetitive Inhibitor[18]
Effect on Akt Phosphorylation Increases[5][6]Decreases (by inhibiting PI3K)[11]No direct effect[18]
Effect on ERK Phosphorylation Increases[5][6]No direct effectDecreases (by inhibiting MEK1/2)[14][17]
Reported Cellular Effects Promotes angiogenesis, wound healing, insulin sensitivity[5][7]Inhibits cell proliferation, induces apoptosis and autophagy[10][11]Inhibits cell proliferation, differentiation, and inflammation[14][17]
IC50 Values Not applicable (activator)~0.5-1.4 µM for PI3Ks[11][12]~72 nM for MEK1, ~58 nM for MEK2[18]

Visualization of Signaling Pathways

The following diagram illustrates the points of intervention for this compound, LY294002, and U0126 within the Akt and ERK signaling cascades.

Akt_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream_ERK Cell Proliferation, Differentiation ERK->Downstream_ERK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream_Akt Cell Survival, Growth, Angiogenesis Akt->Downstream_Akt This compound This compound This compound->RTK activates LY294002 LY294002 LY294002->PI3K inhibits U0126 U0126 U0126->MEK inhibits Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J

References

Evaluating the Synergistic Potential of Vaccarin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. Vaccarin, a flavonoid glycoside extracted from the seeds of Vaccaria segetalis, has garnered attention for its diverse pharmacological activities. This guide provides a comparative analysis of the existing research on the synergistic and protective effects of this compound when combined with conventional drugs, offering insights for future research and development.

Synergistic and Protective Effects of this compound with Chemotherapeutic Agents

While direct evidence of this compound's synergistic anti-tumor activity is still emerging, current research strongly indicates its potential as a protective agent against the harsh side effects of chemotherapy, a crucial aspect of improving patient outcomes and allowing for more aggressive treatment regimens.

This compound and Doxorubicin: Mitigating Cardiotoxicity

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy; however, its clinical use is often limited by severe cardiotoxicity.[1][2] Research has shown that this compound can significantly ameliorate doxorubicin-induced cardiac dysfunction.[2]

Experimental Data Summary: this compound's Protective Effects on Doxorubicin-Induced Cardiotoxicity in Mice [2]

ParameterControl GroupDoxorubicin (DOX) GroupDOX + this compound (VAC) Group
Cardiac Function
Ejection Fraction (%)NormalSignificantly ReducedSignificantly Improved vs. DOX
Fractional Shortening (%)NormalSignificantly ReducedSignificantly Improved vs. DOX
Oxidative Stress Markers
Malondialdehyde (MDA)BaselineSignificantly IncreasedMarkedly Decreased vs. DOX
Superoxide Dismutase (SOD)BaselineSignificantly DecreasedMarkedly Increased vs. DOX
Apoptosis
TUNEL-positive cells/fieldMinimalSignificantly IncreasedSignificantly Reduced vs. DOX

Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Mouse Model [2]

  • Animal Model: Male C57BL/6J mice are used.

  • Treatment Groups:

    • Sham (Control) Group: Receives saline injections.

    • Doxorubicin (DOX) Group: Receives intraperitoneal (IP) injections of doxorubicin (5 mg/kg) weekly for four weeks.

    • DOX + this compound (VAC) Group: Receives weekly IP injections of doxorubicin (5 mg/kg) and daily IP injections of this compound (30 mg/kg).

  • Cardiac Function Assessment: Echocardiography is performed to measure ejection fraction and fractional shortening.

  • Oxidative Stress Analysis: Plasma and heart tissue are collected to measure levels of malondialdehyde (MDA) and superoxide dismutase (SOD) using commercially available kits.

  • Apoptosis Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on heart tissue sections to quantify apoptotic cells.

  • Western Blot Analysis: Protein levels of B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), and cleaved-caspase-3 in heart tissue are determined to assess apoptotic signaling.

Signaling Pathway: this compound's Cardioprotective Mechanism

This compound has been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn reduces oxidative stress-mediated apoptosis and mitochondrial dysfunction.[2]

G Doxorubicin Doxorubicin p38_MAPK p38 MAPK Activation Doxorubicin->p38_MAPK Mitochondrial_Dysfunction Mitochondrial Dysfunction p38_MAPK->Mitochondrial_Dysfunction ROS ROS Generation Mitochondrial_Dysfunction->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis This compound This compound This compound->p38_MAPK

Caption: this compound inhibits Doxorubicin-induced p38 MAPK activation.

Potential Synergistic Effects of this compound in Metabolic Diseases

This compound has demonstrated promising effects in improving insulin sensitivity and glucose uptake, suggesting its potential for combination therapy in metabolic disorders like type 2 diabetes.[3][4]

This compound and Metformin: A Hypothesized Synergy

Metformin is a first-line therapy for type 2 diabetes that primarily acts by decreasing hepatic glucose production. This compound, on the other hand, has been shown to enhance glucose uptake in adipose tissue and skeletal muscle.[3][4] A combination of these two drugs could therefore target different pathways of glucose metabolism, potentially leading to a synergistic glucose-lowering effect.

Experimental Data Summary: this compound's Effect on Glucose Metabolism in Diet-Induced Obese Mice [3]

ParameterControl Diet GroupHigh-Fat Diet (HFD) GroupHFD + this compound Group
Insulin Sensitivity NormalInsulin ResistantImproved Insulin Sensitivity
Glucose Uptake
White Adipose TissueNormalReducedEnhanced
Skeletal MuscleNormalReducedEnhanced
Body Weight NormalIncreasedReduced Fat Accumulation

Experimental Protocol: Glucose Uptake Assay in Adipocytes [3]

  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with this compound at various concentrations.

  • Glucose Uptake Measurement: 2-deoxy-[³H]-glucose is added to the culture medium, and its uptake by the cells is measured using a scintillation counter.

  • Western Blot Analysis: Protein levels of phosphorylated Akt (p-Akt) and Glucose Transporter Type 4 (GLUT4) are measured to assess the activation of the insulin signaling pathway.

Signaling Pathway: this compound's Role in Glucose Uptake

This compound activates the G-protein coupled receptor 120 (GPR120), which subsequently stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the translocation of GLUT4 to the cell membrane and enhanced glucose uptake.[3][4]

G This compound This compound GPR120 GPR120 This compound->GPR120 PI3K PI3K GPR120->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound enhances glucose uptake via the GPR120-PI3K/Akt pathway.

Future Directions: A Roadmap for Evaluating this compound's Synergistic Efficacy

To definitively establish the synergistic effects of this compound in combination therapies, future research should focus on models that assess therapeutic outcomes directly. Drawing inspiration from studies on other natural compounds, the following experimental workflows are proposed.

Proposed Experimental Workflow for Cancer Combination Therapy (e.g., this compound + Doxorubicin)

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay CI_Analysis Combination Index (CI) Analysis MTT_Assay->CI_Analysis Xenograft_Model Tumor Xenograft Model in Mice CI_Analysis->Xenograft_Model Treatment_Groups Treatment Groups: - Vehicle - this compound - Doxorubicin - this compound + Doxorubicin Xenograft_Model->Treatment_Groups Tumor_Measurement Tumor Volume & Weight Measurement Treatment_Groups->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, CD31) Tumor_Measurement->IHC

Caption: Proposed workflow for evaluating this compound-Doxorubicin synergy.

Proposed Experimental Workflow for Diabetes Combination Therapy (e.g., this compound + Metformin)

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Adipocytes or Myotubes Glucose_Uptake_Assay Glucose Uptake Assay Cell_Culture->Glucose_Uptake_Assay Diabetic_Model Diabetic Animal Model (e.g., db/db mice) Glucose_Uptake_Assay->Diabetic_Model Treatment_Groups Treatment Groups: - Vehicle - this compound - Metformin - this compound + Metformin Diabetic_Model->Treatment_Groups Glucose_Tolerance_Test Oral Glucose Tolerance Test (OGTT) Treatment_Groups->Glucose_Tolerance_Test HbA1c_Measurement HbA1c Measurement Treatment_Groups->HbA1c_Measurement

Caption: Proposed workflow for evaluating this compound-Metformin synergy.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for combination therapies. Its demonstrated protective effects against chemotherapy-induced toxicities and its distinct mechanism of action in metabolic pathways provide a solid rationale for further investigation into its synergistic potential. The experimental frameworks outlined in this guide offer a clear path for future preclinical studies to fully elucidate and quantify the synergistic effects of this compound with other drugs, ultimately paving the way for novel and more effective therapeutic strategies.

References

Independent Verification of Published Findings on Vaccarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the published findings on Vaccarin's performance against alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's biological activities.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from published studies, comparing the effects of this compound and Metformin on endothelial cells.

Table 1: Effect on Endothelial Cell Proliferation and Angiogenesis

CompoundCell LineAssayConcentrationObserved EffectCitation
This compound HMEC-1Sulforhodamine B assay2.15 µMSignificantly promoted proliferation[1]
This compound HMEC-1Tube formation assay2.15 µMSignificantly promoted tube formation[1]
Metformin ECV304Cell viability assay5-20 mMInhibited proliferation stimulated by conditioned media[2]
Metformin hRVECProliferation assayDose-dependentInhibited endothelial cell proliferation[3]
Metformin EA.hy926Cell viability assay5 mM and 10 mMStatistically significant decrease in cell viability[4]

Table 2: Effect on Inflammatory Response in Endothelial Cells

CompoundCell LineConditionConcentrationObserved Effect on Inflammatory Markers (e.g., TNF-α, IL-1β)Citation
This compound HUVECHigh Glucose (HG)5 µMAttenuated HG-induced inflammatory injury[5]
Metformin HUVECHigh Glucose (HG)20 µMAttenuated HG-induced inflammatory injury[5]
Metformin hRVECTNF-α stimulationNot specifiedMarkedly reduced NFκB p65, ICAM-1, MCP-1, and IL-8[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Endothelial Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is based on the methodology described for assessing the effect of this compound on Human Microvascular Endothelial Cells (HMEC-1).[1]

  • Cell Culture: HMEC-1 cells are cultured in MCDB131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), and 1 µg/mL hydrocortisone at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 1.08 and 2.15 µM) or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours).

  • Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Staining: The plates are washed five times with slow-running tap water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

  • Washing: The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.

  • Solubilization: The bound stain is solubilized with 10 mM trizma base.

  • Measurement: The absorbance is read at 510 nm using a microplate reader. The cell proliferation is proportional to the absorbance.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a standard method to assess in vivo angiogenesis, as referenced in studies on this compound.[1]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. This compound at a specific concentration is mixed with the liquid Matrigel.

  • Injection: The Matrigel mixture (e.g., 0.5 mL) is injected subcutaneously into the dorsal region of the mice.

  • Incubation: The Matrigel forms a solid plug in vivo. The mice are maintained for a specified period (e.g., 7-14 days) to allow for vascularization of the plug.

  • Plug Excision: After the incubation period, the mice are euthanized, and the Matrigel plugs are surgically excised.

  • Analysis: The plugs are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) for histological analysis and with antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density (MVD).

Western Blot Analysis for p-Akt and p-Erk

This protocol outlines the general steps for detecting the phosphorylation of Akt and Erk, key proteins in signaling pathways affected by this compound.[6][7]

  • Cell Lysis: HMEC-1 cells, after treatment with this compound or control, are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated Erk (p-Erk), and total Erk.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways reported to be modulated by this compound.

Vaccarin_PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts to PIP2->PIP3 Akt Akt PIP3->Akt Converts to pAkt p-Akt (Active) Akt->pAkt Cell_Proliferation Endothelial Cell Proliferation pAkt->Cell_Proliferation Converts to Angiogenesis Angiogenesis pAkt->Angiogenesis Converts to Vaccarin_MAPK_ERK_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk (Active) Erk->pErk Phosphorylation Cell_Proliferation Endothelial Cell Proliferation pErk->Cell_Proliferation Angiogenesis Angiogenesis pErk->Angiogenesis Western_Blot_Workflow start Cell Treatment (this compound/Control) lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Safety Operating Guide

Vaccarin proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Vaccarin is critical to ensure laboratory safety and environmental protection. As a bioactive flavonoid glycoside, its handling and disposal require adherence to specific protocols to mitigate risks. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[1] Researchers and laboratory personnel must follow established guidelines to ensure that waste containing this compound is managed safely and in compliance with regulations.

Chemical and Physical Properties

A summary of this compound's key quantitative data is presented below. This information is essential for understanding its physical characteristics and for proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₈O₁₉[1][2][3][4]
Molecular Weight 726.63 g/mol [1][3]
CAS Number 53452-16-7[1][2][3][5]
Density 1.8 ± 0.1 g/cm³[5][6]
Boiling Point 1088.1 ± 65.0 °C at 760 mmHg[6]
Flash Point 345.6 ± 27.8 °C[6]
Solubility Sparingly soluble in water[5]

**Step-by-Step Disposal Protocol

This section provides a detailed, procedural guide for the safe disposal of this compound. The process emphasizes containment, proper labeling, and the use of an approved waste disposal service.

1. Personal Protective Equipment (PPE)

Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.[1]

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective chemical-resistant gloves.[1]

  • Body Protection: Wear an impervious lab coat or clothing.[1]

  • Respiratory Protection: If there is a risk of aerosol formation, use a suitable respirator.[1]

2. Waste Collection and Segregation

Proper collection is crucial to prevent environmental contamination.

  • Solid Waste: Collect pure this compound powder, contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), and other solid residues in a designated, leak-proof, and sealable container.

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1][5] Its high aquatic toxicity makes this extremely important.[1]

3. Spill Management

In case of a spill, immediate and proper cleanup is required.

  • Containment: Prevent the spill from spreading.

  • Collection: Carefully collect the spillage.[1] For powdered this compound, avoid creating dust. Use absorbent materials for liquid spills.

  • Cleanup: Clean the spill area thoroughly.

  • Disposal: Place all contaminated cleanup materials into the designated hazardous waste container.

4. Labeling and Storage

Properly label all waste containers before they are stored for pickup.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the name "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][5]

5. Final Disposal

The final step is to ensure the waste is handled by certified professionals.

  • Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant or a certified hazardous waste management service.[1]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7]

Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check collect_waste Step 2: Collect Waste in a Designated Hazardous Container spill_check->collect_waste No collect_spill Step 3: Contain and Collect Spillage and Cleanup Materials spill_check->collect_spill Yes label_waste Step 4: Securely Seal and Label Container as 'Hazardous Waste - this compound' collect_waste->label_waste collect_spill->label_waste store_waste Step 5: Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_ehs Step 6: Contact Institutional EHS for Professional Disposal store_waste->contact_ehs end End: Waste Disposed Safely contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Vaccarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Vaccarin (CAS No. 53452-16-7). Adherence to these procedures is vital for ensuring a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) guidelines.[1]

Protection Type Equipment Specification Purpose
Eye Protection Safety GogglesWith side-shieldsTo protect eyes from dust and splashes.
Hand Protection Protective GlovesChemical-resistant nitrile gloves (14 mil or thicker recommended)[2]To prevent skin contact.
Body Protection Impervious ClothingLaboratory coat or coverallsTo protect skin and clothing from contamination.
Respiratory Protection Suitable RespiratorN95 or higher, especially when handling powderTo prevent inhalation of dust and aerosols.

Chemical and Physical Properties

The following table outlines the key physical and chemical properties of this compound.

Property Value Source
Molecular Formula C32H38O19[1][3][4][5]
Molecular Weight 726.63 g/mol [1][3][5]
Appearance Solid[1]
Density 1.8 ± 0.1 g/cm³[4]
Boiling Point 1088.1 ± 65.0 °C at 760 mmHg[4]
Flash Point 345.6 ± 27.8 °C[4]
Solubility Sparingly soluble in water[6]

Operational and Disposal Plan

Safe Handling and Storage:

  • Handling: Avoid inhalation, and contact with skin and eyes.[1] Handle in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][4] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4] Store away from direct sunlight, ignition sources, strong acids/alkalis, and strong oxidizing/reducing agents.[1] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

Disposal Plan:

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is considered very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[1] Collect any spillage.[1] Dispose of contents and container to an approved waste disposal plant.[1]

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways in biological systems. The following diagrams illustrate these interactions.

Vaccarin_Prl_PI3K_Pathway This compound This compound PrlR Prl Receptor This compound->PrlR PI3K PI3K PrlR->PI3K mTOR p-mTOR PI3K->mTOR SREBP1c SREBP-1c PI3K->SREBP1c CyclinD1 Cyclin D1 PI3K->CyclinD1 MilkSynthesis Milk Synthesis mTOR->MilkSynthesis SREBP1c->MilkSynthesis Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound promotes cell proliferation and milk synthesis via the Prl receptor-PI3K signaling pathway.[7]

Vaccarin_GPR120_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: this compound activates the GPR120-PI3K/AKT/GLUT4 pathway to enhance glucose uptake.[8]

Vaccarin_EGFR_ERK_Pathway This compound This compound EGFR EGFR Phosphorylation This compound->EGFR ERK12 ERK1/2 Activation EGFR->ERK12 RenalFibrosis Renal Fibrosis ERK12->RenalFibrosis

Caption: this compound inhibits the EGFR/ERK1/2 signaling pathway, ameliorating renal fibrosis.[9][10]

General Experimental Protocol for In-Vitro Studies

The following is a generalized protocol for conducting in-vitro experiments with this compound, based on methodologies implied in published research.

Objective: To assess the in-vitro effects of this compound on a specific cell line.

Materials:

  • This compound (powder)

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • The specific cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Assay-specific reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10-100 mM).

    • Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment. Note: Ensure the final solvent concentration in the culture medium is low and consistent across all treatments, including a vehicle control.

  • Cell Culture and Seeding:

    • Culture the desired cell line according to standard protocols.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 24-well) at a density that will allow for optimal growth during the experiment.

    • Allow the cells to adhere and stabilize overnight in an incubator (37°C, 5% CO2).

  • Treatment:

    • Remove the old medium from the wells.

    • Add the prepared media containing different concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for the treatment to take effect.

  • Endpoint Analysis:

    • Following incubation, perform the desired assays to assess the effects of this compound. This could include:

      • Cell viability/proliferation assays (e.g., MTT, WST-1)

      • Western blotting to analyze protein expression or phosphorylation

      • RT-qPCR to measure gene expression levels

      • Immunofluorescence staining to visualize cellular components

      • Other relevant functional assays

  • Data Analysis:

    • Collect and analyze the data from the assays.

    • Compare the results from the this compound-treated groups to the vehicle control group to determine the effects of the compound.

    • Use appropriate statistical methods to determine the significance of the observed effects.

References

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